H-D-Trp-OBzl.HCl
Description
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Properties
IUPAC Name |
benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDMGOWZOTZRA-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659795 | |
| Record name | Benzyl D-tryptophanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22839-16-3 | |
| Record name | Benzyl D-tryptophanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-D-Trp-OBzl.HCl chemical properties
An In-Depth Technical Guide to H-D-Trp-OBzl.HCl: Properties, Synthesis, and Application
Introduction
This compound, or D-Tryptophan Benzyl Ester Hydrochloride, is a pivotal protected amino acid derivative utilized extensively in the fields of peptide synthesis and pharmaceutical development. As a derivative of the essential amino acid D-tryptophan, its strategic deployment is crucial for constructing complex peptides and as a starting material for various therapeutic agents. The protection of the carboxylic acid as a benzyl ester and the presence of the amine as a hydrochloride salt are deliberate chemical modifications that impart specific, advantageous properties for its role as a synthetic building block.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the core chemical properties of this compound, detailed protocols for its synthesis and application, and the scientific rationale behind these methodologies.
Chemical & Physical Properties
The utility of this compound in a laboratory setting is defined by its specific physicochemical characteristics. These properties dictate its handling, storage, and behavior in reaction systems.
Core Identifiers and Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 22839-16-3 | [1] |
| Molecular Formula | C₁₈H₁₈N₂O₂·HCl | [1] |
| Molecular Weight | 330.81 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 203-207 °C / 215 °C | [1] |
| Purity (HPLC) | ≥ 98.0% | [1] |
| Optical Rotation | [α]²⁰/D = -30.0 to -35.0° (c=1 in DMF) | [1] |
| Storage Temperature | Room Temperature recommended, store in a cool (<15°C), dark, dry place. |
Solubility Profile
While specific quantitative solubility data is not extensively published, the solubility characteristics can be inferred from its structure and from data on analogous amino acid salts.[2][3]
-
High Solubility: Generally soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are common solvents for peptide synthesis.[4]
-
Moderate Solubility: Soluble in alcohols like methanol and ethanol.
-
Limited Solubility: Lower solubility is expected in less polar solvents like Dichloromethane (DCM) and ethers. The hydrochloride salt form decreases its solubility in nonpolar organic solvents compared to the free base.[2]
Expert Insight: The choice of solvent in peptide synthesis is critical. DMF is often preferred for its excellent ability to solvate the growing peptide chain and reagents.[4] While this compound is adequately soluble in DMF, for reactions requiring DCM, a solvent mixture or the use of additives may be necessary to ensure a homogeneous reaction environment.
Spectroscopic Characterization
Experimental spectra for this compound are not widely published in peer-reviewed literature. However, based on its known structure and extensive data on its constituent functional groups, a detailed and accurate prediction of its key spectral features can be made.
1.3.1 Predicted ¹H NMR Spectrum (in DMSO-d₆)
-
Indole N-H: ~11.0 ppm (singlet, broad)
-
Amine -NH₃⁺: ~8.5-9.0 ppm (singlet, broad)
-
Indole Aromatic Protons (C4-H, C7-H): ~7.5-7.8 ppm (multiplets)
-
Benzyl Aromatic Protons: ~7.3-7.4 ppm (multiplet, 5H)
-
Indole Aromatic Protons (C5-H, C6-H): ~7.0-7.2 ppm (multiplets)
-
Indole C2-H: ~7.2 ppm (singlet or doublet)
-
Benzyl -CH₂-: ~5.2 ppm (singlet or AB quartet)
-
Alpha-Proton (α-CH): ~4.3 ppm (triplet or quartet)
-
Beta-Protons (β-CH₂): ~3.3-3.5 ppm (multiplet)
1.3.2 Predicted ¹³C NMR Spectrum (in DMSO-d₆)
-
Ester Carbonyl (C=O): ~170-172 ppm
-
Aromatic Carbons (Indole & Benzyl): ~110-138 ppm
-
Benzyl -CH₂-: ~66-68 ppm
-
Alpha-Carbon (α-C): ~53-55 ppm
-
Beta-Carbon (β-C): ~26-28 ppm
1.3.3 Predicted Key IR Absorptions (KBr Pellet)
-
N-H Stretch (Amine Salt): 3100-2800 cm⁻¹ (broad)
-
N-H Stretch (Indole): ~3400 cm⁻¹ (sharp)
-
C=O Stretch (Ester): ~1740-1750 cm⁻¹ (strong, sharp)
-
Aromatic C=C Stretch: ~1600, 1490, 1450 cm⁻¹
-
C-O Stretch (Ester): ~1250-1150 cm⁻¹
Synthesis of this compound
The synthesis of amino acid benzyl ester hydrochlorides is typically achieved via a Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of the amino acid with benzyl alcohol in the presence of a strong acid, most commonly hydrogen chloride.
Reaction Mechanism: Fischer Esterification
The causality of this reaction lies in enhancing the electrophilicity of the carboxylic acid.
-
Protonation of the Carbonyl: The acid catalyst (HCl) protonates the carbonyl oxygen of the D-tryptophan, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A lone pair from the hydroxyl group of benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final product. The amine group is also protonated under these acidic conditions, forming the hydrochloride salt.
To drive this reversible reaction to completion, it is essential to remove the water as it is formed, typically through azeotropic distillation with a suitable solvent.
}
Synthesis Workflow for this compound
Representative Synthesis Protocol
This protocol is a representative method based on established procedures for amino acid esterification found in chemical patents.[5]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add D-tryptophan (1.0 eq), benzyl alcohol (3.0-5.0 eq), and a suitable solvent for azeotropic distillation (e.g., toluene or dichloroethane).
-
Acidification: While stirring, bubble dry hydrogen chloride gas through the suspension until saturation, or add a reagent that generates HCl in situ (e.g., thionyl chloride, dropwise at 0°C).
-
Esterification: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue reflux for 2-4 hours or until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization. If precipitation is slow, a non-polar solvent like diethyl ether can be added as an anti-solvent.
-
Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold diethyl ether to remove excess benzyl alcohol and other impurities.
-
Recrystallization: For higher purity, recrystallize the solid from a suitable solvent system, such as methanol/diethyl ether.
-
Drying: Dry the purified white crystalline solid under vacuum to yield this compound.
Application in Peptide Synthesis
The primary and most critical application of this compound is as a C-terminally protected amino acid for peptide synthesis, predominantly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[6]
The Role of Protecting Groups
-
Benzyl (Bzl) Ester: This group protects the C-terminal carboxylic acid. Its key advantage is its stability to the moderately acidic conditions (e.g., Trifluoroacetic Acid - TFA) used to remove the N-terminal Boc group during each cycle of peptide elongation. It is typically removed at the end of the synthesis using strong acids like anhydrous hydrogen fluoride (HF) or by catalytic hydrogenolysis.[6]
-
Hydrochloride (HCl) Salt: The α-amino group is protonated, forming a stable, crystalline, and easily handleable salt. This protonation serves as a temporary protecting group itself, preventing the amine from acting as a nucleophile until it is intentionally deprotonated just before the coupling step.
Representative Peptide Coupling Protocol
This protocol outlines the steps for coupling a second amino acid (e.g., Boc-L-Ala-OH) to this compound in a solution-phase synthesis.
-
Neutralization (Deprotonation):
-
Rationale: The protonated α-amino group of this compound is not nucleophilic. It must be converted to the free amine to react with the activated carboxyl group of the incoming amino acid.
-
Procedure: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF). Cool the solution in an ice bath (0°C). Add a non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIEA) (1.1 eq), dropwise while stirring. Stir the mixture at 0°C for 15-20 minutes.
-
-
Activation of the Second Amino Acid:
-
Rationale: The carboxylic acid of the incoming amino acid (Boc-L-Ala-OH) must be activated to form a highly reactive intermediate that is susceptible to nucleophilic attack by the tryptophan's free amine.
-
Procedure: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.98 eq), in anhydrous DMF. Add DIEA (2.0 eq) to this solution and stir at room temperature for 5-10 minutes. The solution will typically change color, indicating the formation of the active ester.
-
-
Coupling Reaction:
-
Rationale: The nucleophilic free amine of the D-tryptophan benzyl ester attacks the activated carbonyl of the Boc-L-alanine, forming the new peptide bond.
-
Procedure: Add the activated Boc-L-Ala-OH solution to the flask containing the neutralized H-D-Trp-OBzl. Stir the combined reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Work-up:
-
Rationale: It is crucial to monitor the reaction to ensure completion and then to remove excess reagents and by-products.
-
Procedure: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. Once complete, dilute the reaction mixture with a solvent like ethyl acetate. Wash the organic layer successively with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-L-Ala-D-Trp-OBzl.
-
}
Workflow for a typical peptide coupling reaction.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care, following established safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. When handling the powder, a dust mask or respirator is recommended to avoid inhalation.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from heat and sources of ignition. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
-
Decomposition: Hazardous thermal decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.
Conclusion
This compound is a well-established and indispensable reagent in modern synthetic chemistry. Its value is derived from a combination of stability, reactivity, and handling characteristics conferred by the benzyl ester and hydrochloride salt moieties. A thorough understanding of its properties, the rationale behind its synthesis, and the precise control required for its application in peptide coupling are essential for any researcher aiming to construct complex peptide-based molecules. This guide provides the foundational knowledge and practical protocols to enable scientists to utilize this versatile building block with confidence and efficacy.
References
-
U.S. Patent 5,300,651 A, "Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures," issued April 5, 1994.
-
The Royal Society of Chemistry. "Supporting Information" for related tryptophan ester compounds. (Note: This is a representative source for spectroscopic data of similar structures).
-
Chinese Patent CN105037240A, "Preparing method for tryptophan ester hydrochloride," published November 11, 2015.
-
Chinese Patent CN105037240B, "The preparation method of tryptophan esters hydrochloride," issued March 13, 2018.
-
Chinese Patent CN105061283B, "The preparation method of amino-acid benzyl ester hydrochloride," issued November 24, 2017.
-
Chinese Patent CN103435530A, "Preparation method of D-tryptophan lower alcohol ester hydrochloride with high optical purity," published December 11, 2013.
-
BenchChem. "An In-Depth Technical Guide to N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride."
-
Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929) for L-Tryptophan."
-
Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) for L-Tryptophan."
-
AAPPTec. "H-D-Trp-OBzl HCl, CAS 22839-16-3."
-
SpectraBase. "D-Tryptophan methyl ester hydrochloride" spectral data.
-
TCI Chemicals. "D-Tryptophan Benzyl Ester Hydrochloride (22839-16-3)."
-
AAPPTec. "Planning a Peptide Synthesis."
-
Chem-Impex. "D-Tryptophan benzyl ester hydrochloride."
-
BenchChem. "A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis."
-
Indian Journal of Chemistry. "Solubilities of Amino Acids in Different Mixed Solvents."
-
BenchChem. "A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis."
-
Sigma-Aldrich. "D-Tryptophan benzyl ester 98% (141595-98-4)."
-
ChemicalBook. "L-Tryptophan(73-22-3) 13C NMR spectrum."
-
Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." Open Access Dissertations. Paper 159.
-
Biosolve. "D-Tryptophan Benzyl Ester Hydrochloride, min 98% (N), 1 gram."
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AAPPTec. "Solvents for Solid Phase Peptide Synthesis."
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
Fields, G. B. (2014). "Introduction to Peptide Synthesis." Current Protocols in Protein Science, 75, 18.1.1–18.1.28.
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ResearchGate. "Solubility of amino acid (AA) derivatives in DMF, neat green solvents..."
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ResearchGate. "35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients..."
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MDPI. "Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling..."
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An In-Depth Technical Guide to H-D-Trp-OBzl.HCl: A Chiral Building Block for Advanced Peptide Synthesis
Abstract
D-Tryptophan benzyl ester hydrochloride (H-D-Trp-OBzl.HCl) is a protected D-amino acid derivative of critical importance in modern medicinal chemistry and peptide science. As the enantiomer of the naturally occurring L-tryptophan, its incorporation into peptide chains offers a strategic advantage for enhancing proteolytic stability, modulating receptor affinity, and improving pharmacokinetic profiles. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, scientific rationale for its use, and field-proven protocols for its application and analysis. The information herein is synthesized to provide both foundational knowledge and actionable methodologies for professionals engaged in peptide-based research and drug development.
Core Molecular Profile
This compound is the hydrochloride salt of the benzyl ester of D-tryptophan. The benzyl (OBzl) group protects the carboxylic acid moiety, while the hydrochloride salt form improves the compound's stability and handling characteristics as a crystalline solid.
Chemical Structure and Formula
The fundamental structure involves the D-enantiomer of tryptophan, where the carboxyl group is esterified with benzyl alcohol.
Caption: Chemical structure of this compound.
-
Molecular Weight: 330.81 g/mol [3]
-
IUPAC Name: benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride[6]
-
Synonyms: D-Tryptophan benzyl ester hydrochloride, H-D-Trp-OBzl HCl[4][7]
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are vital for experimental design, including solvent selection, reaction temperature, and storage conditions.
| Property | Value | Significance in Research | Source(s) |
| Appearance | White to off-white crystalline powder | Visual indicator of purity. | |
| Melting Point | 215 °C | A sharp melting point is an indicator of high purity. | |
| Optical Rotation | [α]²⁰/D: -32° to -35° (c=1 in DMF) | Confirms the enantiomeric identity (D-form). A crucial QC parameter. | [8] |
| Storage | Store at room temperature. For long-term, 2-8°C is recommended. | Ensures chemical stability and prevents degradation. | [9] |
The Scientific Imperative: Why Use a D-Amino Acid?
The decision to incorporate a D-amino acid like this compound is a strategic design choice, not merely a substitution. Endogenous proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acids.[10] This fundamental principle is the basis for the significant advantages conferred by D-amino acids in therapeutic peptide design.
Enhanced Proteolytic Stability
By introducing a D-amino acid, the peptide backbone becomes unrecognizable to most proteases, rendering the adjacent peptide bonds resistant to cleavage.[4] This drastically increases the peptide's half-life in biological systems, a critical factor for therapeutic efficacy.[10]
Modulation of Biological Activity
The stereochemistry of an amino acid residue profoundly impacts the three-dimensional conformation of a peptide. Replacing an L-amino acid with its D-enantiomer can alter the peptide's folding, which in turn can modulate its binding affinity and selectivity for its target receptor.[1][10] This allows for the fine-tuning of a peptide's pharmacological profile.
Improved Bioavailability
Enhanced stability against enzymatic breakdown directly contributes to improved systemic and oral bioavailability of peptide drugs, as the peptide is less likely to be degraded before reaching its target.[4][10]
Caption: D-amino acid incorporation confers protease resistance.
Experimental Protocols & Methodologies
This compound serves as a foundational building block for solution-phase peptide synthesis (SPPS). The following protocols provide a validated framework for its use and analysis.
Synthesis of this compound
The synthesis is typically achieved via Fischer-Speier esterification of D-Tryptophan with benzyl alcohol, catalyzed by an acid, followed by salt formation. A common laboratory-scale method utilizes thionyl chloride, which conveniently generates HCl in situ.
Sources
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.cn [glpbio.cn]
- 7. glpbio.cn [glpbio.cn]
- 8. chemwhat.com [chemwhat.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of H-D-Trp-OBzl.HCl
Introduction: The Structural Elucidation of a Key Synthetic Building Block
D-Tryptophan benzyl ester hydrochloride (H-D-Trp-OBzl.HCl) is a protected form of the non-proteinogenic amino acid D-tryptophan, a crucial chiral building block in synthetic organic chemistry and drug development.[1][2] Its applications are diverse, ranging from peptide synthesis to the development of novel pharmaceutical agents targeting neurological pathways.[1] Accurate structural confirmation and purity assessment are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data of this compound. We will delve into the causality behind experimental choices, provide validated protocols for data acquisition, and offer a detailed interpretation of the spectral features, grounded in established principles of NMR spectroscopy.
PART 1: Foundational Principles & Experimental Design
The Molecule: Structure and-NMR-Relevant Sites
This compound possesses a molecular formula of C₁₈H₁₈N₂O₂·HCl and a molecular weight of 330.81 g/mol .[3][4] The structure contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding this structure is the first step in spectral assignment.
To facilitate a clear discussion, the following IUPAC-consistent numbering scheme is adopted for the D-tryptophan and benzyl ester moieties.
Sources
An In-Depth Technical Guide to the Mass Spectrometry Analysis of H-D-Trp-OBzl.HCl
This guide provides a comprehensive technical overview for the mass spectrometric analysis of D-Tryptophan benzyl ester hydrochloride (H-D-Trp-OBzl.HCl), a protected amino acid derivative critical in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who require robust analytical methodologies for the characterization and quality control of such compounds.
Introduction: The Analytical Imperative for Protected Amino Acids
Protected amino acids, such as this compound, are fundamental building blocks in the solid-phase synthesis of peptides and peptidomimetics. The benzyl ester (OBzl) protects the carboxylic acid moiety of D-tryptophan, allowing for controlled peptide bond formation. The hydrochloride salt enhances the compound's stability and solubility. Accurate and precise analytical characterization is paramount to ensure the identity, purity, and stability of this raw material, as any impurities can have cascading effects on the final peptide product's efficacy and safety.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for the analysis of these molecules.[1] Its high sensitivity and selectivity, combined with the ability to provide detailed structural information, make it an indispensable tool.[2] This guide will delve into the practical and theoretical considerations for developing and executing a rigorous mass spectrometry-based analytical workflow for this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.
| Property | Value | Source |
| Chemical Formula | C18H19ClN2O2 | |
| Molecular Weight | 330.81 g/mol | |
| Monoisotopic Mass | 330.1135 g/mol | Calculated |
| Structure | D-Tryptophan with a benzyl ester protecting the carboxylic acid. | N/A |
| Form | Hydrochloride salt |
The presence of a primary amine, an indole ring, and a benzyl ester functional group will dictate its behavior in the mass spectrometer, particularly its ionization and fragmentation patterns.
Experimental Workflow: A Step-by-Step Guide
The following sections detail a robust workflow for the analysis of this compound, from sample preparation to data interpretation.
Sample and Standard Preparation
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent system, free from interfering substances, at an appropriate concentration.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water. This mixture provides a good balance of polarity to ensure solubility.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same 50:50 acetonitrile/water mixture. This concentration is typically suitable for initial method development with modern ESI-MS instruments.
-
Mobile Phase Compatibility: For LC-MS analysis, the final dilution should ideally be made in the initial mobile phase composition to ensure good peak shape. For direct infusion, the 50:50 acetonitrile/water with 0.1% formic acid is a good starting point. The addition of formic acid is crucial for promoting protonation and enhancing ionization efficiency in positive ion mode.[3]
Mass Spectrometry Analysis: ESI-MS and MS/MS
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound.[4] It is a "soft" ionization method that typically produces intact protonated molecular ions, [M+H]+.
The initial step is to acquire a full scan mass spectrum to identify the protonated molecular ion.
Instrument Parameters (Typical Starting Points for a Quadrupole MS):
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The primary amine is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process.[5] |
| Cone Voltage | 20 - 40 V | A slight increase can promote in-source fragmentation for structural confirmation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates solvent evaporation. |
| Scan Range | m/z 50 - 500 | Covers the expected molecular ion and potential fragments. |
Expected Observation:
The primary ion observed will be the protonated molecule, [M+H]+. Since the compound is a hydrochloride salt, the 'M' in this case refers to the free base (D-Tryptophan benzyl ester).
-
Molecular Formula of Free Base: C18H18N2O2
-
Monoisotopic Mass of Free Base: 294.1368 u
-
Expected [M+H]+: 295.1441 m/z
Tandem mass spectrometry (MS/MS) is employed to fragment the precursor ion (the [M+H]+ ion) to generate characteristic product ions, which serve as a fingerprint for the molecule's structure. This is achieved through collision-induced dissociation (CID).
Workflow for MS/MS:
-
Precursor Ion Selection: The mass spectrometer is set to isolate the [M+H]+ ion at m/z 295.1.
-
Collision-Induced Dissociation (CID): The isolated ions are passed into a collision cell filled with an inert gas (e.g., argon). Increasing the collision energy imparts internal energy to the ions, causing them to fragment at their weakest bonds.
-
Product Ion Scanning: The resulting fragment ions are scanned in the second mass analyzer to produce the MS/MS spectrum.
Predicted Fragmentation Pathway
Based on the known fragmentation patterns of amino acid esters and tryptophan derivatives, a logical fragmentation pathway for this compound can be predicted.[6][7]
Caption: Predicted MS/MS fragmentation pathway of this compound.
Explanation of Key Fragments:
-
m/z 187.1: This fragment likely arises from the loss of benzyl alcohol (108 u) from the precursor ion. This is a common fragmentation pathway for benzyl esters.
-
m/z 173.1: This corresponds to the loss of the entire benzyl ester group as a radical and carbon monoxide (119 u), leaving the protonated D-tryptophan backbone.
-
m/z 91.1: The highly stable benzyl cation is a very common fragment observed from compounds containing a benzyl group.[8]
-
m/z 116.1: A characteristic fragment of the tryptophan indole ring.
LC-MS Method for Purity Assessment
For quantitative analysis and impurity profiling, coupling liquid chromatography to the mass spectrometer is essential. A reversed-phase HPLC method is generally suitable.
LC Parameters:
| Parameter | Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
This method provides a good starting point and should be validated for linearity, accuracy, precision, and limits of detection and quantification according to relevant guidelines.[3]
Data Interpretation and System Validation
-
Identity Confirmation: The presence of the [M+H]+ ion at m/z 295.1 in the full scan spectrum and the key fragment ions in the MS/MS spectrum confirms the identity of this compound.
-
Purity Analysis: The peak area of the analyte in the LC-MS chromatogram relative to the total area of all detected peaks provides an estimate of purity.
-
Impurity Identification: Unknown peaks in the chromatogram can be tentatively identified by examining their mass spectra and fragmentation patterns.
-
Self-Validation: The robustness of the method is demonstrated by consistent retention times, peak shapes, and mass spectral data across multiple injections. The use of a well-characterized reference standard is crucial for system suitability and validation.
Conclusion
The mass spectrometric analysis of this compound is a powerful and essential tool for ensuring its quality and suitability for downstream applications in drug development and peptide synthesis. A systematic approach, beginning with an understanding of the molecule's properties, followed by logical method development using ESI-MS and MS/MS, and culminating in a validated LC-MS workflow, will provide reliable and comprehensive characterization. The predicted fragmentation pathway outlined in this guide serves as a valuable reference for data interpretation and structural confirmation.
References
-
Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292–2300. [Link]
-
European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Mazzarino, M., Calvaresi, V., de la Torre, X., Sebastianelli, C., & Botrè, F. (n.d.). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Recent Advances in Doping Analysis, (22). [Link]
-
Aapptec. (n.d.). H-D-Trp-OBzl HCl. [Link]
-
ChemWhat. (n.d.). H-D-TRP-OBZL HCL CAS#: 22839-16-3. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Wang, R., Li, L., & Li, L. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. [Link]
-
Doneanu, A., Chen, W., & Antonopoulos, A. (2017). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. PMC. [Link]
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- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
H-D-Trp-OBzl.HCl as a D-tryptophan derivative
An In-depth Technical Guide to H-D-Trp-OBzl.HCl: A Core Building Block in Peptide Chemistry
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (D-Tryptophan benzyl ester hydrochloride). We will delve into the fundamental principles governing its use, detailed methodologies for its synthesis and application, and robust analytical techniques for its characterization. The focus is not merely on procedural steps but on the underlying chemical logic that informs its strategic use in modern peptide science.
The Strategic Imperative for Protected Amino Acids: The Case of Tryptophan
Peptide synthesis is a precise, stepwise construction of amide bonds between amino acids.[1] However, amino acids are multifunctional molecules, possessing at a minimum a reactive α-amino group and an α-carboxyl group, with many also containing reactive side chains.[2] The indole ring of tryptophan, for instance, is susceptible to oxidation and modification during the acidic conditions often used for cleavage in peptide synthesis.[3][4]
To ensure the orderly and specific formation of the desired peptide sequence, "protecting groups" are employed. These are temporary chemical modifications that mask a reactive functional group, rendering it inert to specific reaction conditions.[1][] An ideal protecting group strategy is defined by:
-
Ease of Introduction and Removal: The group should be attached and detached in high yield with minimal side reactions.[1]
-
Stability: It must remain intact throughout the peptide chain assembly.[1]
-
Orthogonality: In complex syntheses, different protecting groups should be removable under distinct, non-interfering conditions.[1]
This compound is a classic example of a C-terminally protected amino acid. Here, the carboxylic acid of D-tryptophan is masked as a benzyl ester (OBzl). This protection is critical as it allows the free α-amino group to act as a nucleophile in a peptide coupling reaction without the risk of self-polymerization.[6] The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base.[6][7]
Physicochemical and Structural Characteristics
This compound is a white to off-white solid building block used extensively in solution-phase and solid-phase peptide synthesis.[6][8] Its core utility stems from the specific attributes of the benzyl ester protecting group.
| Property | Value | Significance in Research & Development | Source(s) |
| CAS Number | 22839-16-3 | Unique identifier for regulatory and procurement purposes. | [9][10] |
| Molecular Formula | C₁₈H₁₉ClN₂O₂ | Defines the elemental composition. | [9] |
| Molecular Weight | 330.81 g/mol | Critical for accurate stoichiometric calculations in synthesis. | [9] |
| Melting Point | ~215 °C | An indicator of purity; a sharp melting point suggests high purity. | [9] |
| Optical Rotation | [α]²⁰/D ~ -32° (c=1 in DMF) | Confirms the D-enantiomeric configuration, which is crucial for stereospecific synthesis. | [9][11] |
| Appearance | White to off-white solid/powder | General physical characteristic for quality control. | [8] |
Structural Visualization
The diagram below illustrates the key components of the molecule.
Caption: Key functional components of the this compound molecule.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved via Fischer esterification of D-tryptophan with benzyl alcohol, using an acid catalyst. Thionyl chloride (SOCl₂) is a highly effective reagent as it reacts with benzyl alcohol to generate HCl in situ, which catalyzes the esterification, and also acts as a dehydrating agent to drive the reaction to completion.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
D-Tryptophan (1.0 eq)
-
Anhydrous Benzyl Alcohol (5-10 eq)
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
Anhydrous Diethyl Ether or Diisopropyl Ether
-
Round-bottom flask, magnetic stirrer, ice bath, drying tube
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend D-tryptophan (1.0 eq) in anhydrous benzyl alcohol (5-10 eq).
-
Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring. This is critical to control the exothermic reaction with thionyl chloride.
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the cooled suspension over 30-60 minutes. The reaction generates HCl gas and is exothermic; this step must be performed in a well-ventilated fume hood .
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the D-tryptophan spot.
-
Product Precipitation: Once the reaction is complete, add the reaction mixture to a larger volume of cold, anhydrous diethyl ether (or diisopropyl ether) with vigorous stirring. The product will precipitate as a white solid.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with several portions of anhydrous ether to remove excess benzyl alcohol and other impurities.
-
Drying: Dry the resulting white crystalline solid under vacuum to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Application in Peptide Synthesis
The primary application of this compound is as a C-terminal starting material in peptide synthesis, particularly in solution-phase synthesis or for the preparation of peptide fragments to be used in convergent synthesis strategies.
Core Causality: The Neutralization and Coupling Step
Before it can participate in a coupling reaction, the hydrochloride salt must be neutralized to liberate the free α-amino group, which is the active nucleophile.[7] This is typically achieved by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[7][12] Once neutralized, the free amine of D-tryptophan benzyl ester can attack the activated carboxyl group of the incoming N-protected amino acid (e.g., an Fmoc- or Boc-protected amino acid) to form a new peptide bond.
Experimental Protocol: Dipeptide Formation
This protocol outlines the coupling of Fmoc-L-Alanine to this compound to form Fmoc-Ala-D-Trp-OBzl.
Materials:
-
This compound (1.0 eq)
-
Fmoc-L-Ala-OH (1.0 eq)
-
HBTU (0.98 eq) or a similar coupling agent
-
DIEA (3.0 eq total)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Amine Neutralization: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIEA (1.1 eq) and stir for 15-20 minutes at room temperature to generate the free amine.
-
Carboxyl Activation: In a separate flask, dissolve Fmoc-L-Ala-OH (1.0 eq) and the coupling agent HBTU (0.98 eq) in DMF. Add DIEA (2.0 eq) to this solution and stir for 5-10 minutes. This forms the activated ester, a highly reactive intermediate.
-
Coupling Reaction: Add the activated Fmoc-L-Ala-OH solution to the flask containing the neutralized D-tryptophan benzyl ester.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor for completion by HPLC or TLC.
-
Workup and Purification: Once complete, dilute the reaction mixture with a solvent like ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine to remove excess reagents and byproducts. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.[7]
Logical Diagram of the Coupling Reaction
Caption: Logical flow of a standard peptide coupling reaction.
Analytical Characterization: A Self-Validating System
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its successful use in synthesis. A multi-technique approach provides a self-validating system for quality control.[13][14]
Analytical Workflow
Caption: A comprehensive analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing purity.[15][16] A reversed-phase method is typically used.
-
Principle: Separates the compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Expected Result: A single major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks detected (e.g., at 220 nm or 280 nm for the indole ring).[14]
-
Protocol Snippet:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient, e.g., 5% to 95% B over 20 minutes.
-
Detection: UV at 220 nm.
-
Mass Spectrometry (MS)
MS confirms the molecular identity by measuring the mass-to-charge ratio (m/z) of the ionized molecule.[14][17]
-
Principle: The sample is ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated by their m/z.
-
Expected Result: For this compound, in positive ion mode (ESI+), the expected primary ion is the molecular ion [M+H]⁺ corresponding to the free base (C₁₈H₁₈N₂O₂).
-
Calculated Mass of Free Base: 294.35 g/mol
-
Expected m/z for [M+H]⁺: 295.14
-
-
Significance: This provides unambiguous confirmation of the molecular weight, distinguishing it from starting materials or potential side products.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the chemical structure, confirming the presence of all key functional groups.[18][19]
-
Principle: Measures the magnetic properties of atomic nuclei (specifically, protons) to elucidate the structure of a molecule.
-
Expected Signals for this compound (in a solvent like DMSO-d₆):
-
Aromatic Protons (Indole Ring): Multiple signals between ~7.0-7.8 ppm.
-
Aromatic Protons (Benzyl Group): A multiplet around ~7.3 ppm.
-
Benzyl CH₂: A characteristic singlet around ~5.2 ppm.
-
Alpha-Proton (α-CH): A multiplet around ~4.5 ppm.
-
Beta-Protons (β-CH₂): Two multiplets around ~3.3-3.5 ppm.
-
Amine Protons (NH₃⁺): A broad signal, typically downfield (>8.0 ppm).
-
-
Significance: NMR confirms the successful esterification (presence of benzyl signals) and the integrity of the tryptophan structure.[20]
Conclusion
This compound is more than just a chemical reagent; it is a foundational tool that enables the precise and controlled synthesis of D-tryptophan-containing peptides. Its utility is rooted in the principles of protecting group chemistry, where the benzyl ester provides robust protection for the C-terminus while the hydrochloride salt form ensures stability and handleability. For the research and drug development professional, a thorough understanding of its synthesis, application logic, and analytical validation is not merely academic—it is a prerequisite for the successful development of novel peptide-based therapeutics and research probes. By employing the validated protocols and analytical cross-verification methods detailed in this guide, scientists can proceed with confidence in the quality of their starting materials, which is the bedrock of reproducible and reliable science.
References
-
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (1994). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
-
ChemWhat. (n.d.). H-D-TRP-OBZL HCL CAS#: 22839-16-3. Retrieved from [Link]
-
Brimble, M. A., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(42), 8474-8483. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Shui, L. (2000). Synthesis of Tryptophan and Tyrosine Derivatives. LSU Scholarly Repository. Retrieved from [Link]
-
Zhang, W., et al. (2024). Clickable tryptophan modification for late-stage diversification of native peptides. Science Advances, 10(28). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Amini, E., et al. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 89(17), 9140-9147. Retrieved from [Link]
-
LookChem. (n.d.). Cas 62147-27-7,H-HYP-OBZL HCL. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis Reagents. Retrieved from [Link]
-
International Laboratory USA. (n.d.). This compound. Retrieved from [Link]
-
Chen, H., et al. (2014). Synthesis and biological evaluation of a novel class of β-carboline derivatives. New Journal of Chemistry, Electronic Supplementary Information. Retrieved from [Link]
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International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: H-Gly-OBzl HCl. Retrieved from [Link]
-
Wąs-Gubała, J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7179. Retrieved from [Link]
-
ResearchGate. (2025). Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. Retrieved from [Link]
-
Rogowska, K., et al. (2021). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]
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Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Retrieved from [Link]
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Hwang, T.-L., et al. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 27(1), 273. Retrieved from [Link]
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Role of hydrochloride salt in amino acid stability
An In-Depth Technical Guide: The Role of Hydrochloride Salt in Amino Acid Stability
Authored by: Gemini, Senior Application Scientist
Abstract
Amino acids are the fundamental building blocks of proteins and peptides and are critical components in pharmaceutical formulations, from active pharmaceutical ingredients (APIs) to excipients in biologic drug products.[] Their inherent chemical nature, however, presents significant stability challenges. Conversion to a hydrochloride (HCl) salt is a ubiquitous and highly effective strategy employed in research and drug development to mitigate these challenges. This guide provides a detailed examination of the mechanisms by which hydrochloride salt formation enhances the stability of amino acids. We will explore the fundamental chemistry, the impact on key physicochemical properties, and the practical applications of this essential chemical modification.
The Fundamental Chemistry of Amino Acids: A Basis for Instability
At the heart of an amino acid's function and instability are its two primary functional groups: a basic amino group (-NH₂) and an acidic carboxyl group (-COOH). In physiological or neutral pH solutions, these groups exist in an ionized state, forming a zwitterion with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻).
While the zwitterionic form is crucial for biological function, the presence of a nucleophilic free amine and a carboxyl group makes the amino acid susceptible to various degradation pathways, including:
-
Maillard Reaction: The amino group can react with reducing sugars, a common excipient, leading to discoloration and degradation.
-
Oxidative Deamination: The removal of the amino group is a critical first step in many amino acid degradation pathways.[2][3]
-
Decarboxylation: Loss of the carboxyl group can be initiated by heat or other stress factors.
-
Intermolecular Reactions: Aggregation and peptide bond formation can occur, particularly at high concentrations or during storage.
These degradation pathways compromise the purity, potency, and safety of amino acid-containing products, making stability enhancement a critical objective.
The Strategic Intervention: Hydrochloride Salt Formation
The formation of a hydrochloride salt is an acid-base reaction where the basic amino group of the amino acid is protonated by hydrochloric acid. This converts the neutral or zwitterionic amino acid into a positively charged ammonium salt with a chloride counter-ion.[4][5]
This seemingly simple conversion has profound consequences for the molecule's stability by fundamentally altering its physicochemical properties.
Caption: Workflow for a comparative amino acid stability study.
Step-by-Step Protocol:
-
Initial Analysis (T=0):
-
Accurately weigh approximately 10 mg of both L-Lysine and L-Lysine HCl into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase.
-
Analyze via HPLC to determine the initial purity and chromatographic profile.
-
-
Stability Sample Preparation:
-
Place approximately 1 g of each solid sample into separate, uncapped glass vials.
-
Place the vials into a stability chamber set to 40°C and 75% relative humidity (RH).
-
-
Timepoint Pulls:
-
At specified intervals (e.g., 1, 2, and 4 weeks), remove an aliquot of approximately 50 mg from each vial for analysis.
-
-
HPLC Analysis:
-
Method: Use a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 98:2 Water:Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Procedure: Prepare samples from the stability pulls as described in Step 1 and inject them into the HPLC system.
-
-
Data Analysis:
-
For each timepoint, calculate the purity of the amino acid by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify and quantify any new peaks, which represent degradation products.
-
Compare the rate of degradation for the free base versus the hydrochloride salt.
-
Conclusion for the Practitioner
For researchers, scientists, and drug development professionals, understanding the role of hydrochloride salt formation is not merely academic; it is a fundamental tool for practical problem-solving. The conversion of an amino acid to its hydrochloride salt is a strategic decision that directly enhances chemical and physical stability, improves handling characteristics, and can increase bioavailability. [6][7][8]By blocking the reactive amino group, increasing solubility, controlling pH, and promoting a stable solid form, the hydrochloride salt provides a robust foundation for developing safe, effective, and stable pharmaceutical products. This guide underscores the causality behind this choice, providing the technical rationale needed to justify its application in formulation development and research.
References
- Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?
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- UT Health San Antonio. Metabolism of Amino Acids.
- Zhang, R., et al. (2007). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
- Biology LibreTexts. (2025). 18.
- Basicmedical Key. (2022).
- Chemistry LibreTexts. (2022). 10.
- ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?
- PubMed. (2020).
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability.
- ResearchGate. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles | Request PDF.
- PubMed. (1982). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid.
- ACS Publications. (2005). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species.
- PubMed. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species.
- PubMed. (2015). Mechanism of chemical activation of sodium chloride in the presence of amino acids.
- BOC Sciences. Amino Acids for Pharmaceutical Excipients.
- Reddit. (2017). Amino Acid Freebase vs. HCl Salt.
- Chemistry Stack Exchange. (2018). glycine hydrochloride salt how I can get it.
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- Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
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- Shimadzu. Analytical Methods for Amino Acids.
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Methodological & Application
Application Notes & Protocols: Solution-Phase Peptide Synthesis Using H-D-Trp-OBzl.HCl
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of H-D-Trp-OBzl.HCl (D-Tryptophan benzyl ester hydrochloride) in solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS). We delve into the core principles, provide detailed, field-tested protocols, and explain the scientific rationale behind key experimental choices. This guide is designed to be a self-validating system, offering insights from fundamental reaction mechanisms to final product characterization and troubleshooting, ensuring a robust and reproducible workflow.
Introduction: The Strategic Value of Solution-Phase Synthesis
While solid-phase peptide synthesis (SPPS) has revolutionized the field, particularly for long and complex sequences, classical solution-phase synthesis remains a powerful and indispensable strategy.[1] Its primary advantages lie in scalability and cost-effectiveness for producing large quantities of shorter peptides.[2] Unlike SPPS, where impurities can accumulate on the resin, LPPS allows for the isolation and purification of intermediate fragments after each coupling step, often leading to a purer final product.[3][4] This makes it an ideal choice for the industrial production of peptide-based active pharmaceutical ingredients (APIs).
The selection of building blocks is critical to the success of any synthesis. This compound is a key starting material for incorporating a D-tryptophan residue at the C-terminus or within a peptide sequence. The strategic inclusion of D-amino acids can significantly enhance a peptide's therapeutic potential by increasing its resistance to enzymatic degradation and modulating its conformational properties.
Component Analysis of this compound:
-
D-Tryptophan: The D-enantiomer is used to confer proteolytic stability to the resulting peptide.
-
Benzyl Ester (-OBzl): This serves as a robust protecting group for the C-terminal carboxylic acid, preventing it from participating in the coupling reaction. It is stable under the conditions used for N-α-deprotection (e.g., mild acid for Boc, base for Fmoc) and is typically removed at the final stage via hydrogenolysis.
-
Hydrochloride (.HCl): The hydrochloride salt enhances the compound's stability and crystallinity, making it easier to handle and store. However, the amino group must be neutralized to its free base form immediately before the coupling reaction to render it nucleophilic.[5]
Core Principles & Mechanistic Rationale
A successful peptide synthesis hinges on the precise and sequential formation of amide (peptide) bonds. This is achieved through a carefully orchestrated strategy of protecting and deprotecting reactive functional groups.[6]
Orthogonal Protection Strategy
The foundation of modern peptide synthesis is the use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting other protecting groups.[7]
-
N-α-Protection: The amino group of the incoming amino acid (the "N-terminal" partner) must be temporarily blocked to prevent self-polymerization. The two most common groups are:
-
C-Terminal Protection: The carboxyl group of the "C-terminal" partner (in this case, this compound) is protected as an ester. The benzyl ester is stable to both the acidic conditions of Boc removal and the basic conditions of Fmoc removal, making it compatible with both strategies.
The Coupling Reaction: Activating the Carboxyl Group
Peptide bond formation is a condensation reaction that requires activation of the carboxylic acid of the N-protected amino acid to make it susceptible to nucleophilic attack by the free amino group of this compound.[12][13] This is facilitated by coupling reagents.
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) , are widely used in solution-phase synthesis.[14] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. To mitigate these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[13][15] HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization and reacts cleanly with the amine component.[16]
The byproduct of DCC-mediated coupling, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and conveniently precipitates out of the reaction mixture, simplifying purification.[14][15]
Caption: Mechanism of DCC/HOBt mediated peptide coupling.
Materials, Reagents, and Equipment
Reagents & Chemicals
| Reagent | Grade | Supplier Recommendation | Notes |
| This compound | Peptide Synthesis | AAPPTec, ChemPep | Store in a cool, dry place. |
| N-α-Boc-protected Amino Acid | Peptide Synthesis | Bachem, Sigma-Aldrich | Choose the desired amino acid for coupling. |
| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Sigma-Aldrich, Acros | Moisture sensitive. Handle in a well-ventilated fume hood. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Oakwood Chemical | Anhydrous grade is crucial for high coupling efficiency. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Sigma-Aldrich | Redistill before use for best results. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Use from a solvent purification system or from a sealed bottle. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Use from a solvent purification system or from a sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For work-up and extraction. |
| 4M HCl in 1,4-Dioxane | Synthesis Grade | Sigma-Aldrich | For Boc deprotection. Corrosive and moisture sensitive. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution for work-up. |
| 1M Hydrochloric Acid (HCl) | ACS Grade | - | Aqueous solution for work-up. |
| Brine (Saturated NaCl) | ACS Grade | - | Aqueous solution for work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying organic layers. |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
High-vacuum pump
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and development chamber
-
UV lamp for TLC visualization
-
Analytical balance
-
pH paper or meter
Detailed Experimental Protocols
The following protocols describe a single coupling cycle to synthesize a protected dipeptide, Boc-AA-D-Trp-OBzl, where "AA" is any proteinogenic amino acid.
Caption: Workflow for one cycle of solution-phase peptide synthesis.
Protocol 1: Neutralization of this compound
Causality: The amino group of the starting material is protonated as a hydrochloride salt, rendering it non-nucleophilic. It must be converted to the free amine using a non-nucleophilic base before it can attack the activated carboxyl group.
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolve/suspend the solid in anhydrous DCM (approx. 10 mL per mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes. The resulting solution/suspension containing the free amine is used directly in the next step.
Protocol 2: DCC/HOBt Coupling Reaction
Causality: This protocol activates the carboxylic acid of the N-protected amino acid and facilitates the formation of the peptide bond while suppressing racemization.[13][15]
-
In a separate flask, dissolve the N-α-Boc-amino acid (1.05 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DMF and add it to the neutralized H-D-Trp-OBzl solution from Protocol 1.
-
In another flask, dissolve DCC (1.1 eq.) in anhydrous DCM (approx. 2 mL per mmol).
-
Add the DCC solution dropwise to the main reaction mixture at 0 °C over 10-15 minutes. A white precipitate (DCU) will begin to form.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 DCM/Methanol eluent system) by observing the consumption of the starting amino acid.
Protocol 3: Work-up and Purification
Causality: The work-up is designed to remove the insoluble DCU byproduct, unreacted starting materials, and residual coupling reagents through filtration and a series of aqueous extractions.[17]
-
After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x volume of organic layer) - Removes excess DIPEA and any unreacted amine.
-
Saturated NaHCO₃ solution (2 x volume of organic layer) - Removes excess HOBt and unreacted N-Boc-amino acid.
-
Brine (1 x volume of organic layer) - Removes residual water.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude protected dipeptide.
-
The crude product can be further purified if necessary by recrystallization (e.g., from EtOAc/hexanes) or flash column chromatography on silica gel.
Protocol 4: N-Terminal Boc Deprotection
Causality: To elongate the peptide chain, the N-terminal Boc group must be removed to expose the free amine for the next coupling cycle. This is achieved under acidic conditions that do not cleave the C-terminal benzyl ester.[8]
-
Dissolve the purified Boc-AA-D-Trp-OBzl in a minimal amount of DCM (optional, for solubility).
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents or a 1:1 v/v mixture with the DCM solution).
-
Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by TLC.
-
Remove the solvent and excess HCl in vacuo.
-
The resulting solid is the hydrochloride salt of the dipeptide ester (H-AA-D-Trp-OBzl.HCl), which can be triturated with cold diethyl ether to afford a fine powder and used in the next coupling cycle starting from Protocol 1.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized peptide at each stage is paramount.[18] A suite of analytical techniques should be employed.[19][20]
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of the final and intermediate products.[21][22] A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA) is typically used.[23]
-
Mass Spectrometry (MS): Provides definitive confirmation of the product's identity by determining its molecular weight.[18][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the peptide and check for the presence of impurities or residual protecting groups.[18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete neutralization of this compound.2. Moisture in reagents/solvents.3. Insufficient activation (degraded DCC/HOBt).4. Steric hindrance from bulky amino acids. | 1. Ensure sufficient base (1.1 eq. DIPEA) is used and allowed to stir before coupling.2. Use anhydrous solvents and reagents. Perform reaction under an inert atmosphere (N₂ or Ar).3. Use fresh, high-quality coupling reagents.4. Increase reaction time, slightly increase temperature (e.g., to 40 °C), or switch to a more potent coupling reagent like HATU. |
| Racemization | 1. Excess base or prolonged exposure to base.2. High reaction temperature.3. Omission of HOBt additive. | 1. Use a hindered base like DIPEA or 2,4,6-collidine. Avoid excess base.2. Maintain reaction temperature at 0 °C during the addition of DCC and allow it to warm slowly.3. Always use HOBt or a similar additive with carbodiimide coupling.[15] |
| Product is an Oil | 1. Presence of residual solvents or impurities.2. The peptide sequence is inherently non-crystalline. | 1. Ensure thorough drying under high vacuum. Purify via flash chromatography.2. Triturate with a non-polar solvent (e.g., cold diethyl ether or hexanes) to induce precipitation. Proceed to the next step even if it remains an oil, after confirming identity and purity. |
| Incomplete Deprotection | 1. Insufficient deprotection reagent or time.2. Scavenging of acid by the tryptophan indole ring. | 1. Increase the reaction time for Boc removal or use a larger excess of the acidic solution.2. While less of an issue with Boc, for final TFA cleavage of side chains, always include scavengers like triisopropylsilane (TIS) to protect the Trp residue. |
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin, eye, and respiratory tract irritation. Avoid inhalation of dust.[24][25]
-
DCC: A potent skin sensitizer and allergen. Avoid all contact with skin.
-
4M HCl in Dioxane / TFA: Highly corrosive and toxic. Causes severe burns. Handle with extreme care in a fume hood.[26]
-
DIPEA: Corrosive and flammable liquid.
-
Organic Solvents (DCM, DMF): Volatile and potentially toxic. Minimize exposure.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[24][26][27] Dispose of chemical waste in accordance with local environmental regulations.
References
-
Neuland Labs. (2013). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Neuland Labs. [Link]
-
Wang, P. et al. (2017). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health. [Link]
-
Jadhav, S. et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
JPT Peptide Technologies. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. JPT Peptide Technologies. [Link]
-
Jadhav, S. et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Iris Biotech. Optimizing Peptide Coupling: Key Techniques. Iris Biotech. [Link]
-
Nordsci. (2024). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. Nordsci. [Link]
-
Góngora-Benítez, M. et al. (2013). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. [Link]
-
AAPPTec. MSDS - Safety Data Sheet for H-Trp-OBzl HCl. AAPPTec. [Link]
-
Isbrandt, T. et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Slideshare. Solution phase peptide synthesis. Slideshare. [Link]
-
Wang, P. et al. (2017). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications (RSC Publishing). [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. Waters Corporation. [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]
-
Wikipedia. Peptide synthesis. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
-
Legowska, A. et al. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]
-
Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]
-
GenScript. (2024). The Role of HPLC Analysis in Peptide Characterization. GenScript. [Link]
-
Cistrone, P. et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Combinatorial Science. [Link]
-
AAPPTec. Coupling Reagents. AAPPTec. [Link]
-
ResearchGate. (2016). How can I remove Fmoc from solution phase peptide? ResearchGate. [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
AAPPTec. H-D-Trp-OBzl HCl, CAS 22839-16-3. AAPPTec. [Link]
-
AAPPTec. Standard Coupling Procedures. AAPPTec. [Link]
-
The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. [Link]
-
Imada, Y. et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. PubMed Central. [Link]
-
Omizzolo. Solid-phase peptide synthesis introduction. Omizzolo. [Link]
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 3. bachem.com [bachem.com]
- 4. Solution phase peptide synthesis | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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- 14. file.globalso.com [file.globalso.com]
- 15. peptide.com [peptide.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ijsra.net [ijsra.net]
- 19. pepdoopeptides.com [pepdoopeptides.com]
- 20. researchgate.net [researchgate.net]
- 21. oxfordglobal.com [oxfordglobal.com]
- 22. verifiedpeptides.com [verifiedpeptides.com]
- 23. bachem.com [bachem.com]
- 24. peptide.com [peptide.com]
- 25. echemi.com [echemi.com]
- 26. fishersci.com [fishersci.com]
- 27. H-D-TRP-OBZL HCL - Safety Data Sheet [chemicalbook.com]
Navigating the Labyrinth: A Guide to the Deprotection of Benzyl Esters from Tryptophan-Containing Peptides
Abstract
The benzyl ester (OBn) is a cornerstone protecting group for carboxylic acids in peptide synthesis, prized for its general stability and susceptibility to clean removal by hydrogenolysis. However, its application in sequences containing tryptophan (Trp) introduces a significant layer of complexity. The electron-rich indole side chain of tryptophan is exquisitely sensitive to both acidic conditions and electrophilic attack, creating a high-risk environment for side reactions during deprotection. This guide provides an in-depth analysis of the primary methods for benzyl ester deprotection from tryptophan-containing substrates, focusing on the mechanistic rationale behind protocol choices, detailed experimental procedures, and strategies to mitigate common side reactions. We aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently select and execute the optimal deprotection strategy, ensuring the integrity and purity of their target peptides.
Introduction: The Tryptophan Challenge
In the realm of peptide and medicinal chemistry, protecting groups are essential tools for orchestrating complex synthetic routes. The benzyl ester is frequently employed to mask the C-terminal carboxylic acid or the side chains of aspartic and glutamic acid. Its removal is most commonly achieved through palladium-catalyzed hydrogenolysis, which cleanly liberates the free acid and toluene, a volatile byproduct.[1][2]
The challenge arises with tryptophan. Its indole side chain is a powerful nucleophile, making it highly susceptible to modification under conditions that generate electrophiles.[3][4] Two primary deprotection strategies, catalytic hydrogenation and acid-catalyzed cleavage, each present a unique set of risks to the tryptophan residue that must be carefully managed.
-
Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) cleave the benzyl ester via an SN1-type mechanism, generating a reactive benzyl cation. This cation can readily alkylate the electron-rich indole ring of tryptophan, leading to undesired, often inseparable, side products.[3][5]
-
Catalytic Hydrogenation: While generally milder, this method is not without its pitfalls. Over-reduction can lead to saturation of the indole ring, and the choice of catalyst and reaction conditions is critical to avoid other side reactions. Furthermore, sulfur-containing residues like methionine can poison the palladium catalyst.[6]
This application note will dissect these challenges and provide robust protocols designed to preserve the integrity of the tryptophan residue during benzyl ester deprotection.
Method Selection: A Comparative Overview
Choosing the correct deprotection method is paramount and depends on the overall peptide sequence, the presence of other sensitive functional groups, and available laboratory equipment. The following table provides a high-level comparison of the two main strategies.
| Method | Primary Reagents | Advantages | Disadvantages & Risks for Trp | Typical Yield |
| Catalytic Hydrogenation | H₂ gas or Hydrogen Donor (e.g., Ammonium Formate, Cyclohexene), Pd/C Catalyst[7] | Mild, neutral conditions; High atom economy; Clean byproducts (toluene)[6] | Potential for indole ring saturation; Catalyst poisoning by sulfur; Requires specialized equipment for H₂ gas[6] | >90% |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | Rapid; No special equipment needed; Effective for molecules sensitive to reduction | High risk of Trp indole alkylation by benzyl cations; Potential for oxidation[3][8] | 70-95% (highly dependent on scavengers) |
Catalytic Hydrogenation: The Preferred Route
For tryptophan-containing peptides, catalytic hydrogenation is generally the method of choice due to its mild, non-acidic nature, which avoids the generation of carbocationic species that threaten the indole ring. The reaction involves the palladium-catalyzed cleavage of the carbon-oxygen bond with hydrogen.[6][9]
Mechanism of Action: Hydrogenolysis
The process of hydrogenolysis involves the adsorption of the benzyl ester and hydrogen onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the benzylic C-O bond and the formation of the carboxylic acid and toluene.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]
Application Notes: Strategic Synthesis of Neuropeptides Using H-D-Trp-OBzl.HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of D-amino acids into neuropeptide sequences is a proven strategy to enhance enzymatic stability and modulate receptor binding, leading to superior therapeutic candidates. D-Tryptophan (D-Trp), in particular, is a key residue in many potent gonadotropin-releasing hormone (GnRH) analogs.[1] This guide provides a detailed technical overview and step-by-step protocols for the strategic use of D-Tryptophan benzyl ester hydrochloride (H-D-Trp-OBzl.HCl) in peptide synthesis. We will explore the rationale behind experimental choices, from reagent selection to final purification, equipping researchers with the expertise to successfully synthesize complex D-Trp-containing neuropeptides.
Introduction: The Stability Advantage of D-Amino Acids
Neuropeptides are potent signaling molecules, but their therapeutic potential is often limited by rapid degradation by proteases in the body.[2] Proteolytic enzymes are stereospecific, evolved to recognize and cleave peptide bonds between L-amino acids.[2] By strategically substituting an L-amino acid with its D-enantiomer, the resulting peptide chain presents a stereochemical mismatch to the enzyme's active site.[2] This "steric hindrance" effectively blocks enzymatic cleavage, significantly prolonging the peptide's in vivo half-life and therapeutic window.[2][3][4] The use of D-amino acids has been a cornerstone in the development of robust peptide drugs, including GnRH agonists like Goserelin and Triptorelin, which feature a key D-Trp residue.[1]
This compound serves as a critical building block for introducing this strategic D-Tryptophan residue. The benzyl ester (-OBzl) protects the C-terminal carboxylic acid, while the hydrochloride salt (.HCl) enhances the compound's stability and handling.[5][6] This guide will focus on its application in a Solid-Phase Peptide Synthesis (SPPS) workflow.
Reagent Profile: this compound
A thorough understanding of the starting material is fundamental to a successful synthesis.
| Property | Value | Significance in Synthesis |
| CAS Number | 22839-16-3 | Unique chemical identifier. |
| Molecular Formula | C₁₈H₁₈N₂O₂·HCl | Required for accurate mass calculations. |
| Molecular Weight | 330.8 g/mol | Essential for precise reaction stoichiometry.[5] |
| Appearance | White to off-white solid | Visual quality control check. |
| Protection Groups | Carboxyl: Benzyl ester (OBzl)Amino: Hydrochloride salt (HCl) | The OBzl group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like TFA during the final step.[7][8] The HCl salt must be neutralized to free the amine for coupling. |
| Storage | Store at 2-8°C, desiccated | Protects against degradation from moisture and heat. |
Core Methodology: Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS, pioneered by Bruce Merrifield, allows for the efficient assembly of a peptide chain while it is anchored to an insoluble resin support.[9] This enables the use of excess reagents to drive reactions to completion, with easy removal of byproducts by simple filtration and washing.[9] The following protocol is based on the widely used Fmoc/tBu strategy.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
Protocol 1: Incorporation of this compound as the C-Terminal Residue
This protocol details the manual synthesis of a model peptide (e.g., Ac-Ala-D-Trp-NH₂) on a Rink Amide resin, which yields a C-terminal amide upon cleavage. The this compound is used in a solution-phase coupling step after the first amino acid is cleaved from the resin. This is a specialized approach; for internal D-Trp residues, Fmoc-D-Trp(Boc)-OH is typically used directly in SPPS.
Materials:
-
Rink Amide Resin
-
This compound
-
Fmoc-Ala-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[10]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: "Reagent K" (TFA 82.5%, Phenol 5%, Water 5%, Thioanisole 5%, 1,2-Ethanedithiol (EDT) 2.5%)[11]
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.[12]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 10 minutes, drain, and repeat once. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vial, pre-activate Fmoc-Ala-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. The uronium salt HBTU reacts with the amino acid to form a highly reactive intermediate ester, accelerating peptide bond formation.[10][13]
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative result, indicated by clear beads, is desired).
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal Alanine.
-
Cleavage of Ala from Resin: Cleave the H-Ala-NH₂ from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5). Precipitate with cold ether to obtain the crude amino amide.
-
Solution-Phase Coupling of this compound:
-
Dissolve the crude H-Ala-NH₂ and this compound (1.1 eq.) in DMF.
-
Add HBTU (1.1 eq.) and DIPEA (2.2 eq.) to the solution. The DIPEA is crucial to neutralize the HCl salt of the D-Trp derivative, freeing the α-amino group to act as a nucleophile.[13]
-
Stir the reaction at room temperature and monitor by HPLC until completion.
-
-
Workup and Purification: After the reaction is complete, precipitate the product with water, and purify the resulting H-D-Trp-Ala-NH₂ by RP-HPLC. The OBzl group will be removed in a subsequent step if the free acid is desired, or it can be cleaved during a final global deprotection if it's part of a larger fragment.
Protocol 2: Final Cleavage, Deprotection, and Purification
The final step uses a strong acid to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[14]
Caption: Role of scavengers in the final TFA cleavage step.
Causality: Tryptophan's indole side chain is highly susceptible to alkylation by carbocations generated from protecting groups (like Boc or t-Butyl) during acidic cleavage.[12][15] Scavengers are essential nucleophiles added to the cleavage cocktail to trap these reactive species before they can modify the peptide.[16][17]
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger.[18]
-
1,2-Ethanedithiol (EDT): Reduces oxidation of methionine and prevents side reactions with cysteine.[16][18]
-
Water: Helps to hydrolyze t-butyl esters and scavenges cations.[18]
-
Thioanisole: Prevents alkylation and other side reactions, particularly useful for peptides with Arg(Mts/Mtr).[11]
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum after the final synthesis wash.
-
Cleavage: Add the chilled cleavage cocktail (e.g., Reagent K) to the resin (approx. 10 mL per 0.25 mmol of synthesis scale).[18] Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the TFA volume under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing cold (–20°C) MTBE or diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the suspension (5 min at 3000 rpm), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Analytical Validation and Purification
The crude product is a mixture of the target peptide and various deletion or modified sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both analysis and purification.[19][20][21]
-
Principle: Peptides are separated based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile).
-
Method: A gradient of increasing organic solvent (acetonitrile, containing 0.1% TFA) is used to elute the peptides from the column, with more hydrophobic peptides eluting later.[22]
-
Purification: The crude peptide is dissolved in a minimal amount of aqueous buffer, injected onto a preparative RP-HPLC column, and fractions are collected as they elute.[22][23]
-
Analysis: The purity of the collected fractions is confirmed using analytical RP-HPLC and the identity is verified by mass spectrometry (e.g., ESI-MS), which should show a molecular weight matching the calculated mass of the desired neuropeptide.
References
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 16, 2026.
-
Zhang, W., et al. (n.d.). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. ACS Omega. Retrieved January 16, 2026, from [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved January 16, 2026, from [Link]
-
Apostolopoulos, V., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules. Retrieved January 16, 2026, from [Link]
-
Pinter, T., et al. (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science. Retrieved January 16, 2026, from [Link]
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Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Retrieved January 16, 2026, from [Link]
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Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved January 16, 2026, from [Link]
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NIH. (n.d.). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Retrieved January 16, 2026, from [Link]
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Smith, D. D., & Hanly, A. M. (n.d.). Purification of Synthetic Peptides by High Performance Liquid Chromatography. In: Neuropeptide Protocols. Methods in Molecular Biology. Retrieved January 16, 2026, from [Link]
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Aapptec Peptides. (n.d.). Peptides Cleavage Cocktails; Reagent B. Retrieved January 16, 2026, from [Link]
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Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved January 16, 2026, from [Link]
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Saour, K. Y. (2009). Synthesis and Biological Evaluation of Two New Analogues of Gonadotropin Releasing Hormone (GnRH)D-alanine. Iraqi Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]
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Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 16, 2026, from [Link]
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Química Orgánica.org. (2009). Peptide synthesis - Acid group protection. Retrieved January 16, 2026, from [Link]
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Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Retrieved January 16, 2026, from [Link]
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CDN. (n.d.). Cleavage Cocktail Selection. Retrieved January 16, 2026, from [Link]
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Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 16, 2026, from [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved January 16, 2026, from [Link]
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Chakravarthy, Ch., & Lakshmi, A. (2014). Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Journal of Advances in Science and Technology. Retrieved January 16, 2026, from [Link]
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RSC Publishing. (n.d.). Solid-phase synthesis of tryptophan-containing peptides. Journal of the Chemical Society, Chemical Communications. Retrieved January 16, 2026, from [Link]
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Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved January 16, 2026, from [Link]
-
NIH. (2023). Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer. Retrieved January 16, 2026, from [Link]
-
Biotage. (2023). How to purify synthetic peptides - what are the options?. Retrieved January 16, 2026, from [Link]
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Choi, H., & Aldrich, J. V. (1993). Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. International Journal of Peptide and Protein Research. Retrieved January 16, 2026, from [Link]
-
Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved January 16, 2026, from [Link]
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Aapptec. (n.d.). H-D-Trp-OBzl HCl, CAS 22839-16-3, D-Tryptophan benzyl ester hydrochloride salt. Retrieved January 16, 2026, from [Link]
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Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved January 16, 2026, from [Link]
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Fridkin, M., et al. (n.d.). Design, synthesis, and evaluation of a long-acting, potent analogue of gonadotropin-releasing hormone. Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Gonadotropin Releasing Hormone (GnRH) Peptide Analogues Conjugated with Anthraquinone for Selective Immunosuppression. Retrieved January 16, 2026, from [Link]
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NIH. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved January 16, 2026, from [Link]
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Longdom Publishing. (n.d.). Overview of Gonadptropin Releasing Hormone (GnRH) Synthesis and Secretion. Retrieved January 16, 2026, from [Link]
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Application Notes & Protocols for the Strategic Incorporation of H-D-Trp-OBzl.HCl into Peptide Sequences
Abstract
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids is a critical step in the design of novel peptides with enhanced stability, conformational rigidity, and biological activity. H-D-Trp-OBzl.HCl, or D-Tryptophan benzyl ester hydrochloride, is a valuable building block that introduces a D-amino acid configuration and a C-terminal protecting group suitable for specific synthetic strategies. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the effective incorporation of this compound into peptide sequences. We will explore the causality behind experimental choices, focusing on both solid-phase and solution-phase methodologies, and address the unique challenges posed by the tryptophan indole side chain.
Introduction: The Strategic Value of this compound
The incorporation of D-amino acids into peptide chains is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics. This compound offers the dual strategic advantages of presenting the D-enantiomer of tryptophan and protecting the C-terminal carboxylic acid as a benzyl ester.
The benzyl ester (OBzl) is a classic carboxyl protecting group, particularly integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in Solid-Phase Peptide Synthesis (SPPS).[1] The key principle of this strategy lies in its orthogonality; the Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl ester protecting group is stable under these conditions. Its removal requires stronger acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or catalytic hydrogenolysis.[2] This stability ensures the C-terminal anchor remains intact throughout the stepwise elongation of the peptide chain.[3]
This document will primarily focus on the application of this compound within the framework of SPPS, the dominant methodology for peptide synthesis due to its efficiency and potential for automation.[4][5][6] A comparative overview of Liquid-Phase Peptide Synthesis (LPPS) will also be provided.
Choosing Your Synthetic Arena: SPPS vs. LPPS
The choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) is dictated by factors such as peptide length, complexity, scale, and desired modifications.[7]
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | The C-terminal amino acid is anchored to an insoluble resin, and the peptide chain is elongated stepwise.[4][5][6] | All reactions occur in solution; intermediates may be isolated and purified at each step.[7] |
| Advantages | - Simplified purification (filtration and washing).[7] - High efficiency and suitability for automation.[6] - Ideal for peptides up to 50 amino acids.[4] | - Scalable for large-scale production of short peptides.[4] - Greater flexibility for complex modifications.[7] |
| Disadvantages | - Can be less efficient for very long or aggregation-prone sequences.[4][7] - Higher cost of resins and reagents.[4] | - Labor-intensive with complex purification steps.[5][6] - Lower overall yield for longer peptides.[6] |
| Best Fit for this compound | As the first residue in a Boc/Bzl strategy, or for incorporating D-Trp within a sequence using a pre-loaded resin. | For fragment condensation strategies or large-scale synthesis of a dipeptide containing D-Trp at the C-terminus. |
For the purpose of these application notes, we will detail the SPPS protocol, as it is the more common and versatile method for research and development involving custom peptides with non-standard residues.[4]
The Challenge of Tryptophan: Mitigating Side Reactions
Tryptophan's indole side chain is electron-rich and highly susceptible to oxidation and acid-catalyzed side reactions, particularly alkylation by carbocations generated during deprotection steps.[3][8] When using Boc chemistry, the repeated exposure to TFA for Nα-deprotection generates tert-butyl cations, which can attack the indole ring.[9]
Common Tryptophan Side Products:
-
Alkylated Tryptophan
-
Oxidized forms such as N-formylkynurenine (NFK), kynurenine (KYN), and 5-hydroxy-tryptophan (5-HTP).[10][11]
To prevent these undesired modifications, the use of "scavengers" in cleavage cocktails is mandatory. These are reagents that competitively react with and neutralize the reactive cationic species.
Experimental Protocols
Protocol 1: Incorporating this compound as the First Residue in Boc-SPPS
This protocol details the anchoring of the first amino acid, H-D-Trp-OBzl, to a Merrifield resin, which is a common starting point for Boc/Bzl SPPS.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound (CAS: 22839-16-3)[12]
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium Iodide (KI) (optional, catalyst)
Workflow Diagram: Anchoring H-D-Trp-OBzl to Merrifield Resin
Caption: Workflow for anchoring H-D-Trp-OBzl to a solid support.
Step-by-Step Methodology:
-
Resin Swelling: Swell 1.0 g of Merrifield resin in 10 mL of DMF for at least 1 hour in a reaction vessel.[13]
-
Amino Acid Neutralization: In a separate flask, dissolve 1.5 equivalents (relative to resin substitution) of this compound in DMF. Add 1.5 equivalents of DIEA and stir for 15 minutes to generate the free amine.
-
Causality: The hydrochloride salt must be neutralized to the free amine, which is the active nucleophile for attacking the chloromethyl groups on the resin.[14] DIEA is a non-nucleophilic base that will not compete in the reaction.
-
-
Esterification: Drain the DMF from the swollen resin. Add the neutralized H-D-Trp-OBzl solution to the resin. For enhanced reaction kinetics, a catalytic amount of KI can be added.
-
Reaction: Agitate the mixture at 50°C for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents.
-
Quality Control: Perform a qualitative test (e.g., Kaiser test) to check for unreacted chloromethyl sites. A negative test indicates successful loading.
-
Capping (if necessary): If significant unreacted sites remain, cap them by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences in subsequent steps.
-
Drying: Dry the resin under vacuum. The resin is now ready for the first Boc-deprotection cycle.
Protocol 2: Peptide Elongation and Final Cleavage
This protocol outlines the subsequent steps of peptide chain elongation using Boc-protected amino acids and the final cleavage of the completed peptide from the resin.
Workflow Diagram: SPPS Cycle and Cleavage
Caption: General workflow for Boc-SPPS elongation and final cleavage.
Step-by-Step Methodology:
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Nα-Boc group.[1][9]
-
Washing: Wash the resin with DCM to remove residual TFA.
-
Neutralization: Neutralize the resulting TFA salt with a solution of 5% DIEA in DCM.[9]
-
Coupling:
-
Pre-activate the next Boc-protected amino acid (2-3 equivalents) with a coupling agent like Dicyclohexylcarbodiimide (DCC) and an additive such as 1-Hydroxybenzotriazole (HOBt) in DMF.[1]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Causality: Coupling reagents form a highly reactive intermediate with the amino acid's carboxyl group, facilitating rapid amide bond formation. HOBt is an additive that minimizes the risk of racemization.[15]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[16]
-
Monitoring: Use the Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates no free primary amines are present. If positive (blue beads), the coupling step should be repeated.[16][13]
-
Repeat: Repeat steps 1-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin thoroughly and dry it under vacuum.
-
Cleave the peptide from the resin and simultaneously remove the benzyl ester and other side-chain protecting groups using a strong acid like anhydrous HF or TFMSA.[1][16]
-
Crucially, a "cleavage cocktail" containing scavengers must be used. A common cocktail for Trp-containing peptides is HF:p-cresol:thioanisole (90:5:5) at 0°C for 1 hour.
-
Causality: The strong acid cleaves the benzyl ester. p-Cresol and thioanisole act as scavengers to trap the benzyl and other carbocations generated, protecting the sensitive tryptophan indole ring from alkylation.[9]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[13][17]
-
Conclusion
The successful incorporation of this compound into a peptide sequence is an achievable goal that hinges on a strategic approach to synthesis. By selecting the appropriate synthetic methodology—most commonly Boc/Bzl SPPS—and understanding the underlying chemical principles, researchers can leverage the benefits of this D-amino acid derivative. The most critical consideration is the inherent sensitivity of the tryptophan side chain. The diligent use of scavengers during the final, harsh acidolytic cleavage step is not merely a suggestion but a mandatory protocol requirement to ensure the integrity of the final peptide product. This guide provides the foundational knowledge and detailed protocols to empower scientists in the synthesis of novel and robust peptide molecules.
References
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- GenCefe Biotech. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project.
- Anonymous. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?
- Anonymous. (n.d.). What are the differences between solid-phase and liquid-phase synthesis of peptides?
- Chemistry LibreTexts. (2024). Peptide Synthesis.
- Adesis, Inc. (2025). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications.
- Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
- ChemWhat. (n.d.). H-D-TRP-OBZL HCL CAS#: 22839-16-3.
- NIH. (n.d.). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
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- Química Organica.org. (n.d.). Peptide synthesis - Acid group protection.
- LCGC International. (n.d.). Separation of Tryptophan Oxidized Peptides from Their Native Forms.
- Benchchem. (n.d.). The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS.
- NIH. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- PubMed. (n.d.). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues.
- Benchchem. (n.d.). A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Coupling Protocol for Primary Amine of a Ligand.
- ScienceDaily. (2024). Chemists develop a clickable tryptophan modification strategy for late-stage diversification of native peptides.
- ResearchGate. (2025). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.
- Aapptec. (n.d.). H-D-Trp-OBzl HCl, CAS 22839-16-3, D-Tryptophan benzyl ester hydrochloride salt.
- Aapptec. (n.d.). H-Trp-OBzl HCl [35858-81-2].
- Anonymous. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- NIH. (2024). Clickable tryptophan modification for late-stage diversification of native peptides.
- Anonymous. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Organic Syntheses. (n.d.). Procedure.
- Benchchem. (n.d.). A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis.
- APExBIO. (n.d.). H-Ser-OBzl.HCl - Protected Amino Acid for Peptide Synthesis.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- LookChem. (n.d.). Cas 62147-27-7,H-HYP-OBZL HCL.
- AAPPTec. (n.d.). MSDS - Safety Data Sheet.
- Benchchem. (n.d.). Application Notes and Protocols for H-D-Ala-OtBu.HCl Peptide Coupling.
- NIH. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective.
- Sigma-Aldrich. (n.d.). D-Tryptophan benzyl ester 98 141595-98-4.
- NIH. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acid Derivatives in Peptide Synthesis: A Focus on H-D-Glu(Obzl).
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Application Notes & Protocols: H-D-Trp-OBzl.HCl in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Role of H-D-Trp-OBzl.HCl in Peptide Synthesis
This compound, the hydrochloride salt of D-tryptophan benzyl ester, is a specialized building block for Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Its primary application is the introduction of a C-terminal D-tryptophan residue. The use of a D-amino acid at the C-terminus is a common strategy in drug development to confer proteolytic resistance, thereby enhancing the peptide's in vivo stability and therapeutic potential.
The molecule consists of a D-tryptophan core, where the carboxylic acid is protected as a benzyl (Bzl) ester, and the alpha-amino group is present as a hydrochloride salt, ready for coupling.[1][2][4] This configuration is particularly suited for the Boc/Bzl protection strategy but can be adapted for the initial coupling step in the more common Fmoc/tBu strategy.[5][6] Unlike pre-loaded resins, using this compound provides flexibility in choosing the solid support and allows for precise control over the initial loading capacity.
The benzyl ester serves as a robust protecting group for the C-terminal carboxyl function throughout the synthesis. It is stable to the basic conditions used for Fmoc deprotection and the milder acidic conditions sometimes used for Boc deprotection, requiring a strong acid, typically Trifluoroacetic acid (TFA) in a final cleavage cocktail, for its removal.[5][6][7]
Caption: Standard automated Fmoc-SPPS cycle.
Part C: Final Cleavage and Deprotection
This step releases the completed peptide from the resin and removes all side-chain protecting groups, including the C-terminal benzyl ester and the tryptophan Boc group (if used for internal Trp residues).
Critical Consideration for Tryptophan: The indole side chain of tryptophan is highly susceptible to alkylation by carbocations generated during cleavage (e.g., from t-butyl or Pbf protecting groups). [8][9]Therefore, a "cleavage cocktail" containing scavengers is mandatory.
Recommended Cleavage Cocktail (Reagent K): Reagent K is a robust choice for peptides containing sensitive residues like Trp, Met, and Cys. [10][11]
| Component | Volume % | Purpose |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 82.5% | Strong acid for cleavage and deprotection |
| Water | 5.0% | Scavenger for tert-butyl cations |
| Phenol | 5.0% | Scavenger, protects Trp and Tyr |
| Thioanisole | 5.0% | Soft scavenger, protects Trp, Met |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, reduces methionine sulfoxide |
Procedure:
-
Preparation: Transfer the dry peptide-resin to a cleavage vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin). [11]3. Incubation: Incubate at room temperature with occasional swirling for 2-4 hours. Peptides with multiple arginine residues may require longer. [11][12]4. Isolation: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The product is now ready for purification (e.g., by RP-HPLC) and analysis (e.g., by Mass Spectrometry).
Caption: Workflow for peptide cleavage and isolation.
Troubleshooting and Expert Insights
-
Low Initial Loading: If the initial loading of this compound is low, increase the equivalents of the amino acid and DIC, and extend the reaction time. Ensure the resin is fully swollen and all reagents are anhydrous.
-
Tryptophan Oxidation: The indole ring can be oxidized during synthesis. While modern synthesizers operating under an inert atmosphere minimize this, if oxidation is observed in the final product (mass +16 Da), consider using Fmoc-Trp(Boc)-OH for any internal tryptophan residues, as the Boc group offers additional protection.
-
Incomplete Cleavage: If the final peptide yield is low, incomplete cleavage may be the cause. Ensure a sufficient volume of cleavage cocktail is used to fully swell the resin and that the incubation time is adequate, especially for sequences rich in Arg(Pbf). [8]* Racemization: While coupling with DIC/DMAP is generally effective, it carries a risk of racemization. For sensitive applications, alternative coupling methods for the first residue, such as generating a pre-activated ester, could be considered. However, for most automated SPPS, standard activators like HBTU/HATU for subsequent steps are optimized to suppress racemization. [5][13]
References
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- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
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- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- BOC Sciences. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- BOC Sciences. (n.d.).
- National Institutes of Health. (2020). Automated Solid-Phase Peptide Synthesis. PubMed.
- Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Gyros Protein Technologies. (2025). Getting Started with Automated Peptide Synthesis Guide. PurePep Blog.
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- Aapptec Peptides. (n.d.).
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- Chemistry For Everyone. (2025).
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- BLD Pharm. (n.d.). 22839-16-3|this compound.
- BenchChem. (2025). A Comparative Review of H-Thr-OBzl.
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- GlpBio. (n.d.). This compound.
- AAPPTec. (n.d.).
- LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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- 10. peptide.com [peptide.com]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
Application Notes and Protocols: Purification of Peptides Containing D-Tryptophan Benzyl Ester
Introduction
The precise purification of synthetic peptides is a critical bottleneck in the production of therapeutic peptides and complex biomolecules for research.[1][2] The introduction of non-canonical amino acids, such as D-isomers and residues with bulky protecting groups, presents unique challenges to standard purification protocols.[1][3][4] This guide provides a comprehensive framework for the purification of peptides incorporating D-tryptophan benzyl ester, a modification that enhances lipophilicity and can influence peptide conformation and stability.[5][6]
The benzyl ester protecting group on the C-terminus of D-tryptophan increases the overall hydrophobicity of the peptide, necessitating careful optimization of purification conditions to achieve high purity.[5] This document outlines the strategic considerations, detailed protocols, and troubleshooting advice to navigate the complexities associated with this specific modification.
Core Principles and Strategic Considerations
The successful purification of peptides containing D-tryptophan benzyl ester hinges on a deep understanding of the interplay between the peptide's physicochemical properties and the chosen purification methodology. The primary challenge lies in the increased hydrophobicity imparted by both the tryptophan side chain and the benzyl ester group.[5]
The Role of Orthogonal Protection Strategy
In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is paramount.[][8][9][10] This involves using protecting groups for the N-terminus (e.g., Fmoc or Boc) and amino acid side chains that can be removed under different conditions.[][11] The benzyl ester on the D-tryptophan is a C-terminal protecting group that must remain stable throughout the synthesis and be selectively addressed during or after purification, depending on the final desired product.[9]
Key Physicochemical Properties of D-Tryptophan Benzyl Ester
-
Increased Hydrophobicity: The benzyl group significantly increases the non-polar character of the peptide, leading to stronger retention on reversed-phase chromatography media.[5]
-
Potential for Steric Hindrance: The bulky nature of the benzyl ester can influence peptide folding and interaction with the stationary phase.
-
UV Absorbance: The tryptophan indole ring and the benzyl group both absorb UV light, typically around 280 nm, which can be utilized for detection during chromatography.[12] However, for quantitative analysis, detection at 210-220 nm, corresponding to the peptide bond, is more reliable as it is independent of the amino acid composition.[12][13]
Overall Purification Workflow
A typical purification workflow for a peptide containing D-tryptophan benzyl ester involves several key stages, from crude product analysis to final lyophilization.
Caption: General workflow for the purification of peptides.
Analytical Characterization of the Crude Product
Prior to preparative purification, a thorough analysis of the crude peptide is essential to understand the impurity profile and to guide method development.
Recommended Analytical Techniques
| Analytical Technique | Purpose | Key Considerations |
| Analytical RP-HPLC-UV | Determine the purity of the crude product and identify major impurities.[14][15][16] | Use a gradient that provides good resolution of the main peak from closely eluting impurities. Monitor at both 215 nm and 280 nm.[13] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirm the molecular weight of the target peptide and identify impurities by their mass-to-charge ratio.[14][15] | The benzyl ester group is relatively stable under standard ESI-MS conditions, but in-source fragmentation can sometimes be observed. |
| UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) | Provides higher resolution separation than conventional HPLC, aiding in the identification of closely related impurities.[14] | Useful for complex crude mixtures where baseline separation is challenging with standard HPLC. |
Protocol: Analytical RP-HPLC of Crude Peptide
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The high hydrophobicity of the peptide may require a slower, more shallow gradient in the region where the peptide elutes to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm and 280 nm.[17]
-
Injection Volume: 10-20 µL of a 1 mg/mL solution of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
Preparative Purification by Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[2] The separation is based on the differential partitioning of the peptide and its impurities between the non-polar stationary phase and the polar mobile phase.[12]
Method Development and Optimization
Due to the increased hydrophobicity of peptides containing D-tryptophan benzyl ester, careful optimization of the preparative RP-HPLC method is crucial.
Caption: Logic for preparative HPLC method development.
Protocol: Preparative RP-HPLC
-
Column: C18 reversed-phase column with a suitable internal diameter (e.g., 21.2 mm or 50 mm) and particle size (e.g., 5-10 µm). The choice of column dimension will depend on the amount of crude peptide to be purified.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Based on the analytical run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 60% B in the analytical run, a preparative gradient could be 40-70% B over 30-60 minutes.
-
Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Loading: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMF, DMSO, or a high concentration of acetonitrile) and then dilute with Mobile Phase A to a concentration that ensures solubility and good peak shape upon injection. A loading study is recommended to determine the maximum amount of crude peptide that can be purified in a single run without compromising resolution.
-
Fraction Collection: Collect fractions based on the UV chromatogram, ensuring narrow collection windows around the main peak to isolate the purest fractions.
Post-Purification Processing and Analysis
Fraction Analysis
Each collected fraction should be analyzed by analytical RP-HPLC and mass spectrometry to determine its purity and confirm the identity of the peptide.
Pooling and Lyophilization
Fractions with the desired purity (e.g., >95% or >98%) are pooled together. The acetonitrile is typically removed by rotary evaporation before the pooled solution is lyophilized to obtain a stable, dry powder.[18][19] Lyophilization is a critical step for the long-term stability of the peptide.[18][20]
Final Quality Control
The final lyophilized product should undergo a comprehensive set of quality control tests to ensure it meets the required specifications.
| QC Test | Purpose |
| Purity (Analytical RP-HPLC) | To confirm the final purity of the peptide.[13] |
| Identity (Mass Spectrometry) | To verify the molecular weight of the peptide.[13] |
| Peptide Content (Amino Acid Analysis or qNMR) | To determine the net peptide content of the lyophilized powder.[13][14] |
| Appearance | Visual inspection of the final product.[14] |
Troubleshooting Common Purification Challenges
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Overloading the column.- Poor solubility of the peptide in the mobile phase at the point of injection.- Secondary interactions with the stationary phase. | - Reduce the amount of peptide loaded.- Optimize the injection solvent.- Ensure the mobile phase pH is low enough (e.g., with TFA) to suppress silanol interactions.[21] |
| Low Recovery | - Irreversible adsorption of the hydrophobic peptide to the column.- Precipitation of the peptide on the column. | - Use a different stationary phase (e.g., C8 or C4).- Add a small amount of isopropanol to the mobile phase to improve solubility.- Ensure the peptide is fully dissolved before injection. |
| Co-elution of Impurities | - Insufficient resolution of the chromatographic method. | - Optimize the gradient to make it shallower.- Try a different stationary phase or organic modifier (e.g., methanol instead of acetonitrile).- Consider a second, orthogonal purification step if necessary (e.g., ion-exchange chromatography). |
| Presence of Deletion or Truncated Sequences | - Incomplete coupling or deprotection during SPPS. | - These are common impurities from SPPS.[2] Optimize the purification gradient for maximum resolution from the main product. |
| Oxidation of Tryptophan | - Exposure to air and light, especially in solution.[3] | - Handle peptide solutions promptly and store them under inert gas if possible.[22] Store lyophilized peptides at -20°C or lower.[22] |
Conclusion
The purification of peptides containing D-tryptophan benzyl ester requires a systematic and well-considered approach. By understanding the inherent hydrophobicity of this modification and employing rigorous analytical characterization, optimized preparative RP-HPLC, and thorough post-purification processing, researchers can consistently achieve high-purity peptides suitable for a wide range of applications in research and drug development. The protocols and troubleshooting guide provided herein serve as a robust starting point for navigating the specific challenges associated with this class of modified peptides.
References
-
Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
MtoZ Biolabs. Mechanism of Peptide Purity Analysis. [Link]
-
ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
MDPI. Advances in Therapeutic Peptides Separation and Purification. [Link]
-
Chromatography Online. New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. [Link]
-
ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]
-
Neuland Labs. Overcoming Challenges in Complex Peptide Purification. [Link]
-
Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]
-
Quora. What are the common challenges faced in peptide purification using chromatography?. [Link]
-
ScienceDirect. MSFragger-Labile: A Flexible Method to Improve Labile PTM Analysis in Proteomics. [Link]
-
NIH. MSFragger-Labile: A Flexible Method to Improve Labile PTM Analysis in Proteomics. [Link]
-
ResearchGate. HPLC purification of peptides and miniature proteins. [Link]
-
PubMed Central. HPLC Analysis and Purification of Peptides. [Link]
-
PubMed. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. [Link]
-
Springer Nature Experiments. Solid-Phase Peptide Synthesis. [Link]
-
Springer Nature Experiments. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. [Link]
- Google Patents.
-
PubMed. Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. [Link]
-
Peptide Sciences. Why Peptide Lyophilization Matters in Research. [Link]
-
AAPPTEC. Storage and Handling of Peptides. [Link]
-
LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]
-
Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
-
Mabion. Mass Spectrometry in Peptide and Protein Analysis. [Link]
-
SciSpace. Mass spectrometry of natural and synthetic peptide derivatives. [Link]
-
Biotage. How to purify synthetic peptides - what are the options?. [Link]
-
ResearchGate. Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
YouTube. Peptide Purification. [Link]
Sources
- 1. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 2. bachem.com [bachem.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. biosynth.com [biosynth.com]
- 5. Buy D-Tryptophan benzyl ester | 141595-98-4 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 8. fiveable.me [fiveable.me]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biosynth.com [biosynth.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. biosynth.com [biosynth.com]
- 15. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. verifiedpeptides.com [verifiedpeptides.com]
- 19. Peptide Drug Aseptic Filling and Freeze-drying Process Development - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 20. bachem.com [bachem.com]
- 21. lcms.cz [lcms.cz]
- 22. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions with H-D-Trp-OBzl.HCl in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with H-D-Trp-OBzl.HCl. Here, we will address common side reactions in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the chemistry at play.
Frequently Asked Questions (FAQs)
Q1: My final peptide product shows a significant side product with a +57 Da mass shift after TFA cleavage. What is causing this?
A1: The +57 Da mass shift is a classic indicator of tert-butylation of the tryptophan indole ring.
Causality: During the final cleavage step with trifluoroacetic acid (TFA), acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group from other amino acids (e.g., Lys(Boc), Ser(tBu), Asp(OtBu)) or the tert-butyl (tBu) group, are removed. This process generates highly reactive tert-butyl cations (tBu⁺). The electron-rich indole ring of tryptophan is a prime target for electrophilic attack by these carbocations, leading to the formation of a tert-butyl-tryptophan adduct.[1][2]
Troubleshooting & Prevention:
-
Indole Protection: The most effective preventative measure is to use a tryptophan derivative with its indole nitrogen protected. For Fmoc-based Solid Phase Peptide Synthesis (SPPS), Fmoc-D-Trp(Boc)-OH is the gold standard.[2][3][4] The Boc group on the indole nitrogen shields it from electrophilic attack and is cleanly removed during the final TFA cleavage.
-
Optimized Scavenger Cocktails: Scavengers are crucial for quenching the reactive carbocations before they can alkylate tryptophan.[2] A standard and effective cocktail is "Reagent K". For peptides also containing arginine, "Reagent R" is recommended.
| Reagent Cocktail | Composition (v/v) | Primary Use |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose for Trp, Cys, Met containing peptides.[2] |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Recommended for peptides with Arg(Pbf/Pmc) to minimize sulfonation. |
Q2: I'm observing unexpected alkylation of the tryptophan indole ring, even when I'm not using Boc-protected amino acids. What could be the source?
A2: Alkylation can also occur from carbocations generated by the resin linker itself, especially with Wang or other p-alkoxybenzyl ester linkers.
Causality: During TFA cleavage of peptides from Wang resin, a resin-bound benzyl cation is formed.[5] This cation is an electrophile that can irreversibly alkylate the indole ring of tryptophan, particularly if the tryptophan residue is not at the C-terminus.[6][7] This side reaction has been observed regardless of the scavenger cocktail used.[6][7]
Troubleshooting & Prevention:
-
Resin Choice: If this side reaction is prominent, consider synthesizing the peptide on a different resin, such as a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the 2-chlorotrityl group can inhibit this side reaction.
-
Indole Protection: As with tert-butylation, using Fmoc-D-Trp(Boc)-OH provides robust protection against alkylation from the resin linker.[8]
Q3: My peptide is showing signs of oxidation, particularly at the tryptophan residue. How can I minimize this?
A3: Tryptophan is highly susceptible to oxidation, especially during prolonged exposure to acidic conditions like the TFA cleavage step.
Causality: The indole ring of tryptophan can be oxidized to various products, including kynurenine and its derivatives, often observed as +16 Da or +32 Da mass additions in mass spectrometry analysis.[9] This can be exacerbated by the presence of oxidizing agents or prolonged reaction times in an acidic environment.[10][11]
Troubleshooting & Prevention:
-
Use of Scavengers: Scavengers that can reduce oxidative damage are essential. 1,2-Ethanedithiol (EDT) is particularly effective in preventing the acid-catalyzed oxidation of tryptophan.[4] Including it in your cleavage cocktail is highly recommended.
-
Degas Solvents: Ensure that all solvents, especially the TFA and the ether used for precipitation, are thoroughly degassed to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Performing the cleavage and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.
-
Minimize Cleavage Time: Do not extend the cleavage time unnecessarily. For most peptides, 2-3 hours is sufficient. Monitor the cleavage progress with a small test sample if needed.
Experimental Protocols
Protocol 1: Standard TFA Cleavage with "Reagent K"
This protocol is suitable for most tryptophan-containing peptides synthesized using Fmoc chemistry.
-
Preparation:
-
Prepare "Reagent K" by mixing the following components in a fume hood:
-
Trifluoroacetic acid (TFA): 8.25 mL
-
Phenol: 0.5 g (melted)
-
Thioanisole: 0.5 mL
-
Water: 0.5 mL
-
1,2-Ethanedithiol (EDT): 0.25 mL
-
-
-
Cleavage:
-
Place the dried peptide-resin (approx. 100 mg) in a reaction vessel.
-
Add 10 mL of "Reagent K" per gram of resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether.
-
A white precipitate (the peptide) should form.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[2]
-
-
Drying:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Small-Scale Test Cleavage
Before committing your entire batch, it is prudent to perform a small-scale test cleavage.
-
Place 10-20 mg of the peptide-resin in a microcentrifuge tube.
-
Add 200-400 µL of your chosen cleavage cocktail.
-
Allow the reaction to proceed for the intended time (e.g., 2 hours).
-
Precipitate the peptide by adding the cleavage mixture to 1.5 mL of cold diethyl ether.
-
Centrifuge, wash, and dry the peptide.
-
Analyze the crude peptide by LC-MS to check for the presence of side products and completeness of deprotection.
Visualizing the Problem: Key Side Reactions
Summary of Key Tryptophan Side Products
| Mass Shift (Da) | Side Reaction | Primary Cause | Recommended Solution |
| +57 | tert-Butylation | tBu⁺ cations from Boc/tBu groups | Use Fmoc-D-Trp(Boc)-OH; employ effective scavengers (e.g., TIS, water).[2] |
| Varies | Alkylation by Resin Linker | Cations from p-alkoxybenzyl ester linkers (e.g., Wang) | Use Fmoc-D-Trp(Boc)-OH; consider 2-CTC resin.[6][7] |
| +16 or +32 | Oxidation | Prolonged acid exposure, dissolved oxygen | Use EDT as a scavenger; degas solvents; minimize cleavage time.[4][9] |
This guide provides a foundational understanding of the common side reactions involving this compound and offers practical solutions. Successful peptide synthesis relies on a proactive approach to minimizing side reactions through careful selection of protecting groups, resins, and optimized cleavage conditions.
References
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457–461. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Thiede, B., Lamer, S., Mattow, J., Siejak, F., Dimmler, C., Rudel, T., & Jungblut, P. R. (2000). Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion. Rapid communications in mass spectrometry, 14(6), 496–502. [Link]
-
Matsuda, S., et al. (2017). Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation. Journal of Pharmaceutical Sciences, 106(8), 2055-2064. [Link]
- U.S. Patent No. 5,300,651. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
-
Gäde, G., & Marco, H. G. (2020). Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? Insects, 11(10), 699. [Link]
-
Sako, M., et al. (1989). Measurement of Tryptophan in Peptides by Acid Hydrolysis in the Presence of Phenol and its Application to the Amino Acid Sequence. Chemical and Pharmaceutical Bulletin, 37(6), 1613-1615. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press. (A comprehensive practical guide).
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Peptide Coupling & Stereochemical Integrity
Answering in English, as per the user's request.
Guide Topic: Preventing Racemization of the Activated Amino Acid during Coupling to H-D-Trp-OBzl.HCl
Introduction: The Chirality Challenge in Peptide Synthesis
Welcome to the technical support center. This guide addresses a critical challenge faced by researchers in peptide chemistry: the preservation of stereochemical integrity during amide bond formation. Specifically, we will focus on strategies to prevent the racemization of an N-protected amino acid when it is being coupled to the amine component, this compound.
It is a common point of confusion, so let's clarify: the D-Tryptophan residue itself is not at risk of racemization in this reaction, as its carboxylic acid group is protected as a benzyl ester and is not being activated. The risk lies entirely with the N-protected amino acid you are activating to form the new peptide bond. The loss of its stereochemical purity leads to the formation of a hard-to-separate diastereomeric peptide, compromising the final product's purity, structure, and biological activity. This guide provides a deep dive into the mechanisms of racemization and offers robust, field-proven strategies and protocols to ensure your coupled product remains optically pure.
Part 1: The Core Problem - Understanding the "Why" of Racemization
FAQ: Why does racemization happen during peptide coupling?
Racemization during peptide bond formation is not random; it is a predictable chemical process. The primary and most dominant mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[1][2]
Here's the causal chain:
-
Activation: To form a peptide bond, the carboxylic acid of the incoming N-protected amino acid is activated by a coupling reagent (e.g., a carbodiimide or phosphonium salt). This creates a highly reactive intermediate, such as an O-acylisourea.[3]
-
Oxazolone Formation: This highly reactive intermediate can be attacked intramolecularly by the oxygen of its own N-terminal protecting group's carbonyl (if it's an acyl or peptidyl group). This cyclization forms a planar, five-membered ring called an oxazolone.
-
Loss of Chirality: The proton on the alpha-carbon (the Cα-H) of this oxazolone is now significantly more acidic than it was in the starting amino acid.[4] The tertiary bases (like DIPEA or NMM) present in the reaction mixture can easily abstract this proton.[5][6] This creates a planar, achiral enolate intermediate.
-
Racemization: When this enolate is reprotonated, it can happen from either face of the planar ring, resulting in a mixture of both L- and D-configured oxazolones. When these oxazolones react with the amine (this compound), they produce a mixture of diastereomeric peptides.
This entire process is a race: a successful coupling occurs when the amine component attacks the activated intermediate before it has time to form an oxazolone and racemize. Our goal is to tip the odds heavily in favor of the direct coupling pathway.
Part 2: Troubleshooting Guide & Frequently Asked Questions
This section is designed to directly address the common issues and decisions you face at the bench.
Q1: My chiral HPLC shows a significant diastereomeric impurity after coupling. What are the most likely culprits?
If you've detected racemization, systematically review these four critical factors: the Coupling Reagent/Additive combination, the Base , the Temperature , and the Reaction Time . An error in any one of these can undermine the entire synthesis.
Q2: Which coupling reagent and additive should I choose to minimize racemization?
The choice of coupling reagent is arguably the most important decision you will make. Modern reagents are designed not just for efficiency but specifically to outpace the rate of racemization. They achieve this by working in concert with additives to rapidly convert the initial, highly unstable activated species into a more stable active ester that is less prone to forming an oxazolone.[3][7]
| Reagent Class | Examples | Mechanism & Racemization Risk | Key Considerations |
| Carbodiimides | DIC, EDC | High Risk without Additives. Forms a highly reactive O-acylisourea that rapidly converts to the oxazolone. The use of an additive (Oxyma, HOBt) is mandatory to trap this intermediate.[7] | Cost-effective and common. The DIC by-product (DCU) is soluble in many solvents, simplifying workup compared to DCC.[7] EDC is water-soluble.[7][8] |
| Phosphonium Salts | PyBOP®, PyAOP | Low Risk. Generally considered one of the safest options. They efficiently form active esters (OBt or OAt esters) without the risk of certain side reactions.[9][10] | Excellent for sterically hindered couplings.[9] The primary drawback of the original BOP reagent was the formation of carcinogenic HMPA; modern versions like PyBOP are much safer.[7] Solutions in DMF have moderate stability.[11] |
| Uronium/Aminium Salts | HATU, HBTU, COMU® | Low to Moderate Risk. Highly reactive and efficient.[10][12] They rapidly generate active esters. While generally low-racemization, they can be slightly more prone than phosphonium salts, especially with sensitive residues or prolonged reaction times.[9] | Can cause guanidinylation of the free N-terminus if used in excess, which terminates the chain.[11][13] COMU is an excellent modern option based on the safer OxymaPure additive.[3][12][14] |
Senior Scientist Recommendation: For critical applications where optical purity is paramount, the combination of Diisopropylcarbodiimide (DIC) with OxymaPure® is an outstanding choice.[15] OxymaPure® is a non-explosive, highly effective racemization suppressant that has largely replaced the traditional but hazardous HOBt and HOAt.[14][15] Alternatively, a phosphonium salt like PyBOP® provides a robust and clean reaction with a very low risk of racemization.[9][11]
Q3: How critical is my choice of base?
Extremely critical. You need a base for two reasons:
-
To neutralize the hydrochloride salt of your starting material (this compound) to liberate the free amine for coupling.
-
To act as a catalyst during the coupling reaction.
However, the wrong base will actively promote racemization by abstracting the Cα-proton.[5][16] The ideal base has low basicity (a lower pKa) and high steric hindrance.[5]
| Base | pKa | Steric Hindrance | Recommendation & Comments |
| N,N-Diisopropylethylamine (DIPEA/DIEA) | ~10.7 | High | Recommended. A good general-purpose, sterically hindered base. |
| N-Methylmorpholine (NMM) | ~7.4 | Medium | Highly Recommended. Weaker base than DIPEA, which further reduces the risk of Cα-proton abstraction. An excellent choice for sensitive couplings.[5] |
| 2,4,6-Collidine | ~7.4 | High | Highly Recommended. Similar pKa to NMM but with even greater steric bulk, making it one of the best choices for suppressing racemization.[5] |
| Triethylamine (TEA) | ~10.8 | Low | AVOID. TEA is sterically unhindered and a relatively strong base, a combination that significantly increases the rate of racemization.[5] |
Stoichiometry Note: You need at least one equivalent of base to neutralize the HCl salt. Use a slight excess (e.g., 1.1 equivalents) relative to the this compound. Avoid large excesses of base, as this creates a highly basic environment that favors racemization.
Q4: What are the optimal reaction conditions (Temperature, Time)?
-
Temperature: Perform the reaction at a low temperature. Start the activation and coupling at 0 °C and allow the reaction to slowly warm to room temperature.[7] Elevated temperatures dramatically accelerate racemization, often more than they accelerate the desired coupling reaction.[17][18] While high temperatures can sometimes help with difficult couplings, they are a major risk for racemization-prone amino acids.[19]
-
Reaction Time: Do not let the reaction run unnecessarily long. Prolonged exposure of the activated amino acid to the basic reaction medium provides more opportunity for racemization to occur.[20] Monitor the reaction by a suitable method (e.g., TLC or UPLC-MS) and quench it once the starting amine is consumed.
Part 3: Validated Experimental Protocols
These protocols are designed to be self-validating systems for minimizing racemization when coupling a generic Fmoc-L-amino acid to this compound.
Protocol 1: Gold Standard Low-Racemization Coupling (DIC/OxymaPure®)
This method leverages a safe, modern additive for maximal suppression of racemization.
Materials:
-
Fmoc-L-Xxx-OH (1.0 eq)
-
This compound (1.0 eq)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Methylmorpholine (NMM) (1.1 eq) to neutralize the hydrochloride salt. Stir for 10-15 minutes to ensure complete formation of the free amine.
-
In a separate flask, dissolve Fmoc-L-Xxx-OH (1.0 eq) and OxymaPure® (1.1 eq) in anhydrous DMF.
-
Add this solution to the flask containing the free amine at 0 °C.
-
Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the reaction mixture, keeping the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours (or until reaction completion is confirmed by TLC/LC-MS).
-
Work-up: Quench the reaction with a dilute acid wash (e.g., 5% citric acid), followed by a dilute base wash (e.g., 5% NaHCO₃) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash chromatography. Analyze the final product's optical purity by chiral HPLC to determine the percentage of the undesired L-L diastereomer.
Protocol 2: Low-Racemization Coupling with a Phosphonium Reagent (PyBOP®)
This protocol uses a pre-formed coupling reagent known for clean and efficient reactions.
Materials:
-
Fmoc-L-Xxx-OH (1.0 eq)
-
This compound (1.0 eq)
-
PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq)
-
2,4,6-Collidine (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve Fmoc-L-Xxx-OH (1.0 eq), this compound (1.0 eq), and PyBOP® (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2,4,6-Collidine (2.2 eq) dropwise to the reaction mixture. Note: Two equivalents are used here, one to neutralize the HCl salt and one for the coupling reaction itself.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours, monitoring for completion.
-
Work-up and Analysis: Proceed with the same work-up and chiral HPLC analysis as described in Protocol 1.
Part 4: Troubleshooting Logic and Workflow
When encountering unexpected racemization, a logical diagnostic approach is essential. The following workflow can help pinpoint the source of the issue.
References
-
Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. [Link]
-
Miyazawa, T., Akita, T., & Yamada, T. (1995). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. Journal of the Chemical Society, Perkin Transactions 1, (23), 2847-2852. [Link]
-
Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Hudecz, F. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7648-7655. [Link]
-
Lóki, K., Visi, A., & Csampai, A. (2015). Separation and determination of the tryptophan enantiomers. Acta Universitatis Sapientiae, Alimentaria, 8(1), 61-75. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2012). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 5099-5107. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 5099-5107. [Link]
-
AAPPTec, LLC. (n.d.). H-Trp-OBzl HCl Safety Data Sheet. [Link]
-
Lóki, K., Visi, A., & Csampai, A. (2015). Separation and determination of the tryptophan enantiomers. Acta Universitatis Sapientiae, Alimentaria, 8(1), 61-75. [Link]
-
Lóki, K., Visi, A., & Csampai, A. (2006). Analysis of the Racemization of Tryptophan. ResearchGate. [Link]
-
Duengo, S., Muhajir, M. I., Hidayat, A. T., & Maharani, R. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6539. [Link]
-
Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Hudecz, F. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. [Link]
-
C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
-
Kumar, K. S., & Brik, A. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
-
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 39(4), 308-313. [Link]
-
Lóki, K., Visi, A., & Csampai, A. (2006). Analysis of the Racemization of Tryptophan. Semantic Scholar. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). Coupling Reagents. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods. International Journal of Peptide and Protein Research, 39(3), 237-244. [Link]
-
Duengo, S., Muhajir, M. I., Hidayat, A. T., & Maharani, R. (2022). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]
-
Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 24(10), 1524-1528. [Link]
-
Andrew, R. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. [Link]
-
ResearchGate. (2017). Racemization in amino acids?. [Link]
-
Li, P., & Xu, J. C. (1999). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 64(23), 8424-8428. [Link]
-
Lee, J. K., Samanta, D., Nam, H. G., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2316924121. [Link]
-
Lóki, K., Visi, A., & Csampai, A. (2015). Separation and determination of the tryptophan enantiomers. ResearchGate. [Link]
-
Méry, J., & Calas, B. (1988). Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor. International Journal of Peptide and Protein Research, 31(4), 412-419. [Link]
-
Kim, S., Park, S. B., & Lee, Y. S. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5262. [Link]
-
Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 86(14), 2918-2922. [Link]
-
AAPPtec. (n.d.). H-D-Trp-OBzl HCl, CAS 22839-16-3. [Link]
-
Notvest, M. R., & Miller, S. J. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(5), 2129-2138. [Link]
-
AAPPTec, LLC. (n.d.). H-Gly-OBzl HCl Safety Data Sheet. [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jpt.com [jpt.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of H-D-Trp-OBzl.HCl
Welcome to the technical support center for challenges related to the deprotection of D-Tryptophan benzyl ester hydrochloride (H-D-Trp-OBzl.HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet challenging synthetic transformation. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.
Troubleshooting Guide
This section addresses common problems encountered during the deprotection of this compound. Each entry details the potential causes of the issue and provides step-by-step guidance for resolution.
Issue 1: Incomplete or Slow Deprotection Reaction
Question: I am performing a catalytic hydrogenation to remove the benzyl ester from this compound, but the reaction is either very slow or stalls before completion. What could be the cause and how can I fix it?
Answer:
Incomplete or sluggish deprotection via catalytic hydrogenation is a frequent issue. The root cause often lies with the catalyst's activity, the reaction conditions, or the substrate itself.
Potential Causes & Solutions:
-
Catalyst Inactivation: The palladium catalyst, most commonly Palladium on carbon (Pd/C), can be poisoned by various functional groups.[1] Although tryptophan itself is not a typical poison, impurities in the starting material or solvents can deactivate the catalyst. The amine product can also inhibit the catalyst.[2]
-
Poor Mass Transfer: Hydrogen gas has low solubility in most organic solvents. If the reaction mixture is not agitated sufficiently, the catalyst surface will not have adequate exposure to both the substrate and hydrogen, leading to a slow reaction rate.
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension and maximize gas-liquid surface area. For larger scale reactions, specialized hydrogenation equipment may be necessary to overcome mass transfer limitations.[1]
-
-
Incorrect Solvent Choice: The solvent can significantly influence the reaction rate.
-
Solution: The general order of solvent efficiency for debenzylation with Pd/C is toluene < methanol < ethanol.[3] Ensure you are using a solvent that is appropriate for the reaction.
-
-
Hydrogen Source and Pressure: Atmospheric pressure from a hydrogen balloon may not be sufficient for difficult deprotections.
Issue 2: Observation of Significant Side Products
Question: After my deprotection reaction, I've isolated my product but see significant impurities by TLC and LC-MS. What are the likely side reactions and how can I prevent them?
Answer:
The indole ring of tryptophan is electron-rich and susceptible to various side reactions, particularly under acidic conditions or in the presence of reactive intermediates.[7]
Common Side Reactions & Prevention Strategies:
-
Indole Alkylation: During acid-catalyzed deprotection (e.g., with TFA), the benzyl cation formed can re-react with the electron-rich indole ring of another tryptophan molecule.[7][8]
-
Reduction of the Indole Ring: During catalytic hydrogenation, over-reduction of the tryptophan indole ring can occur, leading to the formation of 2,3-dihydrotryptophan.[9]
-
Prevention: This can be minimized by carefully monitoring the reaction and stopping it as soon as the starting material is consumed. Using a milder hydrogen source, such as in transfer hydrogenation, may also reduce the risk of over-reduction.[9]
-
-
Racemization: Although generally less common under standard deprotection conditions, racemization of the D-tryptophan to a mixture of D and L isomers can occur, especially if harsh basic or acidic conditions are used for prolonged periods.[10][11]
Issue 3: Difficulty in Product Purification
Question: My deprotection reaction seems to have worked, but I am struggling to isolate the pure D-tryptophan product. What are some effective purification strategies?
Answer:
Purification of the final D-tryptophan product can be challenging due to its zwitterionic nature and potential for similar polarity to starting materials or side products.
Purification Strategies:
-
Recrystallization: This is often a highly effective method for purifying amino acids.
-
Protocol: Tryptophan has good solubility in water-containing acetic acid, which can be an excellent solvent system for recrystallization.[13] Experiment with different solvent systems like water/ethanol or water/isopropanol to find the optimal conditions for your product.
-
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is well-suited for amino acids.
-
Protocol: You can use a cation-exchange resin to bind the positively charged D-tryptophan (at low pH), wash away neutral impurities, and then elute the product with a basic solution. Conversely, an anion-exchange resin can be used at high pH.
-
-
Immobilized Metal Ion Affinity Chromatography (IMAC): This technique can be used for the purification of tryptophan-containing peptides and may be adapted for the amino acid itself.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best method for deprotecting this compound?
A1: The "best" method depends on the specific context of your synthesis, including the presence of other sensitive functional groups and the scale of your reaction.
-
Catalytic Hydrogenation: This is often the cleanest and most widely used method for removing benzyl esters.[5][15] It typically proceeds with high yield and generates toluene as an easily removable byproduct.[15]
-
Catalytic Transfer Hydrogenation: This is a convenient alternative to using hydrogen gas and can be milder for sensitive substrates.[1][4][5] Common hydrogen donors include ammonium formate and formic acid.[6]
-
Acid-Catalyzed Hydrolysis (Acidolysis): Using strong acids like trifluoroacetic acid (TFA) is an option if your molecule contains functional groups that are sensitive to hydrogenation.[5] However, this method carries a higher risk of side reactions like indole alkylation.[7]
Q2: Do I need to neutralize the HCl salt before the deprotection reaction?
A2: Not necessarily. For catalytic hydrogenation, the reaction can often be performed directly on the hydrochloride salt. The presence of the acid may even be beneficial in some cases. However, if you are using a method that is sensitive to acid, neutralization with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be necessary. It is always recommended to perform a small-scale test reaction to determine the optimal conditions for your specific setup.
Q3: How can I monitor the progress of the deprotection reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You will see the disappearance of the starting material spot (this compound) and the appearance of the product spot (D-Tryptophan). A suitable mobile phase for TLC would be a mixture of dichloromethane and methanol, or ethyl acetate and methanol. You can visualize the spots using a UV lamp (tryptophan is UV active) and/or a ninhydrin stain (which reacts with the primary amine). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions to take during catalytic hydrogenation?
A4: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents.[16]
-
Always perform the reaction in a well-ventilated fume hood.
-
Ensure there are no sources of ignition nearby.
-
When filtering the catalyst, do not allow the filter cake to dry completely.[16] Keep it moist with solvent.
-
Handle the dry catalyst carefully, avoiding the creation of dust.
Experimental Protocols & Data
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes a general procedure for the deprotection of a benzyl ester using palladium on carbon and hydrogen gas.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) supply (e.g., balloon or cylinder)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[3]
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3]
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or chromatography.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is an alternative to using hydrogen gas and employs ammonium formate as the hydrogen donor.[5]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[5]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[5]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[5]
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3]
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or ion-exchange chromatography.
Data Summary Table
| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (Ammonium Formate) | Acidolysis (TFA) |
| Catalyst/Reagent | 10% Pd/C[3] | 10% Pd/C[5] | Trifluoroacetic acid (TFA)[5] |
| Hydrogen Source | H₂ gas[3] | Ammonium Formate[5] | N/A |
| Typical Temp. | Room Temperature[3] | Reflux[5] | 0°C to Room Temperature[5] |
| Key Advantages | Clean reaction, volatile byproduct[3] | No H₂ gas needed, milder for some substrates[5] | Good for hydrogenation-sensitive groups[5] |
| Key Challenges | Catalyst poisoning, mass transfer limits[1][2] | Can be slower, requires heating | Risk of indole alkylation, requires scavengers[7] |
Visual Guides
Deprotection Workflow Diagram
Caption: General workflow for the deprotection of this compound.
Troubleshooting Logic for Incomplete Hydrogenation
Caption: Decision tree for troubleshooting incomplete hydrogenation reactions.
References
-
Martinez, J., & Bodanszky, M. (1988). Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor. International Journal of Peptide and Protein Research, 31(4), 412-419. [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
-
ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. WordPress. [Link]
-
YouTube. (2018). benzyl ether cleavage. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1992). Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. Peptide Research, 5(4), 241-244. [Link]
-
Moriyama, K., Takemoto, Y., & Togo, H. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2292-2299. [Link]
-
Sutton, A. E., & Clardy, J. (2001). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Journal of the American Chemical Society, 123(19), 4697-4698. [Link]
-
Crowley, P. J., & Haddad, N. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Crowley, P. J., & Haddad, N. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1645-1653. [Link]
-
Li, Y., et al. (2015). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 20(12), 21678-21688. [Link]
-
Karlström, A., & Undén, A. (1996). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications, (12), 1471-1472. [Link]
-
Hansen, P., & Lindeberg, G. (1994). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. Journal of Chromatography A, 662(2), 235-241. [Link]
-
ResearchGate. (n.d.). Analysis of the Racemization of Tryptophan. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Google Patents. (n.d.). US5057615A - Process for purifying tryptophan.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the Racemization of Tryptophan | Semantic Scholar [semanticscholar.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 14. Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. lzchemical.com [lzchemical.com]
Removal of byproducts from H-D-Trp-OBzl.HCl reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with H-D-Trp-OBzl.HCl (D-Tryptophan benzyl ester hydrochloride). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of byproducts from reactions involving this crucial building block. Our goal is to equip you with the expertise to diagnose purification challenges, understand their chemical origins, and implement effective solutions.
Part 1: The Challenge of Purity in this compound Chemistry
This compound is a cornerstone reagent in peptide synthesis, where the benzyl ester protects the carboxylic acid of D-tryptophan.[1] While essential, its use in multi-step syntheses, particularly peptide coupling reactions, can introduce a variety of byproducts. These impurities can arise from unreacted starting materials, side reactions of the tryptophan indole nucleus, reagent decomposition, and racemization.[2][3] Achieving high purity is not merely an academic exercise; it is critical for the success of subsequent synthetic steps and the ultimate biological activity and safety of the final molecule.[4]
This guide is structured to address the most common issues encountered in the lab, providing both preventative strategies and corrective purification protocols.
Part 2: Troubleshooting Guide - A Problem-Solving Approach
This section addresses specific experimental observations in a question-and-answer format, explaining the causality behind the problem and providing actionable solutions.
Question 1: My crude product after a peptide coupling reaction is a sticky oil or gum that won't solidify. What are the common culprits and how can I isolate my product?
Answer: This is a very common issue, often caused by the presence of several non-crystalline impurities.
-
Probable Cause 1: Urea Byproducts. If you used a carbodiimide coupling reagent like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), the corresponding urea byproduct (dicyclohexylurea - DCU, or ethyl-dimethylaminopropyl urea - EDU) is a major contributor.[5] DCU is notoriously difficult to remove due to its partial solubility in many organic solvents, while EDU is water-soluble.[5][6]
-
Probable Cause 2: Excess Benzyl Alcohol. If the this compound was synthesized in-house using benzyl alcohol as a reagent or solvent, residual amounts can contaminate the product.[7]
-
Probable Cause 3: Residual Solvents. High-boiling point solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) used in the coupling reaction are often difficult to remove completely on a rotary evaporator.
Solution Workflow:
-
Initial Solvent Removal: After the reaction, first dilute the mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[8]
-
Aqueous Wash: Perform a series of aqueous washes in a separatory funnel to remove water-soluble byproducts. A typical sequence is:
-
1M HCl (or 5% Citric Acid): Removes basic impurities like residual Diisopropylethylamine (DIEA) and the water-soluble EDU byproduct from EDC.[8][9]
-
Saturated NaHCO₃ (or 5% Na₂CO₃): Removes acidic impurities like unreacted N-protected amino acid and additives like 1-Hydroxybenzotriazole (HOBt).[8][9]
-
Brine (Saturated NaCl): Removes residual water from the organic layer.[8][9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8][10]
-
Precipitation/Trituration: Attempt to precipitate the product by adding the concentrated oil dropwise into a vigorously stirred, cold non-polar solvent like diethyl ether or a hexane/ether mixture.[7] This often causes the desired product to crash out as a solid, leaving oily impurities in the solvent.
Question 2: My product's mass spectrum is correct, but the HPLC and/or NMR show two distinct, closely-related species. What could this be?
Answer: This strongly suggests the presence of a diastereomer, which is a common byproduct resulting from the loss of chiral integrity at the α-carbon of either the tryptophan residue or the coupled amino acid.
-
Probable Cause: Epimerization/Racemization. The α-proton of an activated amino acid is susceptible to abstraction by base, leading to racemization.[2] This is particularly prevalent with certain coupling reagents or when excess base (like DIEA) and elevated temperatures are used.[5] The resulting diastereomeric peptide will have the same mass but different stereochemistry, leading to distinct signals in chiral HPLC and often subtle shifts in NMR.
Preventative & Corrective Actions:
-
Prevention:
-
Use Additives: Incorporate additives like HOBt or Oxyma Pure in carbodiimide-mediated couplings, as they are known to suppress racemization.[5][9]
-
Control Stoichiometry: Avoid using a large excess of base. For hydrochloride salts like this compound, typically one equivalent of base is needed for neutralization, plus any base required for the coupling reagent itself.[8]
-
Maintain Low Temperatures: Perform the activation and coupling steps at 0 °C before allowing the reaction to slowly warm to room temperature.[9]
-
-
Correction:
-
Chiral HPLC/SFC: Preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is often the only effective method to separate diastereomers.
-
Flash Chromatography: Meticulous silica gel flash chromatography with a very shallow solvent gradient can sometimes resolve diastereomers, though it is often challenging.[11]
-
Question 3: My purified product has a persistent yellow or pinkish-brown color. Is this a problem?
Answer: Yes, this coloration is indicative of side reactions involving the tryptophan indole ring.
-
Probable Cause: Oxidation or Alkylation. The electron-rich indole side chain of tryptophan is highly susceptible to oxidation and electrophilic substitution (alkylation).[12] This can occur during acidic steps (e.g., Boc-deprotection in a subsequent step) where carbocations are generated, or simply from exposure to air and light over time.[3][13]
Preventative & Corrective Actions:
-
Prevention:
-
Use Scavengers: During acidic deprotection steps (e.g., with Trifluoroacetic acid - TFA), always include "scavengers" in the cleavage cocktail. Common scavengers like triisopropylsilane (TIS) and water trap the carbocations that would otherwise alkylate the tryptophan.[14]
-
Inert Atmosphere: Handle tryptophan-containing compounds under an inert atmosphere (Nitrogen or Argon) when possible, especially during long reactions or storage.
-
Protect the Indole Nitrogen: For particularly sensitive syntheses, using tryptophan with its indole nitrogen protected (e.g., as Fmoc-Trp(Boc)-OH) can prevent these side reactions, though this adds extra synthetic steps.[3]
-
-
Correction:
-
Recrystallization: This can be highly effective at removing colored impurities, leaving them in the mother liquor.[15] See SOP 2 for a detailed protocol.
-
Activated Charcoal: Treatment with a small amount of activated charcoal in solution followed by filtration through celite can sometimes remove colored impurities, but should be used cautiously as it can also adsorb the desired product.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the most robust method for purifying my this compound-containing product?
-
A: There is no single "best" method; it depends on the nature of the impurities. A combination is often required.
-
Liquid-Liquid Extraction (Workup): Best for removing water-soluble reagents, salts, and acids/bases.[8]
-
Flash Column Chromatography: Excellent for separating compounds with different polarities, such as removing non-polar urea byproducts or highly polar baseline impurities.[16]
-
Recrystallization: A powerful technique for achieving very high purity if a suitable solvent system can be found and the product is crystalline.[17] It is particularly good at excluding impurities with different molecular shapes, such as diastereomers or colored oxidation products.
-
-
-
Q: Which analytical techniques are essential for confirming purity after byproduct removal?
-
A: A combination of methods is crucial for a complete picture.
-
HPLC: The gold standard for assessing purity and detecting closely related impurities like diastereomers.[18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR): Confirms the chemical structure and can reveal the presence of impurities if they are in sufficient quantity (>1-5%).
-
-
-
Q: How can I remove DCU (dicyclohexylurea) from a DCC coupling reaction?
-
A: DCU is a common challenge.
-
Filtration: A significant portion of DCU will precipitate out of the reaction mixture (especially in solvents like DCM). Filter the crude reaction mixture before the workup.
-
Solvent Choice: After workup and concentration, dissolve the crude product in a minimal amount of DCM (in which the product is soluble but DCU is less so) and cool to 0°C. The DCU should precipitate and can be removed by another filtration.
-
Chromatography: Flash chromatography is very effective as DCU is relatively non-polar and will elute early in a typical normal-phase separation.
-
-
Part 4: Data & Visualization
Table 1: Common Byproducts and Recommended Removal Strategies
| Byproduct Category | Specific Example | Typical Source | Primary Removal Method | Secondary Method |
| Reagent-Derived | Dicyclohexylurea (DCU) | DCC Coupling Agent | Filtration / Flash Chromatography | Recrystallization |
| Ethyl-dimethylaminopropyl urea (EDU) | EDC Coupling Agent | Aqueous Acid Wash (1M HCl) | - | |
| Unreacted N-Protected Amino Acid | Incomplete Coupling | Aqueous Base Wash (NaHCO₃) | Flash Chromatography | |
| Side-Reaction | Diastereomers/Epimers | Base-catalyzed racemization | Preparative Chiral HPLC | Flash Chromatography |
| Indole-Alkylated Tryptophan | Acidic deprotection (e.g., Boc) | Flash Chromatography | Recrystallization | |
| Oxidized Tryptophan Species | Air/Light Exposure | Recrystallization / Charcoal | Flash Chromatography | |
| Process-Related | Benzyl Alcohol | Esterification Reagent | High Vacuum / Aqueous Wash | Flash Chromatography |
| Diisopropylethylamine (DIEA) | Base for Neutralization | Aqueous Acid Wash (1M HCl) | - |
Diagrams and Workflows
A logical workflow is critical for efficiently removing byproducts. The following diagrams illustrate a standard purification workflow and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for reaction and purification.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 18. tandfonline.com [tandfonline.com]
Troubleshooting aggregation in peptides containing D-Trp(OBzl)
Introduction: The Challenge of D-Trp(OBzl) and Peptide Aggregation
Welcome to our technical support guide for researchers working with peptides containing the O-benzyl-D-tryptophan (D-Trp(OBzl)) residue. While this amino acid derivative is invaluable for various applications, its unique physicochemical properties—specifically its large, hydrophobic, and aromatic side chain—make it a frequent driver of peptide aggregation. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles, to help you navigate these challenges effectively.
Our approach is built on explaining the "why" behind each technique. Understanding the root cause of aggregation is critical to solving it. The primary culprits are intermolecular interactions driven by the benzyl-protected indole side chain:
-
Hydrophobic Collapse: In aqueous environments, the non-polar D-Trp(OBzl) side chains will self-associate to minimize their contact with water.
-
π-π Stacking: The aromatic rings of the indole and the benzyl group can stack on top of each other, creating strong, non-covalent bonds that link peptide chains together.
This guide will equip you to systematically diagnose and resolve aggregation issues at every stage of your workflow, from synthesis to final application.
Troubleshooting Guide: Diagnosis and Step-by-Step Solutions
This section addresses specific problems you may encounter. Follow the logical flow to identify the best solution for your situation.
Scenario 1: My peptide is precipitating out of solution during HPLC purification.
This is one of the most common issues. The high peptide concentration on the column, combined with the changing solvent environment (from high aqueous to high organic), creates a perfect storm for aggregation.
A: Modify your mobile phases immediately. The goal is to disrupt the intermolecular forces causing the aggregation before they become irreversible.
Expertise & Causality: Standard mobile phases (Water/Acetonitrile with 0.1% TFA) may not be sufficient to keep peptides with strong hydrophobic character in solution. Trifluoroacetic acid (TFA) is an excellent ion-pairing agent, but it may not overcome the powerful π-π stacking of the D-Trp(OBzl) residue. Adding organic modifiers or alternative acids can disrupt these interactions.
Step-by-Step Protocol: Mobile Phase Optimization
-
Initial Check: Confirm that your crude peptide dissolves in your starting mobile phase (e.g., 95% Water / 5% ACN / 0.1% TFA). If not, you have a primary solubility issue (see Scenario 2).
-
Introduce an Organic Modifier: Prepare your aqueous (A) and organic (B) mobile phases with an added modifier. A common and effective choice is isopropanol (IPA) or n-propanol.
-
Mobile Phase A: 95% Water / 5% ACN / 0.1% TFA.
-
Mobile Phase B (Modified): 70% ACN / 20% IPA / 10% Water / 0.1% TFA.
-
Rationale: IPA is more hydrophobic than ACN and is highly effective at disrupting hydrophobic collapse and π-π stacking interactions.
-
-
Switch to Formic Acid (FA): If TFA is not working, switch to 0.1% Formic Acid.
-
Rationale: While TFA provides sharp peaks, it can sometimes promote aggregation in certain sequences. Formic acid is a good alternative that can alter the peptide's ionization state and solvation properties, sometimes preventing precipitation.
-
-
Run a Scouting Gradient: Use a rapid gradient (e.g., 5% to 95% B in 10 minutes) with the new mobile phases to see if the peak shape improves and precipitation is avoided.
-
Optimize the Gradient: Once solubility is maintained, optimize the gradient for separation as you normally would.
A: Lower the sample concentration and injection volume. You may be overloading the column, which forces peptide molecules into close proximity, promoting aggregation.
Trustworthiness: This is a self-validating step. If reducing the load improves the chromatography, you have confirmed that the issue is concentration-dependent aggregation.
Data-Driven Approach to Loading
| Parameter | Standard Run | Troubleshooting Run | Rationale |
| Sample Concentration | 5-10 mg/mL | 1-2 mg/mL | Reduces intermolecular interactions before injection. |
| Injection Volume | 100-500 µL | 25-50 µL | Prevents localized high concentrations at the column head. |
| Flow Rate | 1.0 mL/min (analytical) | 0.8 mL/min | Increases the time for the peptide to interact with the stationary phase, potentially reducing on-column aggregation. |
Scenario 2: My lyophilized peptide won't dissolve for my assay.
This indicates that strong intermolecular bonds formed during lyophilization (where water is removed, forcing hydrophobic residues together) and now resist dissociation.
A: Perform a systematic solvent screen. Do not default to using large volumes of your precious assay buffer. Use small, controlled amounts of peptide to test a range of solvents that target different chemical interactions.
Expertise & Causality: The choice of solvent is critical. You need a solvent that can effectively solvate the entire peptide chain and disrupt the specific D-Trp(OBzl)-driven interactions. This often requires moving beyond simple aqueous buffers.
Step-by-Step Protocol: Solubility Screening
-
Aliquot Your Peptide: Weigh out small, identical amounts of your lyophilized peptide (e.g., 0.1 mg) into several microcentrifuge tubes.
-
Test Solvents Sequentially: Add a small volume (e.g., 10 µL) of the first solvent, vortex, and observe. If it doesn't dissolve, add the next solvent in the sequence.
-
Sequence 1 (Standard): 1. Water -> 2. Acetonitrile (ACN) -> 3. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Sequence 2 (For very stubborn peptides): 1. 10% Acetic Acid -> 2. DMSO -> 3. Guanidine Hydrochloride (GdnHCl) or Urea solution (6 M).
-
-
Identify a "Stock" Solvent: The goal is to find a solvent (like DMSO or DMF) that fully dissolves the peptide at a high concentration (e.g., 10-20 mg/mL). This will be your stock solution.
-
Dilute into Assay Buffer: Once you have a clear, concentrated stock solution, you can perform serial dilutions into your final aqueous assay buffer. The small amount of organic solvent carried over is typically well-tolerated by most assays.
-
Trustworthiness: Always run a solvent control in your assay to ensure the small percentage of DMSO or DMF does not affect the results.
-
Visualization: Troubleshooting Workflow
Below is a logical workflow for addressing aggregation issues.
Caption: Troubleshooting workflow for D-Trp(OBzl) peptide aggregation.
Frequently Asked Questions (FAQs)
A: The O-benzyl (OBzl) protecting group is the primary reason. While the native tryptophan indole ring is already hydrophobic and aromatic, the addition of the benzyl group significantly increases both of these properties. This larger, non-polar surface area provides a much greater driving force for both hydrophobic collapse and π-π stacking, making aggregation far more likely than with an unprotected Trp residue.
A: Yes, several in-synthesis strategies can help. Aggregation on-resin can lead to poor coupling efficiencies and truncated sequences.
-
Use "Difficult Sequence" Protocols: Many modern automated synthesizers have protocols that use elevated temperatures (60-90°C) and specialized solvents like DMF/DMSO mixtures during coupling to disrupt on-resin secondary structure formation.
-
Incorporate "Breaker" Residues: If the sequence allows, inserting a hydrophilic or sterically disruptive residue (like Gly or Pro) near the D-Trp(OBzl) can sometimes break up the hydrophobic patch that initiates aggregation.
-
Choose a High-Loading Resin: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) can increase the distance between peptide chains, reducing the chance of intermolecular aggregation.
A: Chaotropic agents are molecules that disrupt the structure of water. Water molecules normally form a highly ordered "cage" around hydrophobic residues. Chaotropic agents like Guanidine HCl or Urea interfere with this hydrogen-bonding network. This makes it energetically more favorable for the hydrophobic D-Trp(OBzl) side chain to be exposed to the solvent rather than burying itself by aggregating with other peptide chains. They are powerful solubilizing agents but can denature proteins, so their compatibility with your final application must be verified.
Visualization: Mechanism of Aggregation
This diagram illustrates the key intermolecular forces that the D-Trp(OBzl) residue introduces.
Caption: Intermolecular forces driving D-Trp(OBzl) peptide aggregation.
References
-
Influence of organic mobile phase modifiers on peptide retention in reversed-phase chromatography. Journal of Chromatography A. Available at: [Link]
-
Microwave-assisted solid phase peptide synthesis (MW-SPPS). CEM Corporation Application Note. Available at: [Link]
-
Urea, Guanidinium Chloride, and TFE as Denaturants. Chapter in Methods in Enzymology. Available at: [Link]
Technical Support Center: Scavengers for Trp(Bzl)-Containing Peptide Cleavage
Welcome to our dedicated technical support guide on the effective use of scavengers during the cleavage of peptides containing Benzyl-protected Tryptophan (Trp(Bzl)). This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we delve into the critical aspects of preventing side reactions, troubleshooting common issues, and providing field-proven protocols to ensure the integrity of your synthetic peptides.
Introduction: The Challenge of Tryptophan and the Role of Benzyl Protection
Tryptophan, with its electron-rich indole side chain, is notoriously susceptible to electrophilic attack during the acidic conditions of peptide cleavage from the solid support.[1] This can lead to a variety of unwanted modifications, primarily alkylation, which compromises the purity and yield of the final product. The Benzyl (Bzl) group, while more commonly used for protecting the side chains of amino acids like Serine, Threonine, and Aspartic Acid in Boc/Bzl synthesis strategies, can also be employed for the Tryptophan indole. Its removal, typically requiring strong acids like liquid Hydrogen Fluoride (HF), generates highly reactive benzyl carbocations that can readily alkylate the indole ring of another Tryptophan residue.[2]
The strategic use of scavengers is therefore not just recommended, but essential to intercept these reactive species and safeguard the integrity of your peptide. This guide will walk you through the intricacies of selecting and using the appropriate scavengers for your Trp(Bzl)-containing peptides.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Tryptophan so prone to modification during cleavage?
A1: The indole ring of Tryptophan is an electron-rich aromatic system, making it a prime target for electrophilic attack by carbocations.[1] During the final cleavage step in peptide synthesis, the acidic environment (commonly Trifluoroacetic acid (TFA) or Hydrogen Fluoride (HF)) liberates protecting groups from other amino acid side chains as carbocations (e.g., tert-butyl cations from Boc or tBu groups, and benzyl cations from Bzl groups).[3] These reactive carbocations can then alkylate the Tryptophan indole ring, leading to undesired side products and reduced yield of the correct peptide.[1] Oxidation of the indole ring is another potential side reaction under prolonged acidic conditions.[1][4]
Q2: What is the primary role of a scavenger in the context of Trp(Bzl) cleavage?
A2: Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or "quench" the reactive carbocations generated during the removal of protecting groups.[3][5] In the case of Trp(Bzl)-containing peptides, the primary concern is the benzyl carbocation liberated from the Trp(Bzl) side chain itself, as well as other Bzl or Boc/tBu protecting groups in the peptide. By reacting with these carbocations, scavengers prevent them from attacking the sensitive Tryptophan indole ring.[2]
Q3: Is the Benzyl (Bzl) group a common protecting group for the Tryptophan indole?
A3: While the Benzyl group is a staple in Boc/Bzl synthesis for protecting residues like Ser, Thr, and Glu, it is less commonly used for the Tryptophan indole in modern SPPS.[6] More prevalent choices for indole protection are the Formyl (For) group in Boc synthesis and the tert-Butyloxycarbonyl (Boc) group in Fmoc synthesis.[6][7][8] The use of Fmoc-Trp(Boc)-OH is highly recommended as it effectively prevents many of the side reactions associated with Tryptophan during TFA cleavage.[7] However, if you are working with a legacy protocol or a specific synthetic strategy that employs Trp(Bzl), the principles of scavenging benzyl cations remain critically important.
Troubleshooting Common Issues
Q4: My mass spectrometry (MS) analysis shows a peak at +90 Da from my expected peptide mass. What is the likely cause?
A4: A mass addition of +90 Da strongly suggests benzylation of your peptide, most likely on a Tryptophan residue. The benzyl group has a mass of approximately 91 Da, and the addition to the peptide results in the loss of a proton, leading to a net mass increase of 90 Da. This indicates that the benzyl carbocations generated during cleavage were not effectively scavenged and subsequently reacted with the indole ring of an unprotected Tryptophan or even another Trp(Bzl) that was deprotected.
Q5: I am using a standard cleavage cocktail but still observing significant Tryptophan modification. What can I do?
A5: If you are observing Tryptophan modification despite using scavengers, consider the following:
-
Optimize your scavenger cocktail: A single scavenger may not be sufficient. A combination of scavengers, often referred to as a "cocktail," is generally more effective. For peptides with sensitive residues, a more robust cocktail is necessary.
-
Increase the concentration of scavengers: The amount of scavengers should be sufficient to quench all the carbocations generated. For peptides with multiple protecting groups, a higher concentration of scavengers may be required.
-
Reduce cleavage time: Prolonged exposure to strong acids can increase the likelihood of side reactions. Optimize the cleavage time to be just long enough for complete deprotection.
-
Perform the cleavage at a lower temperature: Lowering the temperature (e.g., using an ice bath) can slow down the rate of side reactions.[9]
Q6: My crude peptide, synthesized on Wang resin, shows a mass addition of +106 Da. What is this side product?
A6: A mass addition of +106 Da is a known side product when using Wang resin for the synthesis of Tryptophan-containing peptides.[10] During TFA cleavage, the Wang linker can be cleaved to form a p-hydroxybenzyl cation, which can then alkylate the Tryptophan indole ring.[10][11][12] To mitigate this, ensure your cleavage cocktail is optimized for efficient scavenging. In future syntheses, consider using a more stable resin, such as a 2-chlorotrityl chloride (2-CTC) resin.[1]
Recommended Scavenger Cocktails and Their Components
The choice of scavenger cocktail is critical and depends on the overall composition of your peptide. Below is a table summarizing common scavengers and their primary functions, followed by recommended cocktails for Trp(Bzl)-containing peptides, which are often cleaved using strong acids like HF.
| Scavenger | Primary Function(s) | Typical Concentration | Notes |
| Anisole | Scavenges benzyl and tert-butyl cations. | 5-10% | A classic scavenger for HF cleavage.[9] |
| p-Cresol | Scavenges benzyl and other carbocations. | 5-10% | Often used in combination with other scavengers in HF cleavage. |
| p-Thiocresol | Scavenges benzyl cations and aids in the removal of the Trp(For) group. | 1-5% | Useful in HF cleavage, particularly for Trp(For) deprotection. |
| Dimethyl Sulfide (DMS) | Suppresses alkylation of Met and Cys; acts as a soft nucleophile. | 5-15% | Commonly used in "low-high" HF cleavage procedures. |
| 1,2-Ethanedithiol (EDT) | A strong reducing agent; scavenges various carbocations. | 1-5% | Effective but has a strong, unpleasant odor. Can also aid in Trp(For) removal.[2] |
| Triisopropylsilane (TIS) | Excellent scavenger for bulky cations like trityl (Trt) and Pbf. | 1-5% | Less common in HF cleavage but a staple in TFA cocktails.[13] |
| Water | Scavenges tert-butyl cations. | 1-5% | A simple and effective scavenger for t-butyl groups.[14] |
Recommended Cocktails for HF Cleavage of Trp(Bzl)-Containing Peptides
For the cleavage of peptides containing Trp(Bzl), which necessitates strong acid conditions like liquid HF, the following scavenger cocktails are recommended.
Cocktail 1: Standard HF Cleavage
-
Composition: 90% HF, 10% Anisole
-
Application: Suitable for simple peptides where Trp(Bzl) is the primary sensitive residue.
Cocktail 2: For Peptides with Multiple Sensitive Residues
-
Composition: 85% HF, 5% p-Cresol, 5% Anisole, 5% Dimethyl Sulfide (DMS)
-
Application: A more robust cocktail for peptides also containing residues like Met, Cys, or Tyr.
Cocktail 3: "Low-High" HF Cleavage
This two-step procedure is designed to minimize side reactions by first removing more acid-labile protecting groups under milder conditions before proceeding to the final cleavage.
-
Low HF Step: 25% HF, 65% DMS, 10% p-Cresol (or a mix of p-cresol and p-thiocresol)
-
High HF Step: 90% HF, 10% Anisole (or p-cresol)
Experimental Protocols
Protocol 1: Standard High HF Cleavage
WARNING: Liquid Hydrogen Fluoride (HF) is an extremely corrosive and toxic substance. All procedures must be performed in a specialized, HF-rated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Ensure calcium gluconate gel is readily available as an antidote for HF exposure.
-
Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) and a Teflon-coated stir bar into the reaction vessel of an HF cleavage apparatus.
-
Add the chosen scavenger(s) (e.g., 1 mL of p-cresol).
-
Assemble the HF apparatus according to the manufacturer's instructions.
-
-
HF Condensation:
-
Cool the reaction vessel to -5 to 0 °C using an ice/salt bath.
-
Carefully distill liquid HF (e.g., 10 mL) into the reaction vessel.
-
-
Cleavage Reaction:
-
Stir the mixture at 0 °C for 1-2 hours. The exact time may need to be optimized based on the peptide sequence and protecting groups.
-
-
HF Removal:
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.
-
-
Peptide Precipitation and Washing:
-
Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Transfer the slurry to a centrifuge tube.
-
Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers.[1]
-
-
Peptide Extraction and Lyophilization:
-
Extract the peptide from the resin with an appropriate solvent (e.g., 10% aqueous acetic acid).
-
Filter to remove the resin.
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
Visualizing the Process
The Problem: Carbocation Attack on Tryptophan
The following diagram illustrates the mechanism of Tryptophan alkylation by a benzyl carbocation generated during cleavage.
Caption: Protective Mechanism of Scavengers.
References
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances.
- Cleavage Cocktail Selection. CDN.
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str
- Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
- Cleavage of synthetic peptides.
- Preventing tryptophan indole alkyl
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided in search results].
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not explicitly provided in search results].
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- Application Note Peptide Cleavage and Protected Cleavage Procedures. [Source not explicitly provided in search results].
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- A side-reaction in the SPPS of Trp-containing peptides.
- What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
- Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Source not explicitly provided in search results].
- A Head-to-Head Comparison of Cleavage Cocktails for Trityl (Trt) Group Removal. Benchchem.
- Side reactions in solid-phase peptide synthesis and their applic
- Protecting Groups in Peptide Synthesis. Biosynth.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Side reactions in the SPPS of Cys-containing peptides.
- Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion. PubMed.
- Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
- Benzyl Protection. Common Organic Chemistry.
- Synthesis of tryptophan containing peptides is not easy because of the unde- sired side reactions. 1) To avoid them deprotection. [Source not explicitly provided in search results].
- Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.
- A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
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- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
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- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
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HPLC purification strategies for H-D-Trp-OBzl.HCl synthesized peptides
Welcome to the technical support center for the purification of synthesized peptides. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth strategies, troubleshooting advice, and frequently asked questions (FAQs) for purifying synthesized peptides by High-Performance Liquid Chromatography (HPLC), with a special focus on challenging molecules like H-D-Trp-OBzl.HCl .
This document moves beyond simple protocols to explain the fundamental principles and causal relationships behind experimental choices, empowering you to develop robust, effective, and reproducible purification methods.
Understanding Your Analyte: The Case of this compound
The successful purification of any peptide begins with a thorough understanding of its unique physicochemical properties. This compound is a D-Tryptophan residue where the C-terminus is protected by a benzyl ester (OBzl) and the molecule is supplied as a hydrochloride salt.[1]
Several key features of this molecule dictate its behavior in Reversed-Phase (RP-HPLC):
-
High Hydrophobicity: The presence of two bulky, non-polar groups—the tryptophan indole side chain and the C-terminal benzyl ester—makes this a highly hydrophobic molecule. This hydrophobicity is the primary driver of its retention on a reversed-phase column.[2]
-
N-Terminal Charge: As a hydrochloride salt, the N-terminal α-amino group is protonated and positively charged, especially in the acidic mobile phases typically used for peptide purification.
-
Protecting Groups: The benzyl (Bzl) group is a "permanent" protecting group that shields the carboxylic acid terminus and must be cleaved in a final step.[3][4][5] Its presence dramatically increases retention time compared to the fully deprotected peptide.[] Purification strategies must account for whether the goal is to isolate the protected intermediate or the final, cleaved product.
Core Principles of Reversed-Phase HPLC for Peptides
RP-HPLC is the standard and most powerful technique for peptide purification.[7][8] The separation is governed by the partitioning of the peptide between a non-polar stationary phase and a polar mobile phase. Hydrophobic peptides interact more strongly with the stationary phase, leading to longer retention times.
Key Separation Parameters:
-
Stationary Phase: Typically silica particles modified with alkyl chains (e.g., C18, C8). The choice of phase is critical for achieving the desired selectivity.[9]
-
Mobile Phase: A mixture of an aqueous solvent (Solvent A) and an organic solvent (Solvent B), most commonly water and acetonitrile, respectively.[10]
-
Ion-Pairing Reagent: An acidic modifier, typically Trifluoroacetic Acid (TFA), is added to both mobile phases.[10][11] TFA serves two crucial functions:
-
Suppresses Silanol Interactions: It maintains a low pH (~2), protonating residual silanol groups on the silica surface, which prevents peak tailing for basic peptides.[12]
-
Forms Ion Pairs: It forms a neutral ion pair with the positively charged groups on the peptide (like the N-terminus), which enhances hydrophobic interaction with the stationary phase and improves peak shape.[13][14]
-
-
Gradient Elution: The concentration of the organic solvent (Solvent B) is gradually increased over time. This allows for the elution of peptides across a wide range of hydrophobicities. For peptides, shallow gradients are generally preferred to achieve high resolution.[9][10]
HPLC Method Development Workflow
A systematic approach is crucial for developing a robust purification method.[9][15] The following workflow breaks down the process from initial scouting to preparative scale-up.
Caption: A systematic workflow for HPLC method development.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of synthesized peptides in a direct question-and-answer format.
| Problem/Observation | Potential Causes | Recommended Solutions & Explanations |
| Poor Peak Shape (Tailing) | 1. Secondary Ionic Interactions: The positively charged peptide is interacting with negatively charged silanol groups on the stationary phase.[12] 2. Column Overload: Too much sample has been injected, exceeding the column's capacity.[16] 3. Column Degradation: The stationary phase is breaking down, exposing more active silanol sites. | 1. Ensure Sufficient Acid: Confirm your mobile phase contains at least 0.1% TFA. The low pH is essential to protonate silanols and minimize these interactions.[12] 2. Reduce Sample Load: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, you were overloading the column. 3. Use a Column Wash Cycle: Flush the column with a high-organic wash. If the problem persists, the column may need replacement. |
| Poor Peak Shape (Splitting or Fronting) | 1. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger (more organic) than the initial mobile phase. 2. Column Overload: Severe overloading can also manifest as fronting.[16] 3. Partially Blocked Frit/Column Void: A physical blockage at the head of the column can distort the flow path. | 1. Match Sample Solvent: Dissolve your peptide in the initial mobile phase conditions (e.g., 5-10% Acetonitrile with 0.1% TFA) or in pure water/TFA. Avoid dissolving in 100% organic solvent. 2. Reduce Sample Load: As with tailing, inject a more dilute sample to check for overload. 3. Reverse-Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with mobile phase at a low flow rate. If this doesn't work, the column may be irreversibly damaged. |
| Low Resolution Between Target Peptide and Impurity | 1. Gradient is Too Steep: The organic concentration is increasing too quickly, causing co-elution of closely related species. 2. Suboptimal Selectivity: The chosen stationary phase and mobile phase modifier are not providing enough chemical differentiation. 3. Impurity is an Isomer: Diastereomers or other isomers can be very difficult to separate. | 1. Flatten the Gradient: Decrease the rate of change of %B per minute (e.g., from 2%/min to 0.5%/min) across the elution range of your target peak.[9] 2. Change Selectivity: Try a different stationary phase (e.g., C8 or Phenyl-Hexyl) or a different ion-pairing reagent like heptafluorobutyric acid (HFBA), which can increase retention and alter selectivity.[17][18] 3. Adjust Temperature: Changing the column temperature can sometimes improve the resolution of isomers. |
| Unexpected Peaks in Chromatogram | 1. Synthesis-Related Impurities: Deletion sequences, incompletely deprotected side chains, or products of side reactions are common.[19][20] 2. Oxidation: Tryptophan and Methionine residues are susceptible to oxidation, creating new species.[21] 3. System Contamination/Carryover: Impurities from a previous injection are bleeding off the column.[22] | 1. Confirm by Mass Spectrometry: Use LC/MS to identify the mass of the unexpected peaks. This is the most definitive way to determine if they are related to your peptide.[11] 2. Use Fresh Solvents: Prepare fresh mobile phase and sample diluent. Ensure solvents are properly degassed. 3. Run a Blank Gradient: Inject your sample solvent without the peptide. If peaks appear, they are from system contamination.[22] Perform extensive column and system washes. |
| No Peptide Elutes from the Column | 1. Peptide is Too Hydrophobic: The peptide, especially if fully protected like H-D-Trp-OBzl, may be irreversibly adsorbed to the stationary phase under standard conditions. 2. Peptide Precipitation: The peptide may have precipitated on the column, especially at the point of injection if the sample solvent was incompatible with the mobile phase. 3. Detection Issue: The detector is not set to the correct wavelength or is malfunctioning. | 1. Increase Organic Content: Run a steep gradient up to 100% Acetonitrile. Consider adding a stronger solvent like isopropanol to the mobile phase B. A C4 or C8 column may be more suitable for extremely hydrophobic peptides.[23] 2. Check Solubility: Ensure your peptide is fully dissolved before injection. Try different sample solvents. 3. Verify Detection: Peptides are typically monitored at 210-220 nm for the peptide bond.[7] Ensure the lamp is on and functioning. Tryptophan also absorbs around 280 nm.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting column for purifying a new synthetic peptide like this compound? A: A high-quality C18 column is the industry standard and the best starting point for most peptides.[7][9] For a highly hydrophobic peptide like this compound, a C8 or even a C4 column might ultimately provide better peak shape and recovery by reducing the strength of the hydrophobic interactions.[2][23] It is always recommended to start with a C18 phase and then explore alternative selectivities if needed.
Q2: Why is 0.1% TFA the standard mobile phase modifier? Can I use something else? A: 0.1% TFA is standard because it is an excellent ion-pairing agent that provides sharp peaks for most peptides and is volatile, making it easy to remove during lyophilization.[10] However, it can cause ion suppression in mass spectrometry.[11] For LC/MS applications, 0.1% Formic Acid (FA) is preferred, though it may result in broader peaks due to weaker ion-pairing.[11][16] For difficult separations, stronger ion-pairing agents like Heptafluorobutyric Acid (HFBA) can be used to increase retention and alter selectivity.[17][24]
Q3: How do I choose the correct pore size for my column? A: The pore size of the stationary phase media is critical. The pores must be large enough for the peptide to freely access the bonded phase inside the particle.
-
100-120 Å: Ideal for small to medium-sized peptides (up to ~5 kDa).[2]
-
300 Å (Wide Pore): Necessary for larger peptides and small proteins (>5 kDa) to prevent restricted diffusion and ensure good peak shape.[12][25] For this compound, a single amino acid derivative, a 100-120 Å pore size is perfectly appropriate.
Q4: My peptide is not soluble in the aqueous mobile phase. How should I prepare my sample for injection? A: Solubility is a common challenge, especially for hydrophobic peptides.[2][19] If your peptide is insoluble in the initial mobile phase, you can try dissolving it in a minimal amount of a stronger, water-miscible organic solvent like DMSO, DMF, or Acetonitrile. Then, dilute this concentrated stock solution with the initial mobile phase (e.g., 5% ACN/Water/0.1% TFA) to the final desired concentration. It is critical that the final injection volume contains a low overall percentage of the strong solvent to prevent peak distortion.
Q5: How do I scale my analytical method to a preparative purification? A: Scaling up requires adjusting the flow rate and gradient times to match the larger volume of the preparative column. The key is to keep the linear velocity constant. A simple formula for scaling the flow rate is: New Flow Rate = (Old Flow Rate) x (New Column ID / Old Column ID)² The gradient time should also be scaled by the same factor to maintain resolution. A loading study should be performed on the analytical column first to determine the maximum sample amount before significant loss of resolution occurs, which can then be scaled to the preparative column.[11]
Experimental Protocols
Protocol 1: Initial Analytical Method Scouting
-
Column: C18, 4.6 x 150 mm, 3.5 µm, 120 Å.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).
-
Sample Preparation: Dissolve the crude this compound peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 220 nm.
-
Gradient Program:
-
Flow Rate: 1.0 mL/min
-
Time (min) | %B
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
-
Analysis: From this run, determine the retention time (tᵣ) and the approximate %B at which the main peak elutes. This information will be used to build an optimized, shallower gradient for better resolution.
Protocol 2: Scaling Up to Preparative Purification
This protocol assumes the optimized analytical method uses a 20-60% B gradient over 20 minutes on the 4.6 mm ID column.
-
Column: C18, 21.2 x 150 mm, 5 µm, 120 Å.
-
Mobile Phases: As prepared in Protocol 1.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of ACN and dilute with Mobile Phase A to a final concentration suitable for loading (e.g., 20 mg/mL).
-
Calculate Scaled Flow Rate:
-
New Flow Rate = 1.0 mL/min x (21.2² / 4.6²) ≈ 21.2 mL/min.
-
-
Injection Volume: Load the desired amount of crude peptide (e.g., 100 mg in 5 mL).
-
Gradient Program:
-
Flow Rate: 21.2 mL/min
-
Time (min) | %B
-
0.0 | 20
-
20.0 | 60
-
22.0 | 95
-
25.0 | 95
-
25.1 | 20
-
30.0 | 20
-
-
Fraction Collection: Collect fractions across the main peak elution profile.
-
Post-Purification: Analyze each fraction by analytical HPLC to assess purity. Pool fractions that meet the purity specification and proceed with lyophilization to obtain the final peptide powder.[7]
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common HPLC issues.
References
- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
- How to choose an ion pairing agent to improve your peptide purific
- Which Stationary Phase Should I Chose For My Peptide Purific
- Optimization of Peptide Separations in High-Performance Liquid Chromatography.
- Investigating the use of Mixed Stationary Phases for Peptide Purification via Reversed Phase Flash Chrom
- HPLC Ion Pair Reagents. Fisher Scientific.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis.
- Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purific
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
- How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chrom
- The importance of ion-pairing in peptide purification by reversed-phase liquid chrom
- Complex Peptide Production, Challenges and Manufacturing. Biosynth.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. AcadeChem.
- What Are the Key Challenges in Peptide Synthesis?. PeptiOrigin.
- Peptides purification development in Reverse Phase. Interchim – Blog.
- Peptide Purification Process & Methods: An Overview. Bachem.
- Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.
- Protecting Groups in Peptide Synthesis. PubMed - NIH.
- Separation of Tryptophan Oxidized Peptides from Their Native Forms.
- Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. PMC - NIH.
- Protecting Groups in Peptide Synthesis.
- Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of H-Glu-OMe Peptides. Benchchem.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- HPLC Analysis and Purific
- H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background. Benchchem.
- H-D-Trp-OBzl HCl, CAS 22839-16-3, D-Tryptophan benzyl ester hydrochloride salt.
- A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis. Benchchem.
Sources
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- 2. Peptides purification development in Reverse Phase [blog.interchim.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. bachem.com [bachem.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. peptide.com [peptide.com]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. downstreamcolumn.com [downstreamcolumn.com]
- 14. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sci-hub.box [sci-hub.box]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biotage.com [biotage.com]
- 18. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. What Are the Key Challenges in Peptide Synthesis? [peptiorigin.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. biotage.com [biotage.com]
- 24. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.ca]
- 25. mac-mod.com [mac-mod.com]
Validation & Comparative
A Technical Guide to D-Tryptophan Derivatives in Solid-Phase Peptide Synthesis: H-D-Trp-OBzl.HCl vs. Fmoc-D-Trp(Boc)-OH
For researchers, scientists, and drug development professionals, the strategic selection of amino acid derivatives is a critical decision point in the successful execution of Solid-Phase Peptide Synthesis (SPPS). This choice dictates not only the overarching synthetic strategy but also profoundly influences coupling efficiency, the potential for racemization, and the final purity of the target peptide. This in-depth guide provides a technical comparison of two D-tryptophan derivatives: H-D-Trp-OBzl.HCl, a cornerstone of the traditional Boc/Bzl strategy, and Fmoc-D-Trp(Boc)-OH, the modern standard in the milder Fmoc/tBu approach.
The Strategic Imperative: A Tale of Two Chemistries
The comparison between this compound and Fmoc-D-Trp(Boc)-OH is fundamentally a comparison of two distinct and powerful SPPS methodologies: the tert-butyloxycarbonyl (Boc) strategy and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy.[1][2]
-
Boc/Bzl Strategy (Associated with this compound): This classic approach relies on the acid-labile Boc group for temporary protection of the α-amino group.[3] Deprotection is achieved through repeated treatments with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups, such as the benzyl (Bzl) group, are more robust and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[3] This reliance on differential acid lability is often referred to as a "semi-orthogonal" system.[4]
-
Fmoc/tBu Strategy (Associated with Fmoc-D-Trp(Boc)-OH): Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine.[5][] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[] This represents a truly orthogonal protection scheme, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[5]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2];
} Caption: High-level workflow comparison of Boc vs. Fmoc SPPS.
Performance and Mechanistic Comparison
The choice between these two D-tryptophan derivatives has significant consequences for several key performance indicators in peptide synthesis.
Protecting Group Strategy and Side Reactions
The indole side chain of tryptophan is highly susceptible to oxidation and alkylation by carbocations generated during acid-mediated deprotection steps.[7] This is a critical consideration when comparing the two strategies.
-
This compound (in Boc/Bzl SPPS): In this strategy, the α-amino group of this compound would first need to be protected with a Boc group (becoming Boc-D-Trp-OBzl) before it can be used in synthesis. The indole nitrogen is typically left unprotected or protected with a formyl (For) group, Boc-D-Trp(For)-OH, which is labile to the final HF cleavage.[4] The repeated TFA deprotection steps generate tert-butyl cations, which can alkylate the unprotected indole ring.[8] Furthermore, the final, harsh HF cleavage can lead to significant side product formation if scavengers are not used effectively.[1][]
-
Fmoc-D-Trp(Boc)-OH (in Fmoc/tBu SPPS): The use of a Boc group to protect the indole nitrogen is a key advantage of this derivative.[9][10] This acid-labile Boc group remains stable during the base-mediated Fmoc deprotection cycles and effectively shields the indole ring from side reactions.[7] During the final TFA cleavage, the Boc group is removed, but the presence of scavengers in the cleavage cocktail efficiently quenches the resulting tert-butyl cations, leading to a cleaner crude product.[9][10] The use of Fmoc-Trp(Boc)-OH is the standard recommended strategy to ensure high purity and yield for tryptophan-containing peptides.[9]
Coupling Efficiency and Racemization
Racemization is a significant risk during the activation and coupling of amino acids, particularly for sterically hindered or sensitive residues.[4][11] The choice of coupling reagent and the overall synthetic strategy play a crucial role in maintaining stereochemical integrity.
-
Boc-D-Trp Derivatives: While Boc-protected amino acids can be coupled with high efficiency using various reagents, the conditions can sometimes be more aggressive. Carbodiimide-based reagents like DCC, often used in Boc-SPPS, can lead to racemization if additives like HOBt are not employed.[12]
-
Fmoc-D-Trp(Boc)-OH: The Fmoc/tBu strategy is compatible with a wide array of modern, highly efficient, and low-racemization coupling reagents, such as aminium/uronium salts (HATU, HBTU) and phosphonium salts (PyBOP).[13][14] These reagents, especially when used with additives like HOAt or Oxyma, provide rapid coupling times and minimal epimerization.[4][13] For particularly racemization-prone couplings, carbodiimide activation with DIC/Oxyma can be an excellent choice.[5][14]
Purity Profile and Yield
The milder conditions of the Fmoc/tBu strategy generally translate to a higher purity of the crude peptide product compared to the Boc/Bzl approach.
-
Boc/Bzl Strategy: The harsh, repeated acid treatments and the aggressive final HF cleavage can lead to a more complex mixture of byproducts, including truncated sequences, deletion sequences, and modifications of sensitive residues.[1] While this strategy can be effective for certain sequences, especially those prone to aggregation, achieving high purity often requires more extensive purification.[1]
-
Fmoc/tBu Strategy: The orthogonality of the protecting groups and the milder deprotection conditions minimize the accumulation of side products.[5] The use of Fmoc-D-Trp(Boc)-OH, in particular, prevents many of the common tryptophan-related side reactions, resulting in a cleaner crude product and often a higher overall yield of the desired peptide.[7]
Quantitative Data Summary
| Feature | This compound (in Boc/Bzl Strategy) | Fmoc-D-Trp(Boc)-OH (in Fmoc/tBu Strategy) |
| Nα-Protection | Boc (acid-labile) | Fmoc (base-labile) |
| Indole Protection | Typically unprotected or Formyl (For) | Boc (acid-labile) |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Moderate Acid (e.g., 95% TFA with scavengers) |
| Orthogonality | Semi-orthogonal | Fully orthogonal[5] |
| Typical Crude Purity | 75-85% (can be higher for aggregation-prone sequences)[1] | 70-90% (generally higher for sensitive peptides)[1] |
| Racemization Risk | Moderate; dependent on coupling reagent choice.[15] | Very low to low with modern coupling reagents.[13][14] |
| Key Advantage | Robust for long or aggregation-prone sequences.[1] | Milder conditions, suitable for sensitive modifications.[5][] |
| Key Disadvantage | Harsh cleavage conditions can degrade sensitive peptides.[1] | Potential for piperidine-related side products. |
Experimental Protocols
To provide a practical context for this comparison, the following are detailed, step-by-step methodologies for the incorporation of each D-tryptophan derivative into a peptide chain.
Protocol: Incorporation of Boc-D-Trp-OH in Boc/Bzl SPPS
This protocol assumes the synthesis is proceeding on a Merrifield resin with a pre-existing peptide chain having a free N-terminal amine.
-
Resin Preparation: The peptide-resin is washed thoroughly with Dichloromethane (DCM).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-Trp-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction for completion (disappearance of free primary amines).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x).
-
Deprotection: For the next cycle, treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Nα-Boc group.
-
Neutralization: Neutralize the resulting TFA salt with a solution of 5-10% Diisopropylethylamine (DIPEA) in DCM before the next coupling step.
Protocol: Incorporation of Fmoc-D-Trp(Boc)-OH in Fmoc/tBu SPPS
This protocol assumes the synthesis is proceeding on a Rink Amide resin with a pre-existing peptide chain having a free N-terminal amine.
-
Resin Preparation: The peptide-resin is washed thoroughly with N,N-Dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Trp(Boc)-OH (3-5 eq.) and a coupling reagent such as HATU (2.9-4.9 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution and allow for a brief pre-activation of 2-5 minutes.[9]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 30-120 minutes at room temperature.[9]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: After complete coupling, drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Deprotection: For the next cycle, treat the resin with a 20% solution of piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes to ensure complete removal of the Nα-Fmoc group.[9]
Logical Decision Framework
The selection between this compound and Fmoc-D-Trp(Boc)-OH is not merely a choice of reagent but a commitment to a synthetic philosophy. The following decision tree illustrates the key considerations for a researcher.
Conclusion and Authoritative Recommendation
For the vast majority of modern peptide synthesis applications, Fmoc-D-Trp(Boc)-OH is the superior and recommended choice . The milder, orthogonal nature of the Fmoc/tBu strategy, combined with the crucial protection of the tryptophan indole side chain by the Boc group, leads to higher crude purity, fewer side reactions, and greater compatibility with sensitive or modified peptides.[5][] The automation-friendliness of Fmoc chemistry further solidifies its position as the industry standard.[5]
The Boc/Bzl strategy, and by extension the use of this compound (after Nα-Boc protection), remains a powerful tool in the arsenal of the experienced peptide chemist. It can offer advantages for the synthesis of particularly long or hydrophobic sequences that are prone to aggregation under Fmoc conditions.[1] However, this approach necessitates specialized equipment to handle hazardous reagents like HF and requires careful optimization of cleavage conditions to minimize side-product formation.
Ultimately, a comprehensive understanding of the underlying chemical principles of both SPPS strategies is paramount for any researcher, scientist, or drug development professional to make an informed decision and successfully synthesize their target peptide with the highest possible purity and yield.
References
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- BenchChem. (2025). Dealing with racemization during the coupling of Boc-protected amino acids.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- BenchChem. (2025). A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries.
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Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. European Peptide Society and John Wiley & Sons, Ltd. [Link]
- ResearchGate. (n.d.). Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH.
- Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Springer.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Gaus, K., et al. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
- BenchChem. (2025). A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH.
- BenchChem. (2025). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
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Automated Peptide Synthesizers and Glycoprotein Synthesis. (n.d.). PMC. [Link]
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (n.d.). American Chemical Society.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- BenchChem. (2025).
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- BenchChem. (2025). Optimization of cleavage conditions for Boc-Cys-Ser-OH peptides.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- CDN. (n.d.). Cleavage Cocktail Selection.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Le, H., et al. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
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HPLC Analysis and Purification of Peptides. (n.d.). PMC. [Link]
- BOC Sciences. (n.d.).
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
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- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
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A Comparative Guide to Boc and Fmoc Strategies for Tryptophan Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Tryptophan and the Synthetic Challenge
Tryptophan (Trp), with its unique indole side chain, is a cornerstone of many biologically active peptides, critically influencing their structure, function, and therapeutic efficacy. However, the very feature that makes it functionally versatile—the electron-rich indole nucleus—renders it highly susceptible to degradation during the rigors of solid-phase peptide synthesis (SPPS). The two dominant strategies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, each present a distinct set of advantages and challenges for the successful incorporation of this sensitive amino acid. The choice of strategy is not merely a procedural preference but a critical decision that profoundly impacts the yield, purity, and integrity of the final peptide product.
This in-depth technical guide provides a comprehensive comparison of the Boc and Fmoc methodologies for synthesizing tryptophan-containing peptides. We will dissect the underlying chemical principles, explore the causality behind common side reactions, present quantitative data, and provide detailed, field-proven protocols to empower researchers to make informed strategic decisions.
Core Principles: A Tale of Two Orthogonal Philosophies
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the chemical conditions used for the iterative removal of the temporary α-amino protecting group while side-chain protecting groups remain intact.[]
-
The Boc Strategy: This classic approach utilizes the acid-labile Boc group for α-amino protection.[] Deprotection is achieved with a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3][4] This reliance on graduated acid lability means the Boc/Bzl strategy is not truly orthogonal.[5]
-
The Fmoc Strategy: This has become the predominant method due to its milder conditions.[5][6] It employs the base-labile Fmoc group for α-amino protection, which is removed using a solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF).[7][] Side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl), allowing for a truly orthogonal system where the final cleavage and side-chain deprotection are performed simultaneously with TFA.[5][]
The Tryptophan Dilemma: Navigating Acid Sensitivity and Electrophilic Attack
The indole side chain of tryptophan is a nucleophile's playground, making it a prime target for electrophilic attack and oxidation throughout the SPPS workflow.
Key Side Reactions Involving Tryptophan:
-
Alkylation: The indole ring can be alkylated by reactive carbocations generated during the synthesis. In both Boc and Fmoc strategies, these cations can arise from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups) or from the resin linker itself, particularly with Wang resin.[9][10][11] This side reaction is especially problematic during the final TFA cleavage step.[12]
-
Oxidation: The indole ring is readily oxidized, leading to a variety of byproducts such as 5-hydroxy-tryptophan (+16 Da), kynurenine (+4 Da), and N-formylkynurenine (+32 Da).[13][14][15] This can occur during synthesis, cleavage, or even sample handling.[16][17]
-
Modification by Arginine Protecting Groups: During final cleavage, sulfonyl-based protecting groups from arginine residues (e.g., Pbf, Pmc) can be transferred to the tryptophan indole nucleus.[3][18]
These side reactions not only reduce the yield of the target peptide but also introduce impurities that are often difficult to separate due to their similarity in properties to the desired product.
Strategic Approaches to Tryptophan Protection
To counter these degradation pathways, the indole nitrogen is often protected. The choice of protecting group is intrinsically linked to the overall SPPS strategy.
Tryptophan in Boc SPPS:
The standard practice in Boc chemistry is to use Boc-Trp(For)-OH , where the indole nitrogen is protected by a formyl (For) group.[3][19]
-
Causality: The formyl group is an electron-withdrawing group that deactivates the indole ring, reducing its nucleophilicity and thus its susceptibility to oxidation and electrophilic attack during the repetitive TFA deprotection steps.[20]
-
Deprotection: The formyl group is stable to the 50% TFA used for Boc removal but can be cleaved during the final strong acid step (e.g., HF).[3] If milder cleavage methods are used, a separate deformylation step, often with piperidine or a thiol-containing cleavage cocktail, is required.[21]
Tryptophan in Fmoc SPPS:
In the milder Fmoc strategy, the unprotected Fmoc-Trp-OH can sometimes be used, but this carries a significant risk of side reactions during the final TFA cleavage.[22] The highly recommended and gold-standard approach is the use of Fmoc-Trp(Boc)-OH .[23][24]
-
Causality: The Boc group on the indole nitrogen effectively shields it from alkylation by carbocations generated from other acid-labile side-chain protecting groups (like Arg(Pbf)) during the final TFA cleavage.[18][22] Upon treatment with TFA, the indole-Boc group is cleaved to form a transient N-in-carboxy indole, which continues to protect the tryptophan from alkylation and sulfonation. This intermediate is then hydrolyzed during the aqueous work-up.[25]
-
Advantage: This strategy dramatically reduces the formation of alkylated and modified tryptophan byproducts, leading to a cleaner crude product and higher overall yield of the desired peptide.[][22]
Quantitative Performance Comparison
The choice of protection strategy directly impacts the final yield and purity of the synthesized peptide. While exact yields are sequence-dependent, the data consistently shows that protecting the tryptophan indole side chain is crucial for success, particularly in the Fmoc strategy.
| Tryptophan Derivative | Protection Strategy | Reported Yield of Desired Peptide (%) | Key Advantages & Rationale | Common Side Reactions Prevented |
| Fmoc-Trp-OH | Unprotected (Fmoc) | ~70-78%[22] | Simplicity and lower cost of the amino acid derivative. | - |
| Fmoc-Trp(Boc)-OH | tert-Butyloxycarbonyl (Boc) | High (minimal side product formation)[22] | Excellent prevention of indole alkylation during TFA cleavage. The Boc group shields the indole from carbocations generated from Arg(Pbf/Pmc) groups.[18][22] | Alkylation from Arg(Pbf/Pmc), tert-butylation.[22] |
| Boc-Trp(For)-OH | Formyl (For) | High (when used in Boc-SPPS) | Formyl group deactivates the indole ring, protecting it from oxidation and acid-catalyzed side reactions during repetitive TFA treatments in Boc cycles.[3][20] | Oxidation and acid-catalyzed degradation during synthesis. |
Note: The reported yields are compiled from different studies and may not be directly comparable due to variations in peptide sequences and synthesis conditions.[22]
Experimental Protocols: Synthesis of a Model Peptide (Ac-Ala-Trp-Gly-NH₂)
To provide a practical comparison, we outline the step-by-step methodologies for synthesizing a model tripeptide using both Boc and Fmoc strategies.
Workflow Overview: Boc vs. Fmoc SPPS
Caption: Comparative workflows for Boc and Fmoc solid-phase peptide synthesis.
Protocol 1: Boc-SPPS of Ac-Ala-Trp-Gly-NH₂
Resin: MBHA resin (for C-terminal amide) Tryptophan Derivative: Boc-Trp(For)-OH
-
Resin Preparation:
-
Swell 1 g of MBHA resin in DCM for 1 hour in a reaction vessel.
-
Drain the DCM.
-
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Perform Nα-Boc deprotection (if starting with a pre-loaded resin, skip to neutralization). For MBHA, the initial amino group is free.
-
Couple Boc-Gly-OH (3 eq.) using a standard coupling agent like HBTU (2.9 eq.) and DIEA (6 eq.) in a DCM/DMF mixture for 1-2 hours.
-
Monitor completion with a Kaiser test. Wash the resin with DCM, IPA, and then DCM again.
-
-
Synthesis Cycle for Boc-Trp(For)-OH:
-
Deprotection: Add 50% TFA in DCM. Agitate for 5 minutes (pre-wash), drain, then add fresh 50% TFA/DCM and agitate for 20 minutes.[2] Add 0.5% dithiothreitol (DTE) as a scavenger.[26]
-
Wash: Wash the resin with DCM (2x) and IPA (2x).[2]
-
Neutralization: Add 10% DIEA in DCM and agitate for 5 minutes. Repeat once. Wash with DCM (3x).
-
Coupling: Couple Boc-Trp(For)-OH (3 eq.) using HBTU/DIEA in DCM/DMF for 1-2 hours.
-
Wash: Wash with DCM, IPA, and DCM.
-
-
Synthesis Cycle for Boc-Ala-OH:
-
Repeat the deprotection, neutralization, coupling (with Boc-Ala-OH), and washing steps as described in step 3.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DCM. Agitate for 30 minutes.
-
Wash thoroughly with DCM.
-
-
Final Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail. For Trp(For), a common method is "low-high" TFMSA cleavage.
-
Low TFMSA: Cool the resin to 0°C. Add a pre-cooled mixture of TFMSA/TFA/m-cresol/EDT. React for 2 hours at 0°C. This step removes most side-chain protecting groups and deformylates the tryptophan.
-
High TFMSA/HF: Following the low-acidity step, cleave the peptide from the resin using a stronger acid like HF or high-concentration TFMSA.
-
Precipitate the peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Protocol 2: Fmoc-SPPS of Ac-Ala-Trp-Gly-NH₂
Resin: Rink Amide resin (for C-terminal amide) Tryptophan Derivative: Fmoc-Trp(Boc)-OH
-
Resin Preparation:
-
Swell 1 g of Rink Amide resin in DMF for 1 hour.
-
If starting with a non-preloaded resin, perform the first amino acid (Fmoc-Gly-OH) loading according to the resin manufacturer's protocol.
-
-
Synthesis Cycle for Fmoc-Trp(Boc)-OH:
-
Deprotection: Add 20% piperidine in DMF. Agitate for 5-10 minutes. Drain. Repeat for another 10 minutes to ensure complete Fmoc removal.[23]
-
Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling: In a separate vial, pre-activate Fmoc-Trp(Boc)-OH (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes. Add the activated solution to the resin. Agitate for 30-60 minutes.[23]
-
Wash: Wash with DMF (3x). Monitor coupling completion with a Kaiser test.
-
-
Synthesis Cycle for Fmoc-Ala-OH:
-
Repeat the deprotection, coupling (with Fmoc-Ala-OH), and washing steps as described in step 2.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF. Agitate for 30 minutes.
-
Wash thoroughly with DMF and then DCM.
-
-
Final Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare "Reagent K" cleavage cocktail: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[27]
-
Add the cleavage cocktail to the resin (~10 mL per gram of resin). Agitate at room temperature for 2-4 hours.[23]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the crude peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Mechanistic Insights into Tryptophan Side Reactions
Understanding the chemical pathways of tryptophan degradation is key to preventing them.
Caption: Key side reaction pathways for the tryptophan indole side chain.
Conclusion: A Strategic Recommendation
For the synthesis of tryptophan-containing peptides, the Fmoc strategy utilizing Fmoc-Trp(Boc)-OH is unequivocally the superior choice for routine applications. The mildness of the repetitive deprotection steps and the robust protection of the indole nucleus during the final, aggressive TFA cleavage step lead to significantly higher purity and yield of the target peptide.[] This minimizes the formation of difficult-to-remove, tryptophan-related impurities, simplifying downstream purification efforts.
The Boc strategy, while powerful for certain "difficult" or long sequences, exposes the tryptophan residue to repeated acid treatments.[3] While Boc-Trp(For)-OH offers substantial protection, the harsh final cleavage conditions (HF/TFMSA) still pose a risk and require specialized equipment. Therefore, for reasons of safety, product quality, and methodological simplicity, the Fmoc/tBu approach with appropriate side-chain protection for tryptophan is the recommended pathway for modern peptide synthesis.
References
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-61. [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. [Link]
-
Coin, I., et al. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Todorovski, T., et al. (2012). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry, 47(1), 46-56. [Link]
-
Todorovski, T., et al. (2012). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. ResearchGate. [Link]
-
Giraud, M., et al. (1999). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. [Link]
-
Fields, C. G., & Fields, G. B. (1993). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. Journal of the Chemical Society, Chemical Communications, (1), 108. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Lopez-Alarcon, C., et al. (2013). Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals. RSC Advances, 3(45), 23158-23167. [Link]
-
Zhang, H., et al. (2016). The side reactions occurred on Trp. (a-e) MALDI mass spectra... ResearchGate. [Link]
-
Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Tetrahedron Letters, 34(42), 6661-6664. [Link]
-
Nishida, Y., et al. (2016). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 141(12), 3894-3900. [Link]
-
Upham, D. C., & Kalinich, J. F. (2014). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. International Journal of Molecular Sciences, 15(1), 788–802. [Link]
-
Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. ResearchGate. [Link]
-
Simat, T. J., & Steinhart, H. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(2), 490–498. [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fmoc-Trp(Boc)-OH: A Comprehensive Overview. [Link]
- Ferring B.V. (2003). Process for the synthesis of a peptide having a trp residue.
-
Gäde, G., & Marco, H. G. (2020). Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications?. Molecules, 25(22), 5438. [Link]
-
Wang, P., et al. (2019). Comparison of Boc and Fmoc SPPS. ResearchGate. [Link]
-
Yajima, H., et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 36(11), 4596-4600. [Link]
- Bodansky, M., et al. (2015). Cleavage of synthetic peptides.
-
Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]
-
Jäger, E., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Pharmaceuticals, 15(7), 803. [Link]
-
Miranda, L. P., & Alewood, P. F. (1999). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 52(4), 239-254. [Link]
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A Researcher's Guide to D-Tryptophan Insertion: A Comparative Analysis of H-D-Trp-OBzl·HCl and its Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Optimizing Peptide Synthesis
The incorporation of D-tryptophan into peptide sequences is a critical strategy in medicinal chemistry, often leading to enhanced proteolytic stability, constrained conformational states, and improved receptor affinity. Historically, H-D-Trp-OBzl·HCl has served as a foundational building block for this purpose. However, the evolution of peptide synthesis methodologies, particularly the widespread adoption of solid-phase peptide synthesis (SPPS), has ushered in a new era of more sophisticated and efficient alternatives. This guide provides a comprehensive comparison of H-D-Trp-OBzl·HCl with its modern counterparts, offering experimental insights and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Imperative for Indole Protection: Mitigating Side Reactions in Tryptophan Chemistry
The indole side chain of tryptophan is a double-edged sword. While its unique electronic and steric properties are often key to a peptide's biological activity, its electron-rich nature makes it highly susceptible to electrophilic attack. During peptide synthesis, particularly in the acidic conditions of cleavage from the resin, carbocations generated from protecting groups or the resin linker can alkylate the indole ring, leading to a cascade of hard-to-separate impurities and significantly reduced yields.[1] Oxidation of the indole moiety is another prevalent side reaction.[2] To circumvent these challenges, the use of side-chain protected tryptophan derivatives has become standard practice.
A Head-to-Head Comparison: H-D-Trp-OBzl·HCl vs. Protected Alternatives
The choice of the D-tryptophan building block is intrinsically linked to the overarching peptide synthesis strategy, primarily the choice between Boc/Bzl and Fmoc/tBu chemistries.
| Feature | H-D-Trp-OBzl·HCl | Fmoc-D-Trp(Boc)-OH | Boc-D-Trp(For)-OH |
| Primary Synthesis Strategy | Boc/Bzl Solution-Phase | Fmoc/tBu Solid-Phase | Boc/Bzl Solid-Phase |
| Indole Side-Chain Protection | None | Boc (tert-Butyloxycarbonyl) | For (Formyl) |
| Coupling Efficiency | Generally high in solution-phase with appropriate activation. | High (>98%) with standard coupling reagents like HBTU/HATU.[3] | Generally high, often coupled with DIC/HOBt. |
| Racemization Risk | Can be significant depending on the coupling method. | Low with urethane-based Nα-protection (Fmoc). | Higher risk compared to Fmoc chemistry, mitigated by additives like HOBt. |
| Solubility | Variable, dependent on the peptide sequence. Can be challenging for larger peptides. | Good solubility in common SPPS solvents (DMF, NMP).[4] | Generally soluble in DCM and DMF. |
| Key Advantages | Cost-effective for simple, short peptides in solution-phase. | Excellent prevention of indole alkylation during TFA cleavage.[5][6] Compatible with a wide range of acid-labile side-chain protecting groups. | Effective protection against side reactions in Boc-SPPS.[7] |
| Key Disadvantages | High risk of indole side reactions during synthesis and cleavage. Not ideal for SPPS. | Higher cost of the amino acid derivative. | Formyl group requires a separate deprotection step. |
The Modern Workhorses: A Deeper Dive into Protected D-Tryptophan Derivatives
Fmoc-D-Trp(Boc)-OH: The Gold Standard for Fmoc/tBu SPPS
For researchers employing the popular Fmoc/tBu solid-phase peptide synthesis strategy, Fmoc-D-Trp(Boc)-OH is the unequivocal choice for incorporating D-tryptophan. The acid-labile Boc group on the indole nitrogen provides robust protection against the harsh trifluoroacetic acid (TFA) conditions used for final cleavage, effectively preventing alkylation from carbocations generated from other side-chain protecting groups like Pbf on arginine.[5]
Mechanism of Protection:
Caption: Boc protection of the indole nitrogen prevents electrophilic attack by carbocations.
Boc-D-Trp(For)-OH: The Trusted Ally in Boc/Bzl SPPS
In the context of Boc/Bzl SPPS, where the Nα-Boc group is removed with moderate acid (e.g., TFA in DCM) at each cycle, a different side-chain protection strategy is required. Boc-D-Trp(For)-OH, with its formyl group protecting the indole nitrogen, is the standard choice. The formyl group is stable to the repetitive TFA treatments used for Nα-Boc removal but can be cleaved during the final strong acid cleavage (e.g., HF or TFMSA) or through a separate deformylation step.[7][8]
Experimental Protocols: A Practical Guide to D-Tryptophan Insertion
Protocol 1: HBTU-Mediated Coupling of Fmoc-D-Trp(Boc)-OH in Fmoc/tBu SPPS
This protocol outlines a standard manual coupling cycle for incorporating Fmoc-D-Trp(Boc)-OH into a growing peptide chain on a solid support.
Workflow:
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A Strategic Guide to C-Terminal Protection: H-D-Trp-OBzl.HCl vs. H-D-Trp-OMe.HCl in Peptide Synthesis
For researchers, scientists, and drug development professionals, the art of peptide synthesis lies in the precise control of reactive functional groups. The strategic selection of protecting groups is a critical determinant of a synthesis campaign's success, directly impacting yield, purity, and the feasibility of complex molecular architectures. This guide provides an in-depth comparison of two common C-terminally protected D-tryptophan derivatives: the benzyl ester (H-D-Trp-OBzl.HCl) and the methyl ester (H-D-Trp-OMe.HCl). The choice between these seemingly similar building blocks dictates the entire deprotection strategy and defines the synthetic possibilities.
The Core Distinction: Orthogonality in Synthesis Strategy
In multi-step peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the concept of "orthogonality" is paramount. An orthogonal protecting group scheme is one in which different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[1][2][3] This allows for the selective deprotection of specific sites on a growing peptide chain, which is essential for complex modifications like side-chain cyclization or the synthesis of protected peptide fragments.
-
This compound (The Orthogonal Tool): The benzyl ester is primarily removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[4][5][6] This deprotection method is exceptionally mild and orthogonal to the two major families of Nα-protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3][7] This makes the benzyl ester an indispensable tool for complex, multi-dimensional synthesis strategies.
-
H-D-Trp-OMe.HCl (The Traditional Workhorse): The methyl ester is removed by base-catalyzed hydrolysis, a reaction known as saponification.[8][9] While effective, the strong basic conditions required are not orthogonal to the widely-used Fmoc group, which is also base-labile.[10] This limits its application primarily to Boc-based strategies or solution-phase syntheses where the final C-terminal deprotection is one of the last steps.
Head-to-Head Comparison: A Data-Driven Analysis
The selection between these two derivatives involves a trade-off between strategic flexibility, potential side reactions, and reaction conditions. The following table summarizes the key performance characteristics.
| Feature | H-D-Trp-OMe.HCl (Methyl Ester) | This compound (Benzyl Ester) | Significance in Peptide Synthesis |
| Primary Deprotection Method | Saponification (e.g., LiOH, NaOH in aq. solvent).[8][10] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C, HCOONH₄).[4][6] | The deprotection chemistry is the fundamental difference, dictating the entire synthesis plan. |
| Orthogonality | Low. Incompatible with base-labile groups like Fmoc.[10] | High. Compatible with both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[1][7] | High orthogonality is crucial for complex peptides, fragment synthesis, and on-resin modifications. |
| Key Side Reactions | Racemization: Basic conditions can promote epimerization at the C-terminal α-carbon.[9][11] Indole Modification: The indole side chain can be sensitive to harsh basic conditions. | Indole Reduction: The tryptophan indole ring can be partially reduced during hydrogenolysis.[12] Catalyst Poisoning: Sulfur-containing residues can poison the Pd catalyst. | Awareness of potential side reactions allows for mitigation through optimized protocols and scavenger use. |
| Solubility & Handling | Good solubility in polar solvents like methanol and water.[13] | Generally more soluble in organic solvents, facilitating reactions in DCM or DMF. The tosylate salt often shows superior organic solubility compared to the HCl salt.[14] | Proper solubility is essential for achieving a homogeneous reaction mixture and efficient coupling. |
| Typical Applications | Solution-phase synthesis; Boc-SPPS where C-terminal deprotection is a final step.[15] | Fmoc/tBu and Boc/Bzl SPPS; Synthesis of protected peptide fragments; On-resin cyclization.[3][16] | The choice is dictated by the complexity and strategic goals of the synthesis. |
Visualization of Synthesis Strategy
Decision Workflow: Choosing the Right Protecting Group
The following diagram outlines the logical decision-making process a scientist follows when choosing between the methyl and benzyl ester of D-tryptophan.
Caption: Decision workflow for selecting the appropriate C-terminal protecting group.
Chemical Deprotection Pathways
This diagram illustrates the distinct chemical transformations for removing the methyl and benzyl ester protecting groups.
Caption: Comparative chemical pathways for C-terminal deprotection.
Field-Proven Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the deprotection of C-terminal methyl and benzyl esters.
Protocol 1: Saponification of a C-Terminal Methyl Ester
This protocol describes the base-mediated hydrolysis of a peptide methyl ester.
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction is typically performed in a mixture of water and an organic solvent (like THF or Dioxane) to ensure solubility of the protected peptide.
-
Dissolution: Dissolve the peptide-Trp-OMe (1 eq.) in a 3:1 mixture of THF/H₂O (or Dioxane/H₂O) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to minimize potential side reactions, including racemization.
-
Base Addition: Add a 1 M aqueous solution of Lithium Hydroxide (LiOH) (1.5 - 2.0 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, carefully acidify the reaction mixture to a pH of ~5-6 with a 1 M HCl or 5% aqueous citric acid solution.
-
Extraction: Remove the organic solvent under reduced pressure. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) to remove organic impurities. The product typically remains in the aqueous layer or can be extracted after adjusting the pH.
-
Purification: The crude peptide acid is then purified by standard methods such as recrystallization or preparative HPLC.
Protocol 2: Catalytic Hydrogenolysis of a C-Terminal Benzyl Ester
This protocol outlines the deprotection of a peptide benzyl ester using catalytic transfer hydrogenation, a safer alternative to using hydrogen gas.
Causality: The palladium catalyst facilitates the transfer of hydrogen from a donor molecule (ammonium formate) to the peptide substrate. This cleaves the benzylic C-O bond, liberating the free carboxylic acid and toluene.
-
Dissolution: Dissolve the peptide-Trp-OBzl (1 eq.) in a suitable solvent such as Methanol (MeOH) or Ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 10-20% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (HCOONH₄) (4-5 eq.) in one portion.[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic. Progress can be monitored by HPLC or TLC.
-
Filtration: Upon completion (typically 1-3 hours), filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst.[4]
-
Washing: Wash the filter cake thoroughly with the reaction solvent (e.g., MeOH).
-
Work-up: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected peptide.
-
Purification: Purify the product as required, typically by preparative HPLC.
Troubleshooting and Expert Recommendations
-
Risk of Racemization with -OMe: Saponification carries a higher risk of racemization, especially if the reaction is prolonged or the temperature rises.[9][17] Always perform the reaction at 0°C and use the minimum necessary excess of base.
-
Incomplete Hydrogenolysis of -OBzl: If the debenzylation stalls, the catalyst may be poisoned. Filtration and addition of fresh catalyst can restart the reaction. For sensitive substrates, using Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[4]
-
Tryptophan Side Reactions: The indole nucleus of tryptophan can be alkylated by carbocations generated during acid-based deprotection steps (e.g., Boc removal) or reduced during hydrogenolysis.[12][18] The use of scavengers like triisopropylsilane (TIS) in acid and careful monitoring of hydrogenolysis are crucial. For particularly sensitive sequences, using an indole-protected derivative like Fmoc-Trp(Boc)-OH is recommended.[11]
Conclusion
The choice between this compound and H-D-Trp-OMe.HCl is a strategic one, not of inherent superiority, but of suitability for the task at hand.
H-D-Trp-OMe.HCl remains a viable and cost-effective option for simpler, often solution-phase, syntheses where orthogonality is not a primary driver and the final deprotection can be achieved with saponification without compromising other protecting groups.
This compound , by contrast, is the superior choice for modern, complex peptide synthesis. Its deprotection via mild hydrogenolysis provides the critical orthogonality required for intricate strategies involving Fmoc chemistry, the synthesis of protected fragments for convergent approaches, and on-resin modifications. While requiring careful management of potential side reactions like indole reduction, the strategic flexibility it affords makes it an indispensable tool for developing advanced peptide therapeutics and research tools.
References
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ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase... Available at: [Link]
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Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(3). Available at: [Link]
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AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
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Bofill, J. M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15). Available at: [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12). Available at: [Link]
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Yajima, H., et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 32(1). Available at: [Link]
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Yajima, H., et al. (1988). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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Ueki, M., & Ikeda, S. (1977). A NEW METHOD FOR THE SOLID PHASE SYNTHESIS OF TRYPTOPHAN CONTAINING PEPTIDES. Chemistry Letters, 6(8). Available at: [Link]
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AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
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Méry, J., & Calas, B. (1988). Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor. International Journal of Peptide and Protein Research, 31(4). Available at: [Link]
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ResearchGate. Scheme 4-4: Saponification reaction performed to convert methyl ester... Available at: [Link]
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L'Homme, C., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molbank, 2022(2). Available at: [Link]
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Dachwitz, S., et al. (2021). Negishi Cross-Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal, 27(72). Available at: [Link]
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ResearchGate. Analysis of the Racemization of Tryptophan. Available at: [Link]
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Slideshare. Spps and side reactions in peptide synthesis. Available at: [Link]
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Mondal, H., et al. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 7(19). Available at: [Link]
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Studer, M., & Blaser, H.-U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Journal of Molecular Catalysis A: Chemical, 112(3). Available at: [Link]
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Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Google Patents. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.
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ResearchGate. 2.5.1 Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides. Available at: [Link]
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ACS Figshare. Determination of l‑Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. Available at: [Link]
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ResearchGate. Determination of l -Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Peptide Purity by Mass Spectrometry
For researchers, scientists, and drug development professionals, the purity of a peptide is not merely a quality metric; it is the foundation upon which reliable experimental data and therapeutic safety are built. In peptide-based drug development and proteomics research, even minute impurities can lead to misleading biological activity, altered immunogenicity, or failed clinical trials.[1][2] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international councils like the ICH mandate rigorous characterization of peptide purity.[3][4][5]
Mass spectrometry (MS) has emerged as an indispensable and powerful analytical technique for this purpose, offering unparalleled sensitivity and specificity in identifying and quantifying the target peptide alongside its potential contaminants.[6][7] This guide provides an in-depth comparison of core mass spectrometry methodologies, explaining the causality behind experimental choices to empower you to design robust, self-validating purity assessment workflows.
The Landscape of Peptide Impurities: Know Your Enemy
Effective purity validation begins with understanding the nature of potential impurities. These are not random contaminants but are often structurally related to the target peptide, arising from predictable challenges in the synthesis process or degradation during storage.[8][9]
Common Classes of Peptide Impurities:
-
Process-Related Impurities: These arise during the manufacturing process.
-
Truncated or Deletion Sequences: Result from incomplete amino acid coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[2][9]
-
Insertion Sequences: Occur when an amino acid is unintentionally coupled more than once.[9]
-
Residual Protecting Groups: Incomplete removal of protecting groups from amino acid side chains after synthesis.[8][10]
-
Reagents and Solvents: Leftover chemicals from the manufacturing and purification process.[3]
-
-
Product-Related Impurities: These are modifications of the target peptide itself.
-
Oxidation: Amino acids like methionine and cysteine are particularly susceptible to oxidation.[8]
-
Deamidation: Asparagine and glutamine residues can convert to their corresponding carboxylic acids, resulting in a +1 Da mass shift.[8]
-
Isomerization & Epimerization: Chiral centers of amino acids can undergo changes, leading to stereoisomers that are difficult to separate.[8][9]
-
Aggregation: Peptides can form dimers or higher-order polymers, which can increase immunogenicity.[8]
-
Understanding these potential impurities is crucial because it dictates the analytical strategy. The goal is not just to see a single peak, but to have confidence that no impurities are hiding within or alongside that peak.
Core Mass Spectrometry Techniques for Peptide Purity Assessment
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of a peptide's molecular weight.[6] This core capability allows for the unambiguous confirmation of the target peptide's identity and the detection of impurities based on their mass differences.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse of peptide purity analysis, combining the separation power of liquid chromatography with the detection specificity of mass spectrometry.[1][11]
The Causality of the LC-MS Workflow:
The fundamental principle is to first separate the components of a complex peptide mixture in time before they enter the mass spectrometer. This temporal separation is critical because it prevents a phenomenon known as ion suppression, where the presence of a highly abundant species can mask the signal of a less abundant one (like an impurity).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common separation technique used.[4][12] It separates peptides based on their relative hydrophobicity. As a gradient of increasing organic solvent is passed through the column, more hydrophobic peptides, which interact more strongly with the nonpolar stationary phase, are retained longer and elute later.[6] This provides the first dimension of analysis: the retention time.
Following separation, the eluent is directed into the mass spectrometer, typically using an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that transfers peptide molecules from a liquid phase into a gaseous, ionized state without causing significant fragmentation, preserving the intact molecular weight information.[13] The mass spectrometer then analyzes the m/z of these ions, providing the second, highly specific dimension of analysis: mass.[1] Purity is often calculated by comparing the area of the target peptide's peak in the chromatogram to the total area of all detected peaks.[1]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF is another powerful soft ionization technique, prized for its speed, sensitivity, and tolerance for some buffers and salts.[14][15]
The Causality of the MALDI-TOF Workflow:
The core principle of MALDI is to embed the peptide sample within a crystalline matrix of a small organic molecule on a target plate.[16] When a laser pulse is fired at this co-crystal, the matrix absorbs the laser energy, leading to a gentle desorption and ionization of the embedded peptide molecules, typically resulting in singly charged ions ([M+H]+).[13][16] This process is gentle enough to keep the peptide intact.[17]
These newly formed ions are then accelerated by an electric field into a field-free "flight tube." The time it takes for an ion to travel the length of this tube to the detector is directly proportional to its mass-to-charge ratio.[16] Lighter ions "fly" faster and arrive first, while heavier ions take longer. This "time of flight" provides a very accurate measurement of the peptide's molecular weight.[6] Purity is assessed by examining the mass spectrum for peaks that do not correspond to the target peptide's expected mass. The relative intensity of these impurity peaks provides a semi-quantitative measure of purity.[6]
High-Resolution Mass Spectrometry (HRMS)
HRMS is not a different technique per se, but rather an enhancement of the mass analyzer (e.g., Orbitrap, Time-of-Flight) that provides exceptionally high mass accuracy and resolution.[18][19]
The Causality of High Resolution:
The power of HRMS lies in its ability to distinguish between two peaks with very close m/z values.[18] Standard resolution instruments might see two closely related impurities (e.g., a deamidation and an isomerization) as a single, broad peak. HRMS can resolve them into distinct peaks. Furthermore, its high mass accuracy (typically in the low parts-per-million range) allows for the confident determination of the elemental composition of an impurity.[20][21] This is a self-validating system: by comparing the measured accurate mass to the theoretical mass of a suspected impurity, one can tentatively identify the impurity with a high degree of confidence, even for co-eluting species that are hidden in an HPLC-UV chromatogram.[18][20]
Comparative Guide to MS Techniques for Peptide Purity
The choice of technique is driven by the specific question being asked. Is it for routine QC, in-depth impurity profiling, or initial identity confirmation? The table below provides a comparative summary to guide this decision.
| Method | Primary Application | Principle of Separation/Detection | Information Provided | Purity Determination | Strengths | Limitations |
| LC-MS | Purity assessment and impurity identification | Hydrophobicity and mass-to-charge ratio (m/z)[12] | Molecular weight, retention time, impurity profile, sequence data (with MS/MS)[1][12] | Quantitative, based on relative peak area in the chromatogram[1] | High sensitivity and resolution; separates isomers; quantitative.[1] | Ion suppression can affect quantification; more complex than direct infusion. |
| MALDI-TOF MS | Identity confirmation, rapid screening | Mass-to-charge ratio (m/z) via time of flight[6] | Highly accurate molecular weight of the intact peptide[6] | Semi-quantitative, based on relative peak intensity in the mass spectrum[6] | Very fast; high mass accuracy; tolerant to some salts/buffers; simple spectra.[15][16] | Not easily quantifiable; signal intensity may not reflect true abundance; limited separation capability.[16] |
| HRMS (LC-coupled) | Definitive impurity identification and structural elucidation | Hydrophobicity and high-accuracy m/z | Precise molecular weight (<5 ppm), elemental composition, structural data[18][20] | Quantitative and qualitative; can quantify co-eluting species missed by UV[18][20] | Unambiguous identification of unknowns; resolves isobaric impurities.[18] | Higher instrument cost; generates large, complex datasets requiring expert interpretation. |
The Imperative of Orthogonal Methods
No single analytical technique can reveal all aspects of peptide purity. Different methods rely on different physicochemical principles for separation and detection.[12] Regulatory bodies recognize this and strongly recommend, and often mandate, the use of orthogonal methods to build a comprehensive and trustworthy purity profile.[6][12]
A classic orthogonal approach combines RP-HPLC with UV detection and Mass Spectrometry.
-
RP-HPLC-UV separates based on hydrophobicity and quantifies based on the absorbance of the peptide bond (typically at ~214-220 nm).[10][22][23] It answers the question: "How much peptide-like material is there?"
-
Mass Spectrometry identifies components based on their intrinsic mass. It answers the question: "What is the molecular identity of the material in each peak?"
This combination is self-validating. For example, a purity assessment by HPLC-UV might report 99% purity. However, LC-MS analysis of that same peak might reveal a co-eluting impurity (e.g., an oxidized form) that has a similar hydrophobicity but a different mass.[20] The MS data reveals a lower purity level than the optical-based method, providing a more accurate picture of the sample's true composition.[20]
Field-Proven Experimental Protocols
The following protocols provide a starting point for robust purity analysis. They should be adapted and validated for specific peptides and instrumentation.
Protocol 1: Quantitative Purity Analysis by LC-MS
Objective: To separate a peptide from its impurities and determine its purity based on chromatographic peak area while confirming the mass of all components.
-
Sample Preparation: a. Accurately weigh ~1 mg of the peptide standard or sample. b. Dissolve in an appropriate solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution. c. Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system.[11] d. Prepare a dilution series if required for linearity assessment. A typical injection concentration is 0.1 mg/mL.
-
LC System & Conditions (Example): a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Flow Rate: 0.3 mL/min. e. Gradient: 5% B to 60% B over 15 minutes (this must be optimized for the specific peptide). f. Column Temperature: 40 °C. g. Injection Volume: 5 µL.
-
MS System & Parameters (Example): a. Ion Source: Electrospray Ionization (ESI), positive mode. b. Mass Range: 300 – 2000 m/z. c. Capillary Voltage: 3.5 kV. d. Data Acquisition: Profile mode, acquiring both full scan MS data and, if desired, data-dependent MS/MS for impurity fragmentation.
-
Data Analysis: a. Integrate the total ion chromatogram (TIC). b. Identify the peak corresponding to the target peptide by its retention time and expected m/z value. c. Calculate purity by dividing the peak area of the target peptide by the total area of all peaks in the chromatogram and multiplying by 100.[1] d. Examine the mass spectra of minor peaks to identify potential impurities by comparing their measured mass to the theoretical masses of common modifications (e.g., +16 Da for oxidation, +1 Da for deamidation).
Protocol 2: Rapid Identity Confirmation by MALDI-TOF MS
Objective: To quickly and accurately confirm the molecular weight of the synthesized peptide.
-
Instrument Calibration: a. Calibrate the mass spectrometer using a standard peptide mixture with known molecular weights that bracket the expected mass of the target peptide.[6] This step is critical for ensuring mass accuracy.
-
Matrix and Sample Preparation: a. Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 acetonitrile:water solution containing 0.1% trifluoroacetic acid (TFA). b. Prepare a ~10 pmol/µL solution of your peptide sample in 0.1% TFA. c. On the MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly. Immediately spot 1 µL of the peptide sample on top of the matrix spot. This is the "dried-droplet" method. Alternatively, pre-mix the sample and matrix 1:1 before spotting.
-
Data Acquisition: a. Load the target plate into the mass spectrometer. b. Acquire the mass spectrum in the positive ion, linear or reflector mode. Reflector mode provides higher mass accuracy. c. Average several hundred laser shots across the spot to obtain a high-quality spectrum.
-
Data Analysis: a. Identify the peak corresponding to the singly protonated molecular ion ([M+H]+) of the target peptide.[6] b. Verify that the measured mass is within an acceptable tolerance (e.g., ±0.5 Da) of the theoretical average molecular weight. c. Analyze the spectrum for any other significant peaks, which may represent impurities, and note their mass difference from the main peak.[6]
Conclusion
The validation of peptide purity by mass spectrometry is a multi-faceted discipline that underpins the integrity of research and the safety of therapeutics. It is not a one-size-fits-all process. A thoughtful selection of techniques—leveraging the quantitative power of LC-MS, the speed of MALDI-TOF, and the specificity of HRMS—is essential. By embracing the principle of orthogonal validation, where different analytical techniques are combined to provide a holistic view, researchers and developers can build a self-validating system of quality control. This rigorous, scientifically grounded approach ensures that the peptide in the vial is precisely what it is intended to be, providing the confidence needed to advance scientific discovery and drug development.
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- Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. (2018). NIH.
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- Protein Characterization ICH Q6B. (n.d.). Intertek.
- Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies.
- ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin Guidance for Industry. (2021). FDA.
- 〈1052〉 Biotechnology-Derived Articles—Amino Acid Analysis. (n.d.). USP-NF.
- ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. (n.d.). FDA.
- 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. (n.d.). US Pharmacopeia (USP).
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A Researcher's Guide to Tryptophan Protection: A Comparative Yield Analysis
For chemists and drug development professionals engaged in peptide synthesis, the tryptophan residue presents a unique and persistent challenge. Its electron-rich indole side chain, while crucial for the biological function of many peptides, is notoriously susceptible to alkylation and oxidation under the acidic conditions frequently used in synthesis, particularly during the deprotection and cleavage steps of Solid-Phase Peptide Synthesis (SPPS).[1][2] The strategic selection of a protecting group for this indole nitrogen is therefore not a trivial choice but a critical decision that directly influences the final yield and purity of the target peptide.[1]
This guide provides an in-depth comparative analysis of the most common tryptophan protecting groups. We will move beyond a simple catalog of options to explore the causal chemistry behind their use, present field-proven experimental protocols, and offer quantitative data to support your synthetic strategy.
Part 1: The Key Players in Tryptophan Protection
The primary goal of a tryptophan side-chain protecting group is to shield the indole nucleus from electrophilic attack, particularly from carbocations generated during the acid-catalyzed removal of other protecting groups (like Boc) or from linkers in SPPS.[2][3][4] The ideal group should be robust enough to survive numerous synthesis cycles yet be removable under conditions that do not degrade the final peptide.
The three most prevalent strategies are:
-
Unprotected Tryptophan (Trp): The simplest approach, relying on scavengers during cleavage.
-
N-in-tert-Butyloxycarbonyl (Trp(Boc)): The most widely used side-chain protection, offering excellent defense against alkylation.[1][5]
-
N-in-Formyl (Trp(For)): A classic protecting group, particularly in Boc-based SPPS, stable to moderate acid but removable under specific basic or thiolytic conditions.[1]
-
Benzyloxycarbonyl (Cbz): While primarily an α-amino protecting group, its principles are foundational and relevant for understanding carbamate chemistry in protection strategies.[6][7]
Part 2: Head-to-Head Performance & Yield Analysis
The efficacy of a protecting group is ultimately measured by the yield and purity of the final peptide. The following data, synthesized from application notes and literature, provides a comparative overview.
| Protecting Group Strategy | Typical Final Peptide Yield | Key Advantages | Major Drawbacks & Side Reactions Prevented |
| Unprotected (Fmoc-Trp-OH) | ~70-78%[1] | Lower cost of the amino acid derivative; simpler synthesis design. | Highly susceptible to alkylation from carbocations (e.g., from Arg(Pbf)) and oxidation.[1][8] Relies heavily on scavenger efficiency. |
| N-in-Boc (Fmoc-Trp(Boc)-OH) | High (>85% crude yield expected)[1][9] | Excellent prevention of indole alkylation.[1][5] The Boc group is cleaved by TFA to form an intermediate carbamic acid, which continues to protect the indole ring until neutralization.[5] | The protecting group itself is acid-labile and requires careful handling during synthesis. Prevents tert-butylation and sulfonation from Arg(Pbf/Pmc) cleavage byproducts.[5][8][10] |
| N-in-Formyl (Fmoc-Trp(For)-OH) | Deprotection yields up to 95%[1] | Stable to moderate acid (TFA).[1] Can be removed orthogonally using basic conditions (e.g., piperidine) or strong acid with scavengers.[1] | Requires a separate deprotection step. Can be susceptible to incomplete removal. Protects against oxidation and some acid-catalyzed side reactions.[1] |
| α-Amino Cbz (Cbz-Trp-OH) | Protection step yield ~90%[7] | Highly stable to acidic conditions, orthogonal to Boc and Fmoc.[7] Useful in solution-phase synthesis. | Deprotection requires catalytic hydrogenation (H₂/Pd-C), which is incompatible with sulfur-containing residues (Met, Cys) and some other functional groups.[6][7] |
Part 3: Experimental Protocols & Mechanistic Insights
Trustworthy science relies on reproducible methods. The following protocols are detailed to be self-validating, including the rationale behind critical steps.
Strategy 1: N-α-Cbz Protection of Tryptophan (Solution Phase)
The benzyloxycarbonyl (Cbz) group is a cornerstone of peptide chemistry, introduced by Bergmann and Zervas.[7] Its introduction via Schotten-Baumann conditions is a classic, robust transformation.
Mechanism Rationale: The reaction proceeds via nucleophilic attack of the deprotonated α-amino group on the electrophilic carbonyl carbon of benzyl chloroformate. An aqueous base like sodium carbonate is used not only to scavenge the HCl byproduct but also to maintain a pH between 8-10, which ensures the amine is sufficiently nucleophilic without promoting racemization.[6][7][11]
Detailed Protocol:
-
Dissolution: Dissolve L-tryptophan (1.0 equiv) in a 1 M aqueous sodium carbonate solution (2.5 equiv) in a flask, cooling the mixture in an ice bath to 0-5 °C.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise. Causality Note: Vigorous stirring and slow addition are crucial to dissipate the exothermic reaction heat and prevent localized high concentrations of Cbz-Cl, which can lead to side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC until the starting material is consumed.
-
Work-up: Wash the reaction mixture with diethyl ether to remove excess unreacted benzyl chloroformate.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product, Cbz-Trp-OH, will precipitate. Extract the product with ethyl acetate (3x).[6]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[6]
Strategy 2: N-in-Boc Protection for SPPS (Fmoc-Trp(Boc)-OH)
This is the gold standard for preventing side reactions in modern Fmoc-based SPPS.[10] The Boc group on the indole nitrogen provides steric and electronic shielding.
Workflow for SPPS using Fmoc-Trp(Boc)-OH:
Caption: General workflow for Fmoc-SPPS incorporating a Trp residue.
Strategy 3: Cleavage and Deprotection of Trp-Containing Peptides
This is the most critical step where tryptophan is vulnerable. The acid used for cleavage (typically >90% Trifluoroacetic Acid - TFA) removes acid-labile side-chain protecting groups, generating reactive carbocations.[2] The tert-butyl cation from Boc groups is a potent electrophile that can alkylate the indole ring.[2][12]
The Critical Role of Scavengers: To prevent this, a "scavenger cocktail" is essential. These are nucleophilic species that competitively trap the carbocations.[2][13]
-
Triisopropylsilane (TIS): An excellent scavenger for tert-butyl cations.[13]
-
Water: Acts as a scavenger and helps with peptide solubility.
-
1,2-Ethanedithiol (EDT): Useful for scavenging trityl cations (from Cys or His protection) but can sometimes lead to side reactions with tryptophan.[8][13]
Deprotection Decision Logic:
Caption: Decision tree for selecting a Trp protection strategy.
Detailed Protocol: Cleavage of a Peptide Containing Trp(Boc)
-
Preparation: Prepare a cleavage cocktail. A standard, effective mixture is 95% TFA, 2.5% Water, and 2.5% TIS.[14]
-
Reaction: Add the cleavage cocktail to the peptide-resin in a reaction vessel. Agitate at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate, which now contains the cleaved peptide.
-
Precipitation: Add the filtrate dropwise into a centrifuge tube containing cold diethyl ether. The peptide will precipitate as a white solid.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and organic byproducts.
-
Drying & Analysis: Dry the crude peptide under vacuum. Analyze purity and yield using HPLC and Mass Spectrometry.
Conclusion and Recommendations
While using unprotected tryptophan is feasible for simple peptides and can yield acceptable results (~70-78%), it places a heavy burden on the efficiency of scavenger cocktails and carries a higher risk of alkylation side products.[1]
For the synthesis of complex, multi-residue peptides, especially those also containing arginine residues protected with Pbf or Pmc groups, the use of Fmoc-Trp(Boc)-OH is strongly recommended . The indole-Boc protection provides the most reliable defense against alkylation and sulfonation, leading to significantly higher purity and yield of the desired peptide.[1][5][8] The initial investment in the protected amino acid derivative is often offset by simplified purification and a more robust, reproducible synthesis.
The Cbz group, while less common in modern SPPS, remains a powerful tool in solution-phase synthesis due to its stability and orthogonal removal conditions.[7][15]
Ultimately, the choice of protecting group is a strategic decision that balances cost, synthetic complexity, and the required purity of the final product. For researchers and drug developers aiming for the highest quality and yield, indole-Boc protection is the authoritative choice for managing the challenges of tryptophan chemistry.
References
- A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis. BenchChem.
- Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Applic
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
- Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides. BenchChem.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Impact of scavengers on Trt group removal and side reactions. BenchChem.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Fmoc-Trp(Boc)-OH: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.
- Fmoc-Trp(Boc)-OH synthesis. ChemicalBook.
- Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Trp-Trp-OH. BenchChem.
- Fmoc-Trp(Boc)-OH. Aapptec Peptides.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- A side-reaction in the SPPS of Trp-containing peptides.
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem.
- A Side-Reaction in the SPPS of Trp-containing Peptides. PubMed.
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A Senior Application Scientist's Guide to Chiral Purity Analysis of Peptides Incorporating H-D-Trp-OBzl.HCl
For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is a critical aspect of quality control and regulatory compliance. The introduction of unnatural amino acids, such as D-Tryptophan benzyl ester hydrochloride (H-D-Trp-OBzl.HCl), into peptide sequences can significantly modulate their biological activity, stability, and pharmacokinetic profiles. Consequently, the ability to accurately quantify the enantiomeric purity of these peptides is paramount. This guide provides an in-depth comparison of analytical methodologies for the chiral purity analysis of peptides containing this compound, grounded in scientific principles and practical application.
The Criticality of Chiral Purity in Peptide Therapeutics
The stereochemistry of amino acid residues within a peptide dictates its three-dimensional structure and, therefore, its interaction with biological targets.[1][2] The substitution of a natural L-amino acid with its D-enantiomer can lead to profound changes in biological function. D-isomers can be introduced as impurities from starting materials or arise from racemization during peptide synthesis.[3][4][5][6] Therefore, robust analytical methods are required to detect and quantify these chiral variants, ensuring the safety and efficacy of peptide-based therapeutics.
Core Analytical Strategies: A Comparative Overview
The determination of chiral purity in peptides containing this compound can be approached through several powerful analytical techniques. The primary methods include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC is the most widely employed technique for chiral separations in the pharmaceutical industry due to its robustness, versatility, and scalability.[2][7] The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[8] This can be achieved through two main approaches:
-
Direct Methods: Utilizing a Chiral Stationary Phase (CSP) where the chiral selector is immobilized on the solid support.[8] This is the most common approach for enantiomeric separations.
-
Indirect Methods: Derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional achiral column.[8]
For peptides containing the bulky and aromatic this compound residue, direct methods using CSPs are often preferred to avoid potential side reactions and complexities associated with derivatization.
Key Considerations for HPLC Method Development:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for achieving successful enantiomeric resolution. For peptides, polysaccharide-based (e.g., cellulose or amylose derivatives), macrocyclic glycopeptide (e.g., teicoplanin, vancomycin), and zwitterionic ion-exchange type CSPs have demonstrated broad applicability.[7][9][10] Specifically, for tryptophan derivatives, cinchona alkaloid-based zwitterionic CSPs have shown excellent performance without the need for derivatization.[11]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier, buffer, and additives, plays a crucial role in modulating retention and selectivity. For zwitterionic CSPs, polar organic mobile phases, often a mixture of methanol or acetonitrile with acidic and basic additives, are commonly used.[2][7]
-
Detection: UV detection at a wavelength where the tryptophan residue exhibits strong absorbance (around 280 nm) is a straightforward and sensitive method. For enhanced specificity and sensitivity, especially for complex matrices, mass spectrometry (MS) detection can be coupled with HPLC (LC-MS).[3][4][5]
Experimental Workflow: Chiral HPLC Analysis
Caption: General workflow for chiral HPLC analysis of peptides.
Capillary Electrophoresis (CE): High Efficiency and Low Sample Consumption
Capillary Electrophoresis is a powerful separation technique that offers high resolution, short analysis times, and minimal sample and reagent consumption.[12][13] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).
Advantages of CE for Peptide Chiral Analysis:
-
High Efficiency: CE can generate a large number of theoretical plates, leading to excellent resolution of closely related species.
-
Versatility: A wide variety of chiral selectors can be readily screened by simply adding them to the BGE.[9]
-
Low Sample Volume: Only nanoliters of sample are required for injection.
Common Chiral Selectors in CE:
-
Cyclodextrins (CDs): Neutral and derivatized cyclodextrins are the most widely used chiral selectors in CE for a broad range of compounds, including amino acids and peptides.[1][9][12]
-
Macrocyclic Antibiotics: Antibiotics like vancomycin and teicoplanin can also be used as chiral selectors in the BGE.
-
Chiral Surfactants: Micellar electrokinetic chromatography (MEKC) using chiral surfactants can provide an additional separation mechanism.
The choice of chiral selector and the optimization of the BGE composition (pH, concentration of selector, organic modifiers) are critical for achieving the desired separation.
Experimental Workflow: Chiral Capillary Electrophoresis
Caption: General workflow for chiral CE analysis of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification
NMR spectroscopy is a non-separative technique that can be used to determine the enantiomeric excess of chiral compounds.[14][15] This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce chemical shift differences between the enantiomers in the NMR spectrum.
NMR Approaches for Chiral Purity Determination:
-
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers in solution, leading to separate signals in the NMR spectrum.
-
Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC approach, the enantiomers are covalently reacted with a CDA to form stable diastereomers with distinct NMR spectra.
-
31P NMR for Diastereomer Analysis: For peptides that can be derivatized to contain a phosphorus atom, 31P NMR can be a sensitive method for quantifying diastereomeric ratios.[16]
While NMR may not offer the same level of sensitivity as chromatographic methods for trace-level impurities, it is an invaluable tool for structural confirmation and can provide accurate quantification without the need for an enantiomerically pure standard of the impurity.
Addressing Racemization during Sample Preparation
A significant challenge in determining the chiral purity of a peptide is the potential for racemization to occur during the acid hydrolysis step, which is often necessary to break the peptide down into its constituent amino acids for analysis.[6][17] To accurately determine the original enantiomeric composition, it is crucial to differentiate between D-amino acids that were initially present in the peptide and those formed during hydrolysis.
A widely accepted and robust method to address this is to perform the acid hydrolysis in a deuterated acid, such as DCl in D₂O.[3][4][5][6][17] During this process, any amino acid that undergoes racemization will have its α-hydrogen replaced with a deuterium atom. This results in a mass increase of one atomic mass unit, which can be readily distinguished by mass spectrometry.[6][17]
Logical Flow: Correcting for Hydrolysis-Induced Racemization
Caption: Workflow for correcting racemization during sample preparation.
Comparative Summary of Analytical Techniques
| Feature | HPLC with Chiral Stationary Phase | Capillary Electrophoresis with Chiral Selector | NMR with Chiral Auxiliaries |
| Principle | Differential interaction with a solid chiral selector | Differential migration in the presence of a soluble chiral selector | Diastereomeric interactions leading to distinct spectral signals |
| Resolution | Good to excellent | Excellent | Moderate |
| Sensitivity | High (UV), Very High (MS) | High (UV) | Lower |
| Sample Throughput | Moderate | High | Low |
| Sample Consumption | Microliters | Nanoliters | Milligrams |
| Method Development | Can be time-consuming (column screening) | Relatively fast (selector screening in BGE) | Can be complex (reagent selection, solvent effects) |
| Quantitative Accuracy | Excellent | Good to Excellent | Excellent |
| Key Advantage | Robust, widely used, scalable | High efficiency, low sample usage | Non-destructive, provides structural information |
| Best Suited For | Routine QC, preparative separations | High-throughput screening, limited sample amounts | Structural confirmation, absolute quantification without impurity standard |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC-UV Analysis of a Peptide Containing this compound
Objective: To determine the enantiomeric purity of a synthetic peptide containing this compound by direct chiral HPLC with UV detection.
Materials:
-
Peptide sample
-
HPLC grade methanol, acetonitrile, water
-
Formic acid, diethylamine (or other suitable mobile phase additives)
-
Chiral stationary phase column (e.g., a cinchona alkaloid-based zwitterionic CSP like CHIRALPAK ZWIX(+))[11]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as recommended for the chosen CSP. For a zwitterionic CSP, a typical mobile phase might be methanol/water (98/2, v/v) with 50 mM formic acid and 25 mM diethylamine.[11] Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the peptide sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Inject a suitable volume of the sample solution (e.g., 10 µL).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the desired D-Trp containing peptide and its potential L-Trp diastereomer.
-
-
Data Analysis:
-
Integrate the peak areas of the two resolved diastereomers.
-
Calculate the percentage of the undesired diastereomer relative to the total area of both peaks to determine the chiral purity.
-
Protocol 2: Indirect Chiral Analysis by LC-MS after Hydrolysis and Derivatization
Objective: To determine the chiral purity of each amino acid residue in a peptide containing this compound, correcting for hydrolysis-induced racemization.
Materials:
-
Peptide sample
-
6M Deuterated hydrochloric acid (DCl in D₂O)
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[6][17]
-
Sodium bicarbonate solution
-
Acetone
-
HPLC grade acetonitrile, water, formic acid
-
LC-MS system with an ESI source and a standard reversed-phase C18 column
Procedure:
-
Hydrolysis:
-
Place the peptide sample (approx. 100 µg) in a hydrolysis tube.
-
Add 200 µL of 6M DCl in D₂O.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the acid to dryness.
-
-
Derivatization:
-
Dissolve the amino acid hydrolysate in 100 µL of 1M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Add 20 µL of 2M HCl to stop the reaction.
-
Evaporate the solvent and reconstitute in the initial mobile phase.
-
-
LC-MS Analysis:
-
Separate the derivatized amino acids on a C18 column using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detect the diastereomeric derivatives using the mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
For each amino acid, identify the peaks corresponding to the L-FDAA and D-FDAA diastereomers.
-
Use the extracted ion chromatograms for the non-deuterated masses to quantify the original D- and L-amino acid content. Exclude the signals from the deuterated (racemized) amino acids from the quantification.[6]
-
Calculate the chiral purity for each amino acid residue.
-
Conclusion
The chiral purity analysis of peptides containing this compound is a multifaceted task that requires a careful selection of analytical methodology. HPLC with chiral stationary phases offers a robust and reliable approach for routine quality control. Capillary electrophoresis provides a high-efficiency alternative, particularly when sample amounts are limited. NMR spectroscopy serves as a powerful tool for structural confirmation and absolute quantification. For the most accurate determination of the original chiral composition, especially when racemization is a concern, an LC-MS method incorporating deuterated acid hydrolysis is the gold standard. The choice of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and the stage of drug development.
References
- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society. (n.d.).
- Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2025).
- Advances in chiral separations of small peptides by capillary electrophoresis and chromatography. (2014). PubMed.
- Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.).
- Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today.
- Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. (2023). LCGC International.
- Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. (1995). PubMed.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (n.d.). ResearchGate.
- Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. (n.d.). Almac.
- Chiral separation of amino acids and peptides by capillary electrophoresis. (2000). PubMed.
- Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. (2015). NIH.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
- New methods for the enantiomeric excess determination using NMR. (n.d.). The University of Groningen research portal.
- New methods for the enantiomeric excess determination using NMR. (n.d.). de research portal van de Rijksuniversiteit Groningen.
- NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (n.d.). PubMed.
- Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. (2021). PMC - NIH.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
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- 17. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of H-D-Trp-OBzl.HCl in Large-Scale Peptide Synthesis: A Guide for Researchers and Drug Development Professionals
In the landscape of large-scale peptide synthesis, the economic and scientific rationale behind every choice of raw material is magnified. For the incorporation of D-tryptophan, a common residue in many therapeutic peptides, the selection of the appropriately protected amino acid derivative is a critical decision point with significant downstream implications on process efficiency, purity, and overall cost of goods. This guide provides a comprehensive cost-benefit analysis of utilizing H-D-Trp-OBzl.HCl, a cornerstone of the traditional Boc/Bzl protection strategy, versus its modern counterpart, Fmoc-D-Trp(Boc)-OH, within the now dominant Fmoc/tBu solid-phase peptide synthesis (SPPS) framework.
At a Glance: The Two Contending Strategies
The choice between this compound and Fmoc-D-Trp(Boc)-OH is fundamentally a choice between two distinct and mature philosophies in solid-phase peptide synthesis: the Boc/Bzl and the Fmoc/tBu strategies. The selection of one over the other will dictate the entire synthetic workflow, from the choice of resin and coupling reagents to the deprotection and cleavage conditions.
| Feature | Boc/Bzl Strategy (utilizing this compound) | Fmoc/tBu Strategy (utilizing Fmoc-D-Trp(Boc)-OH) |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| C-Terminal Anchor | Benzyl ester (OBzl) | Typically Wang or other acid-labile resins |
| Deprotection Conditions | Repetitive use of moderate acid (e.g., TFA) | Repetitive use of a mild base (e.g., piperidine) |
| Final Cleavage | Harsh, strong acid (e.g., HF) | Moderate acid (e.g., TFA) |
| Key Advantages | - Lower cost of Boc-amino acids.- Less aggregation for some sequences.- Mature and well-established protocols. | - Milder deprotection conditions, compatible with sensitive residues.- Orthogonal protection scheme.- Amenable to automation and real-time monitoring.- Less hazardous final cleavage. |
| Key Disadvantages | - Harsh final cleavage with hazardous HF.- Repetitive strong acid treatment can degrade sensitive peptides.- Side reactions with acid-sensitive residues like tryptophan. | - Higher cost of Fmoc-protected amino acids.- Potential for side reactions under basic conditions (e.g., aspartimide formation). |
Core Technical and Economic Considerations
A thorough cost-benefit analysis for large-scale synthesis extends beyond the mere price of the starting materials. It must encompass the entire process, including reagent costs, solvent consumption, waste disposal, cycle times, and the final purity and yield of the active pharmaceutical ingredient (API).
Raw Material Costs: A Deceptive Starting Point
On the surface, the primary allure of the Boc/Bzl strategy, and by extension this compound, is the lower upfront cost of the protected amino acid derivatives. Boc-amino acids are generally less expensive to manufacture than their Fmoc counterparts. However, this initial cost saving can be misleading when the total process economics are considered. The price of Fmoc-protected amino acids has decreased over time due to economies of scale in their production, making the cost difference less prohibitive, especially when weighed against the potential for higher yields and purity with the Fmoc strategy.[1]
For tryptophan specifically, the use of an unprotected indole side chain in the Boc strategy is a significant risk, as the indole ring is highly susceptible to modification under the acidic conditions used for Boc deprotection.[2] While this compound itself does not have a side-chain protecting group, the repetitive acid exposure during synthesis can lead to side reactions. The alternative in the Boc strategy is to use a formyl (For) protecting group on the indole nitrogen, which adds cost and an additional deprotection step.[3] In contrast, the use of Fmoc-D-Trp(Boc)-OH in the Fmoc/tBu strategy provides robust protection of the indole side chain, minimizing side reactions and leading to a cleaner crude product.[4][5]
Process Efficiency and Yield: The Hidden Costs of Impurities
The milder conditions of the Fmoc/tBu strategy generally translate to higher coupling efficiencies and a cleaner crude product.[] The repetitive use of strong acid in the Boc strategy can lead to the gradual degradation of the peptide chain and the accumulation of side products, especially with sensitive residues like tryptophan.[] This necessitates more complex and costly purification steps downstream.
Solvent Consumption and Waste Management: The Environmental and Financial Burden
Solid-phase peptide synthesis is notoriously solvent-intensive, with solvent consumption being a major cost driver and environmental concern.[8][9] Traditional SPPS processes can use 10-20 liters of solvent per gram of peptide API, generating 5-10 kg of solvent waste per gram of final product.[10] While both Boc and Fmoc strategies have high solvent consumption, the nature of the waste streams differs significantly.
The Boc/Bzl strategy culminates in a final cleavage step using highly corrosive and toxic hydrofluoric acid (HF), which requires specialized and expensive equipment and disposal procedures.[11] This poses significant safety risks and adds considerable cost to the process.
The Fmoc/tBu strategy, while avoiding HF, utilizes piperidine for deprotection, which is also a hazardous and regulated substance. However, the final cleavage with TFA is less harsh than HF.[12] The dibenzofulvene byproduct from Fmoc deprotection must also be managed in the waste stream.
The overall Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a kilogram of product, is a key indicator of the environmental impact of a process. While specific PMI comparisons for a tryptophan-containing peptide synthesized by both methods are not publicly available, the general trend in the pharmaceutical industry is a move towards greener and more sustainable processes, which often favors the milder conditions and less hazardous reagents of the Fmoc/tBu strategy.
Experimental Protocols: A Tale of Two Workflows
The following sections provide representative, high-level protocols for the incorporation of D-tryptophan into a peptide chain using both the Boc/Bzl and Fmoc/tBu strategies at a conceptual kilogram scale.
Boc/Bzl SPPS Protocol with this compound
This protocol assumes the synthesis of a peptide with a C-terminal D-tryptophan.
1. Resin Preparation and First Amino Acid Attachment:
-
Start with a Merrifield resin (chloromethylated polystyrene).
-
Swell the resin in dichloromethane (DCM).
-
Couple Boc-D-Trp-OH to the resin via its cesium salt to form the benzyl ester linkage.
2. Synthesis Cycle (Repeated for each amino acid):
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the Boc group.[13]
-
Neutralization: Neutralize the resulting TFA salt with a solution of diisopropylethylamine (DIEA) in DCM.[2]
-
Coupling: Couple the next Boc-protected amino acid using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt).[13]
-
Washing: Thoroughly wash the resin with DCM and other solvents to remove excess reagents and byproducts.
3. Final Cleavage and Deprotection:
-
After the final synthesis cycle, treat the peptide-resin with anhydrous hydrofluoric acid (HF) in the presence of scavengers (e.g., anisole, p-cresol) to cleave the peptide from the resin and remove the side-chain protecting groups.[11]
-
Precipitate the crude peptide in cold ether.
-
Collect and dry the crude peptide.
4. Purification:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc/tBu SPPS Protocol with Fmoc-D-Trp(Boc)-OH
1. Resin Preparation:
-
Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal acid.
-
Swell the resin in N,N-dimethylformamide (DMF).
2. Synthesis Cycle (Repeated for each amino acid):
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group.[4]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and dibenzofulvene.
-
Coupling: Couple the next Fmoc-protected amino acid (for D-tryptophan, use Fmoc-D-Trp(Boc)-OH) using a modern coupling agent like HBTU or HATU in the presence of DIEA.[]
-
Washing: Wash the resin with DMF.
3. Final Cleavage and Deprotection:
-
After the final synthesis cycle and Fmoc deprotection, treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[12]
-
Precipitate the crude peptide in cold ether.
-
Collect and dry the crude peptide.
4. Purification:
-
Purify the crude peptide by preparative RP-HPLC.
Visualization of the Synthetic Workflows
Conclusion: A Strategic Decision for Modern Peptide Manufacturing
While the lower initial cost of this compound and the Boc/Bzl strategy may seem appealing for large-scale synthesis, a comprehensive cost-benefit analysis reveals a more nuanced picture. The Fmoc/tBu strategy, utilizing Fmoc-D-Trp(Boc)-OH, offers significant advantages in terms of process mildness, higher purity of the crude product, and avoidance of the highly hazardous hydrofluoric acid. These factors can lead to a more efficient and ultimately more cost-effective manufacturing process, especially for complex and sensitive tryptophan-containing peptides.
The higher upfront cost of Fmoc-protected amino acids is often offset by:
-
Increased yields of the desired product.
-
Reduced purification costs due to a cleaner crude peptide profile.
-
Lower waste disposal costs associated with hazardous reagents.
-
Improved process safety by avoiding the use of HF.
-
Greater compatibility with automation and process analytical technologies.
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of tryptophan-containing peptides, the Fmoc/tBu strategy with Fmoc-D-Trp(Boc)-OH represents the more modern, efficient, and safer approach. The decision to invest in this strategy is a strategic one that can pay dividends in the long run, leading to a more robust, scalable, and economically viable manufacturing process.
References
- Cuthbertson, A., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(17), 11526-11542.
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Spin-Cycle. (2025). Peptide Solvent Recovery ROI: Cost Savings & Sustainability. Retrieved from [Link]
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3-27.
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 526-553.
- Clark, R. J., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
- Koenig, S. G., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry, 89(10), 6549-6561.
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International Laboratory USA. (n.d.). This compound. Retrieved from [Link]
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Moodle@Units. (n.d.). solid phase peptide. Retrieved from [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Choi, H., & Aldrich, J. V. (1993). Fmoc-Trp(Boc)-OH: a new derivative for the synthesis of peptides containing tryptophan. International journal of peptide and protein research, 42(1), 58-63.
-
AAPPTec. (n.d.). Fmoc-Trp(Boc)-OH [143824-78-6]. Retrieved from [Link]
- Koenig, S. G., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry, 89(10), 6549-6561.
-
Armstrong, A. (2025). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. Retrieved from [Link]
- Koenig, S. G., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry, 89(10), 6549-6561.
-
PolyPeptide Group. (2022). From 10 grams to several hundred - A case study in peptide GMP process development. Retrieved from [Link]
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AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
- Gormley, A. J., et al. (2021). Design and validation of a frugal, automated, solid-phase peptide synthesizer. PloS one, 16(6), e0252575.
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AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Bachem. (2020). Cost-efficient and green manufacturing of peptides thanks to Molecular Hiving technology™. Retrieved from [Link]
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Oakwood Chemical. (n.d.). H-Pro-OBzl.HCl. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of Peptides Containing D-Tryptophan Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptide scaffolds represents a pivotal strategy for enhancing therapeutic potential. Among these, D-amino acids are of particular interest for their ability to confer resistance to enzymatic degradation, thereby improving in vivo stability and bioavailability. The D-enantiomer of tryptophan, when further modified with a C-terminal benzyl ester, introduces unique structural and physicochemical properties that necessitate a multi-faceted and nuanced characterization approach. This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of peptides containing D-tryptophan benzyl ester, grounded in scientific principles and practical, field-proven insights.
The Significance and Challenge of D-Tryptophan Benzyl Ester Peptides
The introduction of a D-tryptophan residue can significantly alter the conformational landscape of a peptide, influencing its binding affinity and biological activity. The benzyl ester modification further adds a layer of complexity. This bulky, hydrophobic group can impact solubility, chromatographic behavior, and ionization efficiency in mass spectrometry. A thorough characterization is therefore not merely a quality control checkpoint but a critical step in understanding the structure-activity relationship (SAR) of these promising therapeutic candidates.
The primary challenge lies in unequivocally identifying the presence and position of the D-amino acid, as it is a stereochemical modification that does not alter the peptide's mass.[1] This guide will dissect the capabilities of various analytical techniques to address this and other characterization needs.
A Comparative Overview of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations | Throughput |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment, quantification, and diastereomer separation | High resolution, robust, quantitative | Indirect identification of stereochemistry, method development can be time-consuming | High |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence analysis, and stereoisomer differentiation (with specific techniques) | High sensitivity, provides molecular formula and fragmentation data | Standard MS does not differentiate stereoisomers, complex fragmentation patterns | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive 3D structure determination, stereochemistry confirmation | Provides atomic-level structural information in solution | Lower sensitivity, complex data analysis, requires higher sample amounts | Low |
| Circular Dichroism (CD) Spectroscopy | Secondary structure analysis, conformational stability studies | Sensitive to changes in peptide conformation | Low-resolution structural information, limited for complex mixtures | High |
I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Diastereomer Separation
RP-HPLC is an indispensable tool for assessing the purity of synthetic peptides.[2] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The presence of the D-tryptophan benzyl ester significantly influences the peptide's retention behavior.
Causality Behind Experimental Choices in RP-HPLC:
-
Increased Hydrophobicity: The benzyl ester group, coupled with the indole side chain of tryptophan, imparts significant hydrophobicity to the peptide.[3][4] This necessitates the use of a stronger organic mobile phase (e.g., higher acetonitrile concentration) for elution compared to its unprotected counterpart. This increased retention can be leveraged to achieve excellent separation from more polar impurities.
-
Diastereomer Separation: A peptide containing a single D-amino acid is a diastereomer of its all-L counterpart. Diastereomers have different physicochemical properties and can often be separated by RP-HPLC under optimized conditions.[5] The key is to exploit the subtle differences in their three-dimensional shape, which affects their interaction with the stationary phase. Longer gradient times and the use of ion-pairing reagents like trifluoroacetic acid (TFA) can enhance the resolution between diastereomeric peptides.[2]
Experimental Protocol: Diastereomer Separation by RP-HPLC
-
Column Selection: A C18 column with a pore size of 100-300 Å is a good starting point. The choice of pore size depends on the overall size of the peptide.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent, sharpening peaks and improving the separation of diastereomers.[2]
-
-
Gradient Elution:
-
Start with a shallow gradient, for example, a 1% per minute increase in Mobile Phase B.
-
Rationale: A shallow gradient increases the interaction time with the stationary phase, allowing for better resolution of closely eluting species like diastereomers.
-
-
Detection: UV detection at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring).
-
Validation: To confirm that the separated peaks are indeed diastereomers, collect the fractions and subject them to mass spectrometry analysis. They should exhibit identical molecular weights.
Caption: Workflow for RP-HPLC analysis of D-tryptophan benzyl ester peptides.
II. Mass Spectrometry (MS): Beyond Molecular Weight Confirmation
Mass spectrometry is a cornerstone of peptide characterization, providing rapid and accurate molecular weight determination.[6] However, its utility extends far beyond this, particularly when coupled with fragmentation techniques and ion mobility.
Ion Mobility Mass Spectrometry (IM-MS): A Game Changer for Stereoisomer Analysis
Standard MS cannot differentiate between stereoisomers because they have the same mass-to-charge ratio.[1] Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the ion's size, shape, and charge.[1] Diastereomeric peptides, having different three-dimensional structures, will exhibit different drift times in the ion mobility cell, allowing for their separation. This technique is particularly powerful for confirming the presence of a D-amino acid.
Caption: Principle of Ion Mobility-Mass Spectrometry for diastereomer separation.
Tandem Mass Spectrometry (MS/MS): Unraveling the Sequence and Impact of the Benzyl Ester
Tandem MS (MS/MS) is used to fragment the peptide and determine its amino acid sequence. The fragmentation pattern can also provide clues about the presence of the D-tryptophan benzyl ester.
-
Characteristic Fragmentation: The benzyl ester group can undergo characteristic fragmentation pathways upon collision-induced dissociation (CID). A prominent fragment ion corresponding to the benzyl cation (m/z 91) or tropylium ion is often observed.[1][[“]] The loss of benzyl alcohol (108 Da) from the precursor ion is another potential fragmentation pathway.
-
Influence on b- and y-ion Series: The presence of the bulky D-tryptophan benzyl ester can influence the fragmentation efficiencies along the peptide backbone, potentially leading to altered ratios of b- and y-ions compared to the all-L-peptide.
Experimental Protocol: Peptide Sequencing by LC-MS/MS
-
LC Separation: Couple the HPLC system (as described above) directly to the mass spectrometer.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion.
-
MS2 Fragmentation: Select the precursor ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: Analyze the resulting fragment ion spectrum to reconstruct the amino acid sequence. Look for the characteristic loss of the benzyl group and any unusual fragmentation patterns around the D-tryptophan residue.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for 3D Structure
NMR spectroscopy is the only technique that can provide a complete, atomic-resolution three-dimensional structure of a peptide in solution.[8][9] It is the definitive method for confirming the stereochemistry of each amino acid residue.
Key NMR Experiments for D-Trp Peptide Characterization:
-
1D ¹H NMR: Provides an initial assessment of sample purity and folding. The presence of the aromatic protons from the benzyl group and the tryptophan side chain will be evident in the downfield region of the spectrum.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation. Crucially, specific NOE patterns can differentiate between L- and D-amino acids. For instance, the intra-residue NOE between the alpha-proton and the side-chain protons can be stereospecific.
-
¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled peptides, these experiments provide greater resolution and additional structural constraints.
Causality Behind Experimental Choices in NMR:
The choice of NMR experiments is dictated by the need to unambiguously assign all proton resonances and then to generate a sufficient number of distance and dihedral angle restraints to calculate a high-resolution structure. The presence of the D-amino acid will result in unique NOE patterns and chemical shifts compared to the all-L peptide, which is the basis for its definitive identification.[10]
IV. Circular Dichroism (CD) Spectroscopy: A Rapid Tool for Secondary Structure Analysis
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the peptide.[11] It is a rapid and low-sample-consuming technique to assess the overall conformation and stability of the peptide.
-
Impact of D-Tryptophan: The incorporation of a D-amino acid can induce or stabilize specific secondary structures, such as beta-turns or even left-handed helices, which will produce a distinct CD spectrum.[12] For instance, a classic alpha-helix will have negative bands around 222 nm and 208 nm and a positive band around 190 nm. A peptide with a D-amino acid-induced turn might show a completely different spectrum.
-
Aromatic Contribution: The tryptophan and the benzyl ester aromatic rings are also chromophores and can contribute to the CD spectrum, particularly in the near-UV region (250-300 nm).[13] This can provide information about the local environment of the D-tryptophan residue.
Experimental Protocol: CD Analysis
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration.
-
Wavelength Scan: Record the CD spectrum in the far-UV region (e.g., 190-250 nm) to analyze the secondary structure.
-
Data Analysis: Deconvolute the spectrum using appropriate algorithms to estimate the percentage of different secondary structural elements.
-
Comparative Analysis: Compare the spectrum of the D-Trp peptide with its all-L counterpart to highlight the conformational changes induced by the stereochemical inversion.
Conclusion: An Integrated Approach for Comprehensive Characterization
The comprehensive characterization of peptides containing D-tryptophan benzyl ester requires an integrated analytical approach. RP-HPLC is essential for purity assessment and diastereomer separation. Mass spectrometry, particularly IM-MS and MS/MS, provides molecular weight confirmation, sequence information, and a powerful means to distinguish stereoisomers. NMR spectroscopy stands as the ultimate tool for definitive 3D structure determination and unambiguous confirmation of stereochemistry. Finally, CD spectroscopy offers a rapid assessment of the peptide's secondary structure and conformational stability. By judiciously applying these techniques in a complementary fashion, researchers can gain a complete and confident understanding of these complex and promising therapeutic molecules.
References
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Soyez, H., et al. (2011). Experimental strategies for the analysis of D-amino acid containing peptides in crustaceans: a review. Journal of Chromatography B, 879(29), 3102-3107. [Link]
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-
MacDonald, M., et al. (2001). Effect of progressive benzyl substitution on the conformations of aminocaproic acid-cyclized dipeptides. The Journal of Organic Chemistry, 66(8), 2636-2642. [Link]
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Mahalakshmi, R., et al. (2006). NMR Analysis of Aromatic Interactions in Designed Peptide β-Hairpins. Journal of the American Chemical Society, 128(4), 1125–1138. [Link]
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Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]
- Al-Obeidi, F. A., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI.
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- Johnson, B. A., & Blevins, R. A. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing.
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Kaas, Q., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 10(4), 149. [Link]
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D'Andrea, L. D., & Morelli, G. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 19(24), 2206-2220. [Link]
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van den Bogaart, G., et al. (2007). The Role of Charge and Hydrophobicity in Peptide-Lipid Interaction: A Comparative Study Based on Tryptophan Fluorescence Measurements Combined With the Use of Aqueous and Hydrophobic Quenchers. Biophysical Journal, 92(6), 2099-2111. [Link]
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Hodges, R. S., et al. (2007). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biochemistry, 46(48), 13676-13688. [Link]
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Barnhart, E. R., et al. (1996). Analytical Characterization of Peptide Contaminants of L-tryptophan. Archives of Environmental Contamination and Toxicology, 30(1), 142-148. [Link]
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Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 623-633. [Link]
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Sreerama, N., & Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 253(1), 57-64. [Link]
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- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of H-D-Trp-OBzl.HCl
As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and regulatory adherence. The lifecycle of a chemical reagent does not end when an experiment is complete; its proper disposal is a critical final step that ensures the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a comprehensive, technically-grounded protocol for the disposal of H-D-Trp-OBzl.HCl (D-Tryptophan benzyl ester hydrochloride), moving beyond simple steps to explain the scientific rationale behind each procedural choice.
Part 1: Hazard Identification and Risk Assessment
This compound is a protected amino acid derivative commonly used in peptide synthesis. Understanding its chemical nature is fundamental to managing its disposal. The molecule consists of an organic amino acid ester and a hydrochloride salt. While extensive ecotoxicity data is often unavailable for specialized reagents, the known hazards are derived from its chemical structure and available Safety Data Sheets (SDS).[1]
Potential Hazards:
-
Irritation: May cause skin, eye, and respiratory tract irritation upon contact or inhalation.[1][2]
-
Harmful if Ingested/Inhaled/Absorbed: The compound may be harmful if it enters the body through ingestion, inhalation of dust, or absorption through the skin.[1][2]
-
Hazardous Decomposition: When subjected to high heat, as in a fire, it can decompose to produce toxic and corrosive gases, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2]
This risk profile dictates that this compound must be treated as hazardous waste. The common laboratory practice of neutralizing simple inorganic acids or bases for drain disposal is not applicable or safe for this compound due to the persistent, complex organic component.
| Hazard Category | Description | Rationale for Caution |
| Contact Hazard | May cause irritation to skin, eyes, and respiratory system.[1][2] | Requires the use of appropriate Personal Protective Equipment (PPE) at all times. |
| Toxicity | May be harmful if swallowed, inhaled, or absorbed.[1][2] | Prohibits disposal in common trash or drains, as this could lead to environmental and health exposure. |
| Thermal Instability | Decomposes under heat to form toxic gases like NOx and HCl.[1][2] | Disposal requires a licensed facility with high-temperature incinerators equipped with scrubbers to handle such emissions. |
| Chemical Reactivity | Avoid contact with strong oxidizing agents.[1][2] | Waste should be stored separately from incompatible chemicals to prevent dangerous reactions. |
Part 2: Core Disposal Protocol: A Self-Validating Workflow
The following protocol is designed to create a closed-loop, verifiable system for waste management, ensuring that this compound is handled safely from the point of generation to its final transfer to certified professionals.
Step 1: Immediate Segregation at Point of Generation
The cardinal rule of chemical waste management is to never mix waste streams. As soon as this compound or any material contaminated with it is deemed waste, it must be segregated.
-
Solid Waste: Collect unused or expired this compound, contaminated gloves, weigh boats, and paper towels in a designated solid hazardous waste container.
-
Liquid Waste: If the compound was used in solution, collect the waste solution in a separate, designated liquid hazardous waste container. Do not mix aqueous and organic solvent waste streams unless your institution's guidelines permit it.[3]
Causality: Segregating waste prevents unintended chemical reactions and simplifies the disposal process for your institution's Environmental Health & Safety (EHS) office, often reducing disposal costs.
Step 2: Proper Containerization and Labeling
Waste must be collected in a container that is chemically compatible, in good condition, and can be securely sealed.
-
Select Container: Use a clean, dry, and sealable container, clearly designated for hazardous waste.[4]
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "D-Tryptophan benzyl ester hydrochloride"
-
The accumulation start date
-
An indication of the hazards (e.g., "Irritant")
-
Causality: Proper labeling is a federal and state regulatory requirement. It ensures that anyone handling the container is aware of its contents and associated dangers, which is critical in an emergency.[5]
Step 3: Decontamination of Emptied Reagent Bottles
An "empty" container that once held this compound is not trash. It must be decontaminated or disposed of as hazardous waste.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or methanol) a minimum of three times.
-
Collect First Rinsate: The first rinse is considered acutely hazardous and must be collected and added to your liquid hazardous waste container.[4]
-
Subsequent Rinsate: For non-highly toxic substances, subsequent rinses may be eligible for drain disposal if the pH is neutral and it contains no other regulated contaminants, but only in accordance with your local and institutional regulations.[4] When in doubt, collect all rinsates as hazardous waste.
-
Final Disposal: After triple rinsing, the container can often be disposed of in the regular trash after the label has been defaced. Confirm this procedure with your EHS office.
Step 4: Storage and Final Disposal
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, away from heat or ignition sources, and incompatible chemicals.
The only acceptable final step is to arrange for pickup through your institution's EHS office or a licensed hazardous waste contractor.[4][6] They are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[1]
Caption: Disposal workflow for this compound.
Part 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Restrict Access: Immediately alert others in the area and secure the location.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, a lab coat, and a dust respirator if the spill involves solid powder.[1][2]
-
Containment & Cleanup:
-
For solid spills: Gently sweep or use a shovel to collect the material. Avoid creating dust. Place the collected material into your labeled solid hazardous waste container.[1][2][6]
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to soak up the spill. Place the used absorbent into the solid hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, as per your institution's policy.
By adhering to this technically rigorous and safety-first protocol, you fulfill your professional responsibility, ensuring that the materials enabling today's research do not compromise tomorrow's safety.
References
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2, AAPPTec, LLC.
-
7, ChemWhat Chemical Database.
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1, AAPPTec, LLC.
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6, AAPPTec, LLC.
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8, Lab Alley.
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9, Benchchem.
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10, Chemistry For Everyone via YouTube.
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3, Biovera.
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5, Environmental Health and Safety Office.
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11, Indiana University Environmental Health and Safety.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling H-D-Trp-OBzl.HCl
This document provides essential, immediate safety and logistical information for the handling of H-D-Trp-OBzl.HCl (D-Tryptophan benzyl ester hydrochloride). As a protected amino acid derivative integral to peptide synthesis, its safe management in the laboratory is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the recommended safety protocols. Our approach is grounded in a risk-assessment framework, acknowledging that while some safety data sheets (SDS) may classify the hazards as "unknown," the chemical structure necessitates a cautious and proactive safety posture.[2]
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the potential risks is the foundation of effective PPE selection. The hazards associated with this compound stem from its physical form as a powder and its chemical nature as an amino acid hydrochloride salt.
-
Inhalation: As a fine powder, the primary risk is the inhalation of airborne particles, which may cause respiratory tract irritation.[2][3] All handling of the solid should ideally be conducted in a certified chemical fume hood to minimize this risk.[4]
-
Dermal Contact: Although some data sheets suggest no known hazards, it is prudent to assume the compound may be harmful if absorbed through the skin or cause skin irritation.[2] The hydrochloride component of the molecule implies a potential for mild acidity, reinforcing the need for skin protection.
-
Ocular Contact: Eye contact with dust particles can cause irritation.[2] Direct contact with any chemical powder should always be avoided through the use of appropriate eye protection.
-
Ingestion: The compound may be harmful if swallowed.[2]
-
Decomposition Hazards: When heated to decomposition, this compound can release toxic fumes, including oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[2]
This assessment dictates that our PPE strategy must provide robust protection against particulate inhalation, skin contact, and eye exposure.
The Core PPE Ensemble: A Multi-Tiered Approach
The selection of PPE is not a one-size-fits-all directive; it must be tailored to the specific experimental context, quantity of material, and engineering controls available.
PPE Selection Summary
| Body Part | Standard Handling (mg to g scale, within a fume hood) | High-Risk Scenarios (Large quantities, potential for dust, or spill cleanup) | Rationale |
| Hands | Nitrile Gloves | Double-gloved Nitrile or Butyl Rubber Gloves | Nitrile offers excellent general chemical resistance and is preferred for incidental contact.[5] Double-gloving or using more robust gloves like butyl rubber is necessary for extended contact or spill cleanup. |
| Eyes | Safety Glasses with Side Shields | Chemical Safety Goggles | Goggles provide a full seal around the eyes, offering superior protection against airborne dust and splashes compared to safety glasses.[4] |
| Face | Not typically required | Face Shield (in addition to goggles) | A face shield protects the entire face from splashes and is critical during large-scale transfers or when cleaning spills.[4][6] |
| Body | Laboratory Coat | Chemical-resistant Apron or Coverall (over lab coat) | A standard lab coat protects against incidental skin contact.[4] An apron or coverall provides an additional barrier for tasks with a higher risk of contamination.[5] |
| Respiratory | Not required if handled in a certified fume hood | NIOSH-approved Air-Purifying Respirator (APR) with P100 (HEPA) cartridges | A fume hood is the primary engineering control.[4] If the powder must be handled on an open bench or a spill generates dust, a respirator is mandatory to prevent inhalation.[2][3] |
Procedural Guidance: From Donning to Disposal
A self-validating safety protocol relies on consistent and correct procedures. The following steps provide a clear workflow for safe handling.
Pre-Operational Plan
-
Location Assessment: Confirm that all weighing and transfer operations of solid this compound will be performed within a certified chemical fume hood.[4]
-
PPE Availability: Verify that all necessary PPE, as detailed in the table above, is available, in good condition, and fits correctly.
-
Emergency Preparation: Locate the nearest safety shower and eyewash station. Ensure a chemical spill kit is readily accessible.
-
Waste Container: Prepare a designated, clearly labeled hazardous waste container for solid waste.[7][8] Prepare a separate, labeled container for the first rinse of any contaminated glassware.[7]
Step-by-Step PPE Protocol
Donning Sequence (Putting On):
-
Lab Coat/Coverall: Put on your lab coat and fasten it completely.
-
Inner Gloves: If double-gloving, don the first pair of nitrile gloves.
-
Respirator: (If required) Perform a seal check on your respirator.
-
Goggles/Face Shield: Put on your safety goggles, followed by a face shield if the procedure warrants it.
-
Outer Gloves: Don the second pair of gloves, pulling the cuff over the sleeve of the lab coat.
Doffing Sequence (Taking Off): This sequence is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the external surface with your bare skin. Dispose of them in the designated waste container.
-
Face Shield/Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat/Coverall: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator: (If worn) Remove your respirator.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2][3]
Spill Response Protocol
-
Small Spill (contained within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your standard handling PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep the material into a dustpan and place it in the designated solid hazardous waste container.[2]
-
Wipe the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.[4]
-
Restrict access to the spill area.
-
Don high-risk scenario PPE, including a respirator.[2]
-
Follow the small spill procedure, using appropriate tools to place the spilled material into a sealed container for disposal.[2]
-
Ventilate the area if it is safe to do so.
-
Disposal Plan
Proper disposal is a crucial final step to ensure safety and environmental compliance.
-
Contaminated Solids: All disposable PPE, weigh boats, and contaminated materials must be placed in a clearly labeled, sealed hazardous waste container.[7][8]
-
Empty Product Containers:
-
Thoroughly empty the container.
-
The first rinse with a suitable solvent must be collected and disposed of as liquid hazardous waste.[7]
-
Subsequent rinses can be managed according to local regulations.
-
Deface or remove the original label before disposing of the clean, dry container in the appropriate solid waste stream (e.g., glass disposal).[7]
-
-
Waste Pickup: Adhere to your institution's guidelines for hazardous waste collection. Do not let waste accumulate.[7]
Visualizing the Safety Workflow
To ensure a logical and consistent application of these protocols, the following decision tree illustrates the process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-Trp-OBzl HCl.
- AAPPTec, LLC. (n.d.). H-D-Trp-OBzl HCl, CAS 22839-16-3, D-Tryptophan benzyl ester hydrochloride salt.
- Sigma-Aldrich. (2025, September 10). SAFETY DATA SHEET - Hydrochloric acid.
- ChemicalBook. (2024, April 13). H-D-TRP-OBZL HCL - Safety Data Sheet.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Gly-OBzl HCl.
- UCLA Chemistry. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2015, March 23). Safety Data Sheet - Hydrochloric Acid, 3M.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Benchchem. (n.d.). H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Amino-4-nitropyridine 1-oxide.
- ChemicalBook. (2022, August 11). H-TRP-OBZL TOS - Safety Data Sheet.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Quality Control Solutions. (2023, January 2).
- American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
- Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
- Texas A&M University Division of Research. (n.d.). BSL-1/BSL-2 Biohazardous Waste Disposal General Guidelines.
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- 2. peptide.com [peptide.com]
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- 5. research.arizona.edu [research.arizona.edu]
- 6. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
